molecular formula C23H24Cl2N2O B133821 Rufinamide-d2 CAS No. 170939-95-4

Rufinamide-d2

Numéro de catalogue: B133821
Numéro CAS: 170939-95-4
Poids moléculaire: 415.4 g/mol
Clé InChI: JCFQMEPVIGHHNV-CDDIXHLPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

RTI-177 is a phenyltropane cocaine analog that acts as a dopamine-selective uptake inhibitors. RTI-177 has a lower abuse liability than cocaine but with similar potency. RTI-177 does not bind to anticocaine catalytic antibodies that are used as potential medication for cocaine abusers and thus can be used simultaneously in treatments.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Numéro CAS

170939-95-4

Formule moléculaire

C23H24Cl2N2O

Poids moléculaire

415.4 g/mol

Nom IUPAC

5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-3-phenyl-1,2-oxazole;hydrochloride

InChI

InChI=1S/C23H23ClN2O.ClH/c1-26-18-11-12-21(26)23(19(13-18)15-7-9-17(24)10-8-15)22-14-20(25-27-22)16-5-3-2-4-6-16;/h2-10,14,18-19,21,23H,11-13H2,1H3;1H/t18-,19+,21+,23-;/m0./s1

Clé InChI

JCFQMEPVIGHHNV-CDDIXHLPSA-N

SMILES

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F

SMILES isomérique

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl

SMILES canonique

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl

Synonymes

(1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-2-(3-phenyl-5-isoxazolyl)-8-azabicyclo[3.2.1]octane Hydrochloride;  [1R-(exo,exo)]-3-(4-Chlorophenyl)-8-methyl-2-(3-phenyl-5-isoxazolyl)-8-azabicyclo[3.2.1]octane Hydrochloride;  RTI 177;  RTI 4229-177; 

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to Rufinamide-d2: Structure, Properties, and Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Rufinamide is a third-generation antiepileptic drug, structurally distinct from other anticonvulsants, approved for the adjunctive treatment of seizures associated with Lennox-Gastaut Syndrome (LGS)[1]. Its mechanism of action is primarily attributed to the modulation of voltage-gated sodium channels, specifically by prolonging their inactive state, which limits repetitive neuronal firing[2][3][4]. In the landscape of pharmaceutical development and clinical pharmacology, stable isotope-labeled (SIL) analogues of active pharmaceutical ingredients (APIs) are indispensable tools. Rufinamide-d2, a deuterated isotopologue of Rufinamide, serves a critical role in this domain. This guide provides a comprehensive technical overview of Rufinamide-d2, detailing its chemical structure, physicochemical properties, and, most importantly, its pivotal application as an internal standard in quantitative bioanalysis.

Chemical Identity and Structure

The defining feature of Rufinamide-d2 is the selective replacement of two hydrogen (protium) atoms with deuterium, a stable, non-radioactive isotope of hydrogen. This substitution is strategically placed on the benzylic methylene bridge, a site that is not metabolically labile and does not readily undergo chemical exchange.

Structural Elucidation

The chemical name for Rufinamide-d2 is 1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide[5]. The deuterium atoms are located on the methylene group connecting the difluorophenyl ring to the triazole ring. This precise labeling is critical for its function, as it imparts a specific mass shift without significantly altering the molecule's chemical behavior.

Caption: Chemical structures of Rufinamide and Rufinamide-d2.

Comparative Physicochemical Properties

The introduction of deuterium results in a slight increase in molecular weight but has a negligible effect on most bulk physicochemical properties like solubility, pKa, and crystal structure[6]. The key difference lies in the vibrational energy of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond. The C-D bond is stronger and vibrates at a lower frequency, a phenomenon that underpins the kinetic isotope effect (KIE)[]. While the KIE can sometimes be exploited to slow metabolic processes, for Rufinamide-d2, its primary utility is the mass difference, which is crucial for mass spectrometry-based detection[8][9][10].

PropertyRufinamideRufinamide-d2Reference
CAS Number 106308-44-51129491-38-8[5]
Molecular Formula C₁₀H₈F₂N₄OC₁₀H₆D₂F₂N₄O[11]
Molecular Weight 238.19 g/mol 240.21 g/mol [11]
Appearance White SolidWhite Solid[5]

Synthesis and Isotopic Labeling

The synthesis of Rufinamide itself typically involves a 1,3-dipolar cycloaddition reaction between an azide and an alkyne[12][13][14]. For Rufinamide-d2, the deuterium atoms are incorporated into the 2,6-difluorobenzyl starting material.

Conceptual Synthetic Workflow

A common strategy involves the reduction of a corresponding benzaldehyde or benzoic acid derivative using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), to form the deuterated benzyl alcohol. This alcohol is then converted to a benzyl halide or another suitable leaving group before being reacted with sodium azide to form the key 2,6-difluorobenzyl-d2-azide intermediate. This labeled intermediate then proceeds through the standard cycloaddition and amidation steps to yield the final Rufinamide-d2 product.

G start 2,6-Difluorobenzaldehyde reductant 1. NaBD₄ (Deuterated Reductant) 2. H₂O Workup start->reductant Reduction alcohol 2,6-Difluorobenzyl-d2 Alcohol reductant->alcohol halogenation SOCl₂ or PBr₃ alcohol->halogenation Conversion to Leaving Group halide 2,6-Difluorobenzyl-d2 Halide halogenation->halide azidation NaN₃ halide->azidation Azide Formation azide 2,6-Difluorobenzyl-d2 Azide azidation->azide cycloaddition Methyl Propiolate azide->cycloaddition 1,3-Dipolar Cycloaddition ester Triazole Ester Intermediate cycloaddition->ester amidation NH₃ ester->amidation Amidation final Rufinamide-d2 amidation->final

Caption: Conceptual synthesis workflow for Rufinamide-d2.

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and isotopic enrichment of Rufinamide-d2. The two primary techniques for this are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

MS is the cornerstone of Rufinamide-d2's application. In a typical Liquid Chromatography-Mass Spectrometry (LC-MS) setup, Rufinamide-d2 is expected to co-elute with unlabeled Rufinamide due to their nearly identical physicochemical properties. However, they are easily distinguished by their mass-to-charge ratio (m/z).

  • Expected Mass Shift: A clear +2 Da (Dalton) shift is observed for the molecular ion of Rufinamide-d2 compared to Rufinamide.

  • Fragmentation: The fragmentation pattern in MS/MS analysis should be consistent with the known fragmentation of Rufinamide, with specific fragments retaining the deuterium label and thus also showing a +2 Da shift. This confirms the location of the label and the structural integrity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive proof of the deuterium label's location.

  • ¹H NMR (Proton NMR): The most telling evidence is the significant reduction or complete disappearance of the signal corresponding to the benzylic methylene protons (-CH₂-), which typically appears as a singlet in the spectrum of unlabeled Rufinamide.

  • ²H NMR (Deuterium NMR): A signal will be present in the deuterium spectrum at the chemical shift corresponding to the benzylic position, confirming the presence and location of the deuterium atoms.

  • ¹³C NMR (Carbon NMR): The carbon atom attached to the deuterium atoms (the -CD₂- group) will exhibit a characteristic triplet multiplicity in the proton-coupled ¹³C spectrum due to C-D coupling, and a slight isotopic shift compared to the corresponding signal in the unlabeled compound.

Application in Quantitative Bioanalysis

The premier application of Rufinamide-d2 is as an internal standard (IS) for the quantification of Rufinamide in biological matrices (e.g., plasma, serum, urine) using the stable isotope dilution method, most commonly with LC-MS/MS. This is the gold-standard approach for pharmacokinetic, toxicokinetic, and bioequivalence studies[15].

Causality: Why a Deuterated Internal Standard is Superior

An ideal internal standard must behave as identically as possible to the analyte during sample preparation and analysis, yet be clearly distinguishable by the detector. Rufinamide-d2 excels in this role for several reasons:

  • Co-elution: It has virtually the same chromatographic retention time as Rufinamide, ensuring that both compounds experience the same matrix effects (e.g., ion suppression or enhancement) at the point of elution into the mass spectrometer.

  • Extraction Efficiency: Its chemical properties are so similar to Rufinamide that it mirrors the analyte's recovery during extraction steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Predictable Ionization: It ionizes with the same efficiency as Rufinamide in the MS source.

By adding a known concentration of Rufinamide-d2 to every sample, standard, and quality control, any variability in sample handling, extraction, or injection volume is normalized. The final concentration of Rufinamide is calculated based on the ratio of the analyte's MS signal to the internal standard's MS signal.

Experimental Protocol: Bioanalytical Method Using Rufinamide-d2

The following is a generalized, self-validating protocol for the quantification of Rufinamide in human plasma.

Step 1: Preparation of Standards and Quality Controls (QCs)

  • Prepare a stock solution of Rufinamide and a separate stock solution of Rufinamide-d2 (the IS) in a suitable organic solvent (e.g., methanol)[16].

  • Create a series of calibration standards by spiking blank human plasma with varying known concentrations of Rufinamide.

  • Prepare at least three levels of QCs (low, medium, high) in the same manner.

Step 2: Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of each plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the Rufinamide-d2 internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Step 3: LC-MS/MS Analysis

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid) to achieve chromatographic separation[17][18].

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

    • MRM Transition for Rufinamide: Monitor the transition from the protonated parent ion [M+H]⁺ to a specific, stable product ion.

    • MRM Transition for Rufinamide-d2: Monitor the corresponding transition for the deuterated analogue, [M+2+H]⁺ to its product ion.

Step 4: Data Analysis and Validation

  • Calculate the peak area ratio of the Rufinamide MRM transition to the Rufinamide-d2 MRM transition for all samples.

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

  • Determine the concentration of Rufinamide in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

  • The method must be validated according to regulatory guidelines (e.g., FDA or EMA), assessing parameters like linearity, accuracy, precision, selectivity, and stability[15][19].

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (Unknown, Calibrator, or QC) Spike Spike with known amount of Rufinamide-d2 (Internal Standard) Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Collect Supernatant Centrifuge->Extract Inject Inject into HPLC Extract->Inject Separate Chromatographic Separation (Rufinamide and Rufinamide-d2 co-elute) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Spectrometry (MRM Detection) - Monitor Rufinamide transition - Monitor Rufinamide-d2 transition Ionize->Detect Ratio Calculate Peak Area Ratio (Rufinamide / Rufinamide-d2) Detect->Ratio Calibrate Plot Calibration Curve (Ratio vs. Concentration) Ratio->Calibrate Quantify Quantify Unknown Samples Calibrate->Quantify

Caption: Bioanalytical workflow using Rufinamide-d2 as an internal standard.

Conclusion

Rufinamide-d2 is a quintessential example of the power of stable isotope labeling in modern pharmaceutical science. While chemically almost identical to its parent drug, the two-Dalton mass difference introduced by deuterium substitution makes it an invaluable tool for researchers. Its role as an internal standard ensures the accuracy, precision, and robustness of bioanalytical methods, providing the reliable data necessary to understand the pharmacokinetics of Rufinamide in clinical and non-clinical studies. This technical guide underscores the critical function of Rufinamide-d2, moving beyond a simple labeled compound to an enabling technology for drug development professionals.

References

  • National Center for Biotechnology Information. (n.d.). Rufinamide - StatPearls. NCBI Bookshelf. Retrieved from [Link][1]

  • Mukhin, K. Y., et al. (2024). What are the molecular and cellular mechanisms of action of RUFINAMIDE in the context of BANZEL treatment? R Discovery. Retrieved from [Link][2]

  • Scott, L. J., & Perry, C. M. (2006). Rufinamide. PubMed. Retrieved from [Link][3]

  • Wu, S.-N., et al. (2021). Rufinamide, a Triazole-Derived Antiepileptic Drug, Stimulates Ca2+-Activated K+ Currents While Inhibiting Voltage-Gated Na+ Currents. MDPI. Retrieved from [Link][20]

  • ResearchGate. (2017). Rufinamide: Crystal structure elucidation and solid state characterization. Retrieved from [Link][6]

  • Pharmaffiliates. (n.d.). Rufinamide-d2. Retrieved from [Link][5]

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  • Wikipedia. (n.d.). Rufinamide. Retrieved from [Link][21]

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  • ResearchGate. (2018). Development and Bio-Analytical Validation of Chromatographic Determination Method of Rufinamide in Presence of its Metabolite in Human Plasma. Retrieved from [Link][15]

  • Taylor & Francis Online. (2015). Evaluation of WO2014121383 A1: a process for preparation of rufinamide and intermediates. Retrieved from [Link][12]

  • ResearchGate. (2010). An efficient synthesis of rufinamide, an antiepileptic drug. Retrieved from [Link][13]

  • SciSpace. (2015). Analytical Method Development and Validation for Assay of Rufinamide Drug. Retrieved from [Link][16]

  • National Center for Biotechnology Information. (2015). Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide. PMC. Retrieved from [Link][17]

  • Beacon. (n.d.). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. Retrieved from [Link][9]

  • Patsnap Synapse. (2024). What is the mechanism of Rufinamide? Retrieved from [Link][22]

  • Google Patents. (n.d.). WO2010043849A1 - Process for the preparation of rufinamide. Retrieved from [14]

  • Isowater. (n.d.). Pharmaceutical Applications Of Deuterium. Retrieved from [Link][10]

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  • Patsnap Synapse. (2023). Method development and validation for rufinamide impurity analysis. Retrieved from [Link][19]

  • Heavy Water Board. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process. Retrieved from [Link]

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A-Technical-Guide-to-Deuterated-Rufinamide-for-Epilepsy-Research-A-Senior-Application-Scientist's-Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Innovation in Epilepsy Therapeutics

Despite significant advancements in antiepileptic drug (AED) development, a substantial portion of individuals with epilepsy, particularly those with severe syndromes like Lennox-Gastaut Syndrome (LGS), remain refractory to existing treatments. This underscores a critical unmet medical need and a mandate for continued innovation. This technical guide explores a promising strategy to enhance the therapeutic profile of a proven AED, rufinamide, through the strategic application of deuterium chemistry. By providing a comprehensive overview of the rationale, synthesis, and preclinical evaluation of deuterated rufinamide, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to advance this next-generation therapeutic candidate.

PART 1: Foundational Principles: Rufinamide and the Deuterium Kinetic Isotope Effect

Rufinamide: An Established Antiepileptic Agent
The Deuterium Kinetic Isotope Effect (KIE): A Tool for Metabolic Stabilization

The strategic replacement of hydrogen with its stable isotope, deuterium, can significantly alter a drug's metabolic fate.[9][] This phenomenon, known as the deuterium kinetic isotope effect (KIE), is rooted in the greater mass of deuterium, which results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[9] Consequently, more energy is required to break a C-D bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond.[9] By selectively deuterating the metabolically vulnerable sites of a drug molecule, its metabolic breakdown can be slowed, leading to improved pharmacokinetic properties such as a longer half-life and increased drug exposure.[9][11]

PART 2: Synthesis and Characterization of Deuterated Rufinamide

The synthesis of deuterated rufinamide targets the methylene group adjacent to the carboxylamide, the primary site of metabolic hydrolysis.

Synthetic Strategy

A common synthetic route involves a [3+2] cycloaddition reaction between a deuterated azide and an alkyne.[12][13][14]

Caption: Synthetic pathway for deuterated rufinamide.

Step-by-Step Synthetic Protocol
  • Preparation of Deuterated 2,6-difluorobenzyl azide: 2,6-difluorobenzyl halide is reacted with a deuterated source of azide, such as sodium azide in a deuterated solvent, to yield deuterated 2,6-difluorobenzyl azide.

  • [3+2] Cycloaddition: The deuterated 2,6-difluorobenzyl azide undergoes a cycloaddition reaction with methyl propiolate to form the deuterated triazole ring structure.

  • Aminolysis: The resulting ester is then treated with ammonia to yield deuterated rufinamide.

  • Purification and Characterization: The final product is purified by recrystallization or column chromatography. The structure and isotopic purity are confirmed using:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR): To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the incorporation of deuterium.

    • High-Performance Liquid Chromatography (HPLC): To determine chemical purity.

PART 3: Preclinical Evaluation of Deuterated Rufinamide

A comprehensive preclinical evaluation is essential to demonstrate the improved pharmacokinetic profile and retained or enhanced efficacy of deuterated rufinamide.[15]

In Vitro Metabolic Stability

Objective: To compare the rate of metabolism of deuterated rufinamide with its non-deuterated counterpart.

Methodology:

  • Test Systems: Human liver microsomes, S9 fractions, or hepatocytes are used as they contain the necessary metabolic enzymes.[16][17]

  • Procedure:

    • Incubate deuterated and non-deuterated rufinamide with the chosen test system.

    • Collect samples at various time points.

    • Analyze the concentration of the parent drug using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[18][19][20]

Table 1: Expected In Vitro Metabolic Stability Data

CompoundIn Vitro Half-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
RufinamideBaselineBaseline
Deuterated RufinamideIncreasedDecreased
In Vivo Pharmacokinetics

Objective: To assess the pharmacokinetic profile of deuterated rufinamide in an animal model.

Methodology:

  • Animal Model: Typically rats or mice.

  • Procedure:

    • Administer a single oral or intravenous dose of deuterated and non-deuterated rufinamide to different groups of animals.

    • Collect blood samples at various time points.

    • Measure the plasma concentrations of the parent drug and its major metabolite using LC-MS/MS.

  • Data Analysis: Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

G Dosing Drug Administration (Oral/IV) Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK Pharmacokinetic Parameter Calculation Analysis->PK

Caption: In vivo pharmacokinetic experimental workflow.

Table 2: Expected In Vivo Pharmacokinetic Parameters

ParameterRufinamideDeuterated Rufinamide
Cmax (ng/mL)BaselineIncreased
AUC (ng*h/mL)BaselineSignificantly Increased
Elimination Half-life (h)BaselineSignificantly Increased
Efficacy in Animal Models of Epilepsy

Objective: To confirm that the anticonvulsant activity of rufinamide is maintained or enhanced in its deuterated form.

Methodology:

  • Animal Models:

    • Maximal Electroshock (MES) model: A screen for drugs effective against generalized tonic-clonic seizures.[21][22]

    • Subcutaneous Pentylenetetrazol (scPTZ) model: A screen for drugs effective against myoclonic seizures.[22][23]

    • Kindling model: A model of epileptogenesis and focal seizures.[22]

  • Procedure:

    • Administer various doses of deuterated and non-deuterated rufinamide to animals.

    • Induce seizures using the appropriate method for each model.

    • Observe and score seizure severity and duration.

  • Data Analysis: Determine the median effective dose (ED50) for each compound.

Expected Outcome: Deuterated rufinamide is expected to have a similar or lower ED50 compared to rufinamide, indicating retained or improved potency.

PART 4: Clinical Development and Regulatory Pathway

The 505(b)(2) Regulatory Pathway

The development of a deuterated version of an approved drug like rufinamide is well-suited for the FDA's 505(b)(2) regulatory pathway.[24][25][26] This pathway allows a sponsor to rely, in part, on the FDA's findings of safety and effectiveness for a previously approved drug, thereby reducing the number of new studies required.[27][28]

Bridging Studies

To utilize the 505(b)(2) pathway, "bridging" studies are necessary to link the deuterated drug to the approved product. These typically include:

  • Comparative Pharmacokinetic Studies: To demonstrate the altered pharmacokinetic profile of the deuterated drug.

  • Toxicology Studies: To ensure the deuterated compound does not introduce new toxicities.

  • Clinical Efficacy and Safety Trials: To confirm the therapeutic benefit and safety in the target patient population.

Conclusion: The Future of Deuterated Rufinamide

The strategic deuteration of rufinamide presents a compelling opportunity to improve upon a valuable antiepileptic therapy. By enhancing its metabolic stability, deuterated rufinamide has the potential to offer a more favorable pharmacokinetic profile, leading to a simplified dosing regimen and potentially improved efficacy and tolerability. The preclinical and clinical development path, guided by the principles and methodologies outlined in this guide, holds the promise of delivering a superior treatment option for individuals with refractory epilepsy.

References

  • Glauser, T. A. (2009). Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug. Journal of Child Neurology, 24(7), 889–897.
  • Perucca, E., & Cloyd, J. (2006). The clinical pharmacokinetics of the newer antiepileptic drugs. Epilepsy Research, 68(Suppl. 1), S3-S16.
  • Arroyo, S., & Dodson, W. E. (2006). A review of the efficacy and safety of rufinamide.
  • Wheless, J. W. (2008). Rufinamide: a new antiepileptic drug for the treatment of Lennox-Gastaut syndrome.
  • Brodie, M. J., & Rosenfeld, W. E. (2007). Rufinamide: a new antiepileptic drug for the treatment of partial seizures.
  • Mudd, J. C., & Stevens, A. J. (2008). An efficient synthesis of rufinamide, an antiepileptic drug. Tetrahedron Letters, 49(48), 6777-6778.
  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68-82.
  • Wang, Y., et al. (2010). A practical and efficient synthesis of rufinamide. Organic Process Research & Development, 14(4), 904-907.
  • Harada, H., et al. (2011). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 10(11), 853-863.
  • Scott, D. A., & Timmis, G. A. (2010).
  • Kwan, P., & Brodie, M. J. (2004). Antiepileptic drugs in development. The Lancet Neurology, 3(12), 737-746.
  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368.
  • Perucca, E. (2006). The clinical pharmacology of rufinamide. Epilepsia, 47(s5), 23-27.
  • U.S. Food and Drug Administration. (2008). BANZEL (rufinamide)
  • White, H. S. (2003). Preclinical development of antiepileptic drugs: the role of the NINDS-sponsored Anticonvulsant Screening Program. Epilepsia, 44(s7), 2-8.
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  • Tung, R. (2011). The use of deuterium in drug discovery. Drug News & Perspectives, 24(1), 43-48.
  • U.S. Food and Drug Administration. (2017). Guidance for Industry: 505(b)(2)
  • Camargo, W. (2006). The 505(b)(2) pathway: an investor's guide to the risks and rewards. Nature Reviews Drug Discovery, 5(11), 891-892.
  • Fokin, V. V., & Sharpless, K. B. (2002). The click chemistry: a new strategy for drug discovery.
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  • Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy Research, 2(3), 145-181.
  • Camargo, W., & Wang, Y. (2012). The 505(b)(2) pathway: a strategic tool for developing new medicines.
  • Harbeson, S. L., & Tung, R. D. (2011). Deuterium in drug discovery and development. Annual Reports in Medicinal Chemistry, 46, 403-417.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • White, H. S., et al. (2002). The NIH anticonvulsant screening program: a search for novel antiepileptic drugs. Advances in Neurology, 89, 245-257.
  • U.S. Food and Drug Administration. Federal Food, Drug, and Cosmetic Act, Section 505(b)(2).
  • Atzrodt, J., et al. (2007). The renaissance of the H/D exchange.
  • Löscher, W. (2002). Animal models of epilepsy for the development of antiepileptogenic and disease-modifying drugs. Epilepsia, 43(s5), 3-13.
  • McNaney, C. A., et al. (2008). An automated liquid chromatography-mass spectrometry process to determine metabolic stability half-life and intrinsic clearance of drug candidates by substrate depletion. Assay and Drug Development Technologies, 6(1), 121-129.
  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611.
  • The FDA Group. (2024). FDA's 505(b)(2)
  • Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism in drug discovery and development. Basic & Clinical Pharmacology & Toxicology, 101(2), 89-95.
  • Löscher, W. (2017). Preclinical assessment of antiepileptic drugs. In The Treatment of Epilepsy (pp. 149-166). Wiley-Blackwell.
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Sources

Difference between Rufinamide and Rufinamide-d2

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, functional, and analytical distinctions between Rufinamide (the therapeutic agent) and Rufinamide-d2 (the stable isotope-labeled internal standard).

From Therapeutic Mechanism to Analytical Precision

Executive Summary

Rufinamide (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) is a triazole-derivative antiepileptic drug (AED) indicated for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome (LGS).[1][2][3] Its mechanism of action involves the prolongation of the inactive state of voltage-gated sodium channels.[3]

Rufinamide-d2 is the deuterium-labeled isotopologue of Rufinamide, typically utilized as an Internal Standard (IS) in quantitative bioanalysis (LC-MS/MS). It is chemically identical to the parent drug in terms of chromatographic retention but distinct in mass (+2 Da), allowing for the correction of matrix effects, ionization suppression, and extraction variability during pharmacokinetic (PK) studies.

Chemical & Physical Divergence

The primary difference lies in the isotopic substitution of hydrogen (


H) with deuterium (

H) at the benzylic position. This mass shift is critical for mass spectrometric resolution.
Structural Comparison[1]
  • Rufinamide (C

    
    H
    
    
    
    F
    
    
    N
    
    
    O):
    Contains a methylene bridge (-CH
    
    
    -) connecting the 2,6-difluorophenyl ring to the triazole ring.
  • Rufinamide-d2 (C

    
    H
    
    
    
    D
    
    
    F
    
    
    N
    
    
    O):
    The two hydrogens on the methylene bridge are replaced by deuterium.
Visualization of Structural Difference

The following diagram illustrates the specific site of deuteration and the resulting mass shift.[4]

Rufinamide_Structure cluster_0 Rufinamide (Parent) cluster_1 Rufinamide-d2 (IS) node_rufinamide Formula: C10H8F2N4O MW: ~238.2 Da Bridge: -CH2- struct_triazole Triazole Ring (Active Pharmacophore) node_rufinamide->struct_triazole Contains struct_benzyl 2,6-Difluorobenzyl (Lipophilic Anchor) node_rufinamide->struct_benzyl Contains node_d2 Formula: C10H6D2F2N4O MW: ~240.2 Da Bridge: -CD2- node_d2->struct_triazole Identical node_d2->struct_benzyl Deuterated Linker

Caption: Structural comparison highlighting the deuterated methylene bridge in Rufinamide-d2, resulting in a +2 Da mass shift.

The Analytical Imperative: Why d2?

In drug development, quantifying Rufinamide in plasma requires high precision. Structural analogs (e.g., other triazoles) are often insufficient as internal standards because they do not co-elute perfectly with the analyte, leading to different ionization environments.

Resolving Matrix Effects

Rufinamide-d2 is the "Gold Standard" IS because:

  • Co-elution: It has the virtually same retention time (RT) as Rufinamide on C18 columns.

  • Ionization Normalization: Any suppression or enhancement of the electrospray ionization (ESI) signal caused by plasma phospholipids affects both the drug and the d2-IS equally.

  • Mass Discrimination: The +2 Da shift allows the Mass Spectrometer to distinguish them in Multiple Reaction Monitoring (MRM) mode.

Comparison Table: Therapeutic vs. Analytical
FeatureRufinamideRufinamide-d2
Role Therapeutic Agent (Anticonvulsant)Analytical Reagent (Internal Standard)
CAS Registry 106308-44-51093375-84-4 (Typical)
Precursor Ion [M+H]+ 239.1 m/z241.1 m/z
Key Product Ion 127.0 m/z (Difluorobenzyl cation)129.0 m/z (Difluorobenzyl-d2 cation)
Metabolic Fate Hydrolysis to CGP 47292Not clinically relevant (used in vitro)

Metabolic Stability & The Deuterium Kinetic Isotope Effect (DKIE)

A critical scientific question is whether Rufinamide-d2 could serve as a "better" drug (Deuterated Drug Strategy) or if it is strictly an analytical tool.

The Hydrolysis Pathway

Rufinamide is primarily metabolized via hydrolysis of the carboxamide group to a carboxylic acid (metabolite CGP 47292).[5] This reaction is mediated by carboxylesterases (CES1), not CYP450 enzymes.

Why d2 is NOT a Biobetter

The Deuterium Kinetic Isotope Effect (DKIE) typically improves metabolic stability when deuterium replaces hydrogen at the site of metabolism (SOM), making the C-D bond harder to break than C-H.

  • Metabolic Site: The Carboxamide group (Triazole ring).

  • Deuteration Site: The Benzylic position (Methylene bridge).

Because the deuterium label in Rufinamide-d2 is located on the methylene bridge—remote from the amide hydrolysis site—it offers no protection against the primary metabolic clearance pathway. Therefore, Rufinamide-d2 exhibits similar pharmacokinetics to Rufinamide and offers no therapeutic advantage, solidifying its role strictly as an analytical standard.

Experimental Protocol: LC-MS/MS Quantification

This protocol describes a self-validating workflow for quantifying Rufinamide in human plasma using Rufinamide-d2.

Workflow Visualization

LCMS_Workflow step_sample 1. Sample Preparation 50 µL Plasma + 10 µL Rufinamide-d2 step_precip 2. Protein Precipitation Add 200 µL Methanol/Acetonitrile Vortex & Centrifuge step_sample->step_precip step_inject 3. LC Separation C18 Column, Isocratic Elution step_precip->step_inject step_detect 4. MS/MS Detection (ESI+) MRM Mode step_inject->step_detect data_quant Quantification Ratio: Area(Analyte) / Area(IS) step_detect->data_quant

Caption: Step-by-step LC-MS/MS workflow for Rufinamide quantification using d2-IS.

Detailed Methodology

Reagents:

  • Analyte: Rufinamide (Reference Standard).[1][2][5][6][7][8]

  • Internal Standard: Rufinamide-d2 (Isotopic purity >99%).

  • Matrix: Drug-free human plasma (K2EDTA).

Step 1: Sample Preparation (Protein Precipitation) [9]

  • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 10 µL of Rufinamide-d2 working solution (e.g., 5 µg/mL in methanol).

  • Add 200 µL of precipitation solvent (Methanol:Acetonitrile 50:50 v/v).

  • Vortex for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to an autosampler vial.

Step 2: Liquid Chromatography (LC) Conditions

  • Column: Agilent Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm) or equivalent.

  • Mobile Phase: Water (0.1% Formic Acid) : Methanol (50:50 v/v).[9]

  • Flow Rate: 0.4 mL/min (Isocratic).

  • Injection Volume: 5 µL.

  • Retention Time: ~2.5 min (Both Analyte and IS will co-elute).

Step 3: Mass Spectrometry (MS/MS) Parameters Operate in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
Rufinamide 239.1 m/z127.0 m/z20
Rufinamide-d2 241.1 m/z129.0 m/z20

Note: The transition 239.1 -> 127.0 corresponds to the cleavage of the amide bond, leaving the difluorobenzyl cation. The shift to 129.0 for the IS confirms the deuterium is located on the benzyl moiety.

System Suitability & Acceptance Criteria

To ensure trustworthiness (E-E-A-T), the method must pass these checks:

  • Linearity: Calibration curve (

    
    ) over the range 40–2000 ng/mL.
    
  • IS Consistency: The peak area of Rufinamide-d2 should not vary by more than 15% across the run.

  • Cross-Talk Check: Inject a blank sample immediately after the highest standard (ULOQ) to ensure no carryover (<20% of LLOQ).

References

  • FDA Labeling. (2008).[5] Banzel (Rufinamide) Prescribing Information. Eisai Inc. [Link]

  • Perrone, et al. (2013). "Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples." Journal of Chromatography B. [Link]

  • Critchley, et al. (2005). "Metabolism and pharmacokinetics of the new antiepileptic drug rufinamide in healthy volunteers." Epilepsia. [Link]

  • Gant, T. G. (2014). "Deuterated Drugs: A New Approach to Improving the Pharmacokinetics and Safety of Approved Drugs." Journal of Medicinal Chemistry. [Link]

Sources

Introduction: The Role of Isotopic Labeling in Antiepileptic Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Properties of Rufinamide-d2

Rufinamide is a triazole derivative antiepileptic drug (AED) utilized as an adjunctive treatment for seizures associated with Lennox-Gastaut Syndrome (LGS), a severe form of childhood-onset epilepsy.[1][2][3][4] Structurally distinct from other AEDs, its mechanism of action involves the modulation of voltage-gated sodium channels, which helps to stabilize hyperexcitable neuronal membranes.[2][5] In the realm of drug development and clinical pharmacology, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is paramount. Stable isotope-labeled internal standards are critical tools for these pharmacokinetic (PK) studies, enabling precise quantification of the drug in biological matrices via mass spectrometry.

Rufinamide-d2 is a deuterated analog of Rufinamide, specifically synthesized for use as an internal standard. The incorporation of two deuterium atoms provides a distinct mass signature without significantly altering the molecule's chemical properties, ensuring it behaves identically to the parent drug during sample extraction and analysis. This guide provides a detailed technical overview of the core molecular formula and weight of Rufinamide-d2, essential data for researchers and scientists in analytical chemistry and drug metabolism.

Part 1: Molecular Formula and Structure

The chemical identity of a molecule is fundamentally defined by its molecular formula. For Rufinamide, the formula is C₁₀H₈F₂N₄O.[5][6][7] The deuterated analog, Rufinamide-d2, is specifically labeled on the methyl bridge of the benzyl group. This is achieved by replacing two protium (¹H) atoms with deuterium (²H or D) isotopes.

Consequently, the molecular formula for Rufinamide-d2 is:

C₁₀H₆D₂F₂N₄O [8]

This formula precisely indicates the presence of 10 carbon atoms, 6 hydrogen (protium) atoms, 2 deuterium atoms, 2 fluorine atoms, 4 nitrogen atoms, and 1 oxygen atom.

Structural Visualization

The location of the deuterium labels is critical for its function as an internal standard, as the stability of the C-D bond prevents isotopic exchange during analytical procedures. The following diagram illustrates the molecular structure of Rufinamide-d2, highlighting the position of the deuterium atoms.

Caption: Molecular structure of Rufinamide-d2 (C₁₀H₆D₂F₂N₄O).

Part 2: Molecular Weight and Exact Mass

It is crucial to distinguish between molecular weight (or molar mass) and exact mass.

  • Molecular Weight is an average weight calculated using the weighted average of the natural abundances of the isotopes of each element. It is expressed in grams per mole ( g/mol ).

  • Exact Mass (or monoisotopic mass) is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). For labeled compounds, the specific isotope's mass (e.g., ²H for deuterium) is used. It is expressed in Daltons (Da).

For Rufinamide-d2, the molecular weight is 240.21 g/mol .[8] This value is derived from the sum of the average atomic weights of its constituent atoms.

Calculation of Molecular Weight: The increase in molecular weight from the unlabeled Rufinamide (238.19 g/mol ) is due to the substitution of two hydrogen atoms (atomic weight ≈ 1.008 g/mol ) with two deuterium atoms (atomic weight ≈ 2.014 g/mol ).[5][9]

The exact mass is a more precise measure used in high-resolution mass spectrometry for compound identification. The exact mass of unlabeled Rufinamide is 238.0666 Da.[5][9] For Rufinamide-d2, the exact mass is calculated by adding the mass of two deuterium atoms and subtracting the mass of two protium atoms from the exact mass of the unlabeled compound.

Part 3: Data Summary

The core molecular properties of Rufinamide and its deuterated analog are summarized in the table below for direct comparison.

PropertyRufinamideRufinamide-d2
Chemical Name 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide
CAS Number 106308-44-5[7]1129491-38-8[8]
Molecular Formula C₁₀H₈F₂N₄O[5][6][7]C₁₀H₆D₂F₂N₄O[8]
Molecular Weight 238.19 g/mol [5][9]240.21 g/mol [8]
Exact Mass 238.0666 Da[5][9]240.0791 Da (Calculated)

Part 4: Protocol for Identity Confirmation

The confirmation of the molecular formula, weight, and structure of Rufinamide-d2 is a self-validating process that relies on standard analytical techniques. These protocols ensure the material's integrity for its intended use as an internal standard.

Experimental Workflow: Identity and Purity Verification

G cluster_0 Verification Workflow cluster_1 HRMS Analysis cluster_2 NMR Analysis A Rufinamide-d2 Sample B High-Resolution Mass Spectrometry (HRMS) A->B C Nuclear Magnetic Resonance (NMR) A->C D Purity Analysis (HPLC) A->D E Confirm C₁₀H₆D₂F₂N₄O B->E Determine Exact Mass F F C->F ¹H NMR G G C->G ¹³C NMR H Confirm Label Position F->H Verify Deuterium Location (Absence of -CH₂- signal)

Sources

A Technical Guide to Isotopic Purity Requirements for Rufinamide-d2

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Deuteration and the Imperative of Isotopic Purity

Rufinamide, an effective anti-epileptic agent, primarily functions by modulating voltage-gated sodium channels.[1] Its metabolic pathway is noteworthy in that it does not rely on the cytochrome P450 (CYP450) enzyme system; instead, it is extensively metabolized by carboxylesterases into a pharmacologically inactive carboxylic acid derivative.[2][3][4][5] The development of deuterated analogues of therapeutic agents, such as Rufinamide-d2, is a strategic approach in medicinal chemistry to enhance a drug's pharmacokinetic profile.[6][7] This is achieved through the kinetic isotope effect (KIE), where the substitution of hydrogen with its heavier, stable isotope, deuterium, results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[8] This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, potentially leading to improved metabolic stability, a longer half-life, and a more favorable dosing regimen.[9]

However, the synthesis of deuterated compounds is seldom perfect, leading to the inevitable presence of isotopic impurities.[6] For Rufinamide-d2, these impurities would primarily consist of the non-deuterated parent drug (Rufinamide-d0) and partially deuterated species (Rufinamide-d1). The presence of these impurities can significantly impact the safety and efficacy of the drug.[6] Therefore, the rigorous characterization and control of isotopic purity is not merely a quality control metric but a critical quality attribute (CQA) that underpins the therapeutic rationale of the deuterated drug. This guide provides an in-depth examination of the requirements, analytical methodologies, and regulatory considerations for ensuring the isotopic purity of Rufinamide-d2.

The Impact of Isotopic Impurities on Drug Performance

The level of isotopic purity directly influences the consistency of the drug's pharmacokinetic and pharmacodynamic behavior. The primary goal of deuterating Rufinamide is to alter its metabolic rate. If significant amounts of Rufinamide-d0 are present, this portion of the drug will be metabolized at the conventional, faster rate, undermining the benefits of deuteration. This can lead to:

  • Variable Pharmacokinetics: Inconsistent plasma concentrations between batches and patients, making it difficult to establish a reliable therapeutic window.

  • Reduced Efficacy: A lower overall exposure to the desired deuterated molecule may diminish the intended therapeutic benefit.

  • Altered Safety Profile: The metabolic profile of the drug product becomes a mixture, which could potentially introduce toxicological concerns that differ from both the parent drug and the pure deuterated drug.

Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), require a thorough characterization of these isotopic variants.[10] While specific guidelines for deuterated drugs are still evolving, the principles outlined in the International Council for Harmonisation (ICH) guidelines for impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B) provide a framework for controlling these related substances.[11][12][13][14]

Analytical Characterization: The Core of Isotopic Purity Assessment

A combination of advanced analytical techniques is essential to accurately determine the isotopic purity of Rufinamide-d2.[15] The two pillars of this characterization are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[10][16][17]

Mass Spectrometry (MS) for Quantifying Isotopologue Distribution

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).[10][18][19] By precisely measuring the mass-to-charge ratio, HRMS can distinguish between Rufinamide-d2, Rufinamide-d1, and Rufinamide-d0.

  • Sample Preparation:

    • Accurately weigh and dissolve the Rufinamide-d2 active pharmaceutical ingredient (API) in a suitable solvent (e.g., acetonitrile/water) to a final concentration of approximately 1 µg/mL.

    • Prepare a similar solution of a non-deuterated Rufinamide reference standard.

  • Chromatographic Separation (UPLC/HPLC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation from any chemical impurities.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Detection (HRMS - e.g., Orbitrap or TOF):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan mode with high resolution (>60,000) to resolve the isotopic peaks.

    • Mass Range: A narrow scan range around the expected m/z of Rufinamide (e.g., m/z 200-250). The expected [M+H]+ for Rufinamide-d0 is ~239.08, and for Rufinamide-d2 is ~241.09.

    • Data Analysis:

      • Extract the ion chromatograms for the [M+H]+ ions of Rufinamide-d0, d1, and d2.

      • Integrate the peak areas for each isotopologue.

      • Calculate the isotopic purity by determining the percentage of the d2 peak area relative to the sum of all isotopologue peak areas. It is crucial to correct for the natural abundance of isotopes (e.g., ¹³C) in the molecule.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation and Quantification

NMR spectroscopy is indispensable for confirming the exact location of deuterium substitution and for providing an orthogonal quantification of isotopic enrichment.[15][16][20]

  • ¹H NMR (Proton NMR): This technique is used to observe the absence of a proton signal at the site of deuteration. By comparing the integration of the signal at the deuterated position to other non-deuterated proton signals within the molecule, one can calculate the percentage of deuteration.[10]

  • ²H NMR (Deuterium NMR): This method directly detects the deuterium nucleus, confirming its presence and chemical environment.[16]

  • Sample Preparation:

    • Accurately weigh a known amount of the Rufinamide-d2 sample.

    • Accurately weigh a known amount of a high-purity, non-deuterated internal standard with a known proton count and a resonance that does not overlap with the analyte signals (e.g., maleic acid).

    • Dissolve both the sample and the internal standard in a deuterated NMR solvent (e.g., DMSO-d6).

  • ¹H NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Pulse Sequence: A standard quantitative pulse sequence with a long relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery for accurate integration.

    • Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (e.g., 128 or more).

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the peak corresponding to the residual protons at the deuterated position in Rufinamide-d2.

    • Integrate a well-resolved peak from the non-deuterated part of the Rufinamide-d2 molecule.

    • Integrate a peak from the internal standard.

    • Calculate the isotopic enrichment by comparing the integral of the residual proton signal to the integral of a signal from a fully protonated position, after normalizing to the number of protons each signal represents.

Workflow and Data Interpretation

The following diagram illustrates a comprehensive workflow for the characterization of Rufinamide-d2 isotopic purity.

Isotopic_Purity_Workflow cluster_0 Sample Receipt & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis cluster_3 Reporting & Release Sample Rufinamide-d2 Batch Prep_MS Prepare for LC-MS (1 µg/mL solution) Sample->Prep_MS Prep_NMR Prepare for qNMR (with internal standard) Sample->Prep_NMR LCMS LC-HRMS Analysis Prep_MS->LCMS NMR ¹H qNMR Analysis Prep_NMR->NMR Analyze_MS Calculate Isotopologue Distribution (d0, d1, d2) LCMS->Analyze_MS Analyze_NMR Calculate % Deuteration at Specific Position NMR->Analyze_NMR Compare Compare Results vs. Specifications Analyze_MS->Compare Analyze_NMR->Compare Report Generate Certificate of Analysis (CoA) Compare->Report Rufinamide_Metabolism cluster_0 Rufinamide Species in API cluster_1 Metabolic Pathways cluster_2 Primary Metabolite Ruf_d2 Rufinamide-d2 (Desired API) Metab_Slow Slowed Metabolism (Kinetic Isotope Effect) Ruf_d2->Metab_Slow Ruf_d0 Rufinamide-d0 (Isotopic Impurity) Metab_Fast Normal Metabolism Ruf_d0->Metab_Fast Metabolite Inactive Carboxylic Acid Metabolite Metab_Slow->Metabolite Slower Rate Metab_Fast->Metabolite Faster Rate

Caption: Impact of Isotopic Impurity on Rufinamide Metabolism.

Conclusion

The isotopic purity of Rufinamide-d2 is a paramount critical quality attribute that directly influences its clinical performance and safety. A robust analytical strategy employing both high-resolution mass spectrometry and quantitative NMR spectroscopy is essential for comprehensive characterization. By establishing and justifying stringent specifications for isotopic and chemical purity, drug developers can ensure the consistent quality, safety, and efficacy of Rufinamide-d2, fulfilling the therapeutic promise of selective deuteration.

References

  • CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents. (n.d.).
  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved February 5, 2026, from [Link]

  • Li, B., et al. (2020). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 34(S3). Retrieved February 5, 2026, from [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Retrieved February 5, 2026, from [Link]

  • Yamamoto, K., et al. (2025). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. bioRxiv. Retrieved February 5, 2026, from [Link]

  • Chahrour, O., et al. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Retrieved February 5, 2026, from [Link]

  • Concert Pharmaceuticals. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved February 5, 2026, from [Link]

  • Huang, Y., et al. (2024). Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. Yao Xue Xue Bao, (12), 1176-1185. Retrieved February 5, 2026, from [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). Deuterated Drug Development: Advanced Products & Tailored Solutions. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic illustration of various isotopic drug preparations. Retrieved February 5, 2026, from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved February 5, 2026, from [Link]

  • The Pharma Quality. (2025, June 28). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. YouTube. Retrieved February 5, 2026, from [Link]

  • Kumar, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(3), 323-331. Retrieved February 5, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health. (2025, September 12). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Retrieved February 5, 2026, from [Link]

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved February 5, 2026, from [Link]

  • Perucca, E., et al. (2008). Rufinamide: clinical pharmacokinetics and concentration-response relationships in patients with epilepsy. Epilepsia, 49(7), 1123-41. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants. Retrieved February 5, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Rufinamide? Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Rufinamide. Retrieved February 5, 2026, from [Link]

  • Gfeller, D. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry, 56(45), 5963-5964. Retrieved February 5, 2026, from [Link]

  • International Council for Harmonisation. (2006, June 6). ICH Q3B(R2) Guideline: Impurities in New Drug Products. Retrieved February 5, 2026, from [Link]

  • University of Groningen. (2022, July 11). Evaluating the use of NMR for the determination of deuterium abundance in water. Retrieved February 5, 2026, from [Link]

  • European Commission. (2019, January 31). ISOTOPIC LABELING FOR DRUG INNOVATION DELIVERABLE. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025, August 7). Rufinamide: Clinical Pharmacokinetics and concentration-response relationships in patients with epilepsy. Retrieved February 5, 2026, from [Link]

  • European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. Retrieved February 5, 2026, from [Link]

  • ChemRxiv. (n.d.). Deuteron-proton isotope correlation spectroscopy of molecular solids. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Rufinamide. In StatPearls. Retrieved February 5, 2026, from [Link]

Sources

Technical Guide: Solubility and Handling of Rufinamide-d2 in Methanol and Acetonitrile

[1]

Executive Summary

Rufinamide-d2 (1-[(2,6-difluorophenyl)methyl-d2]-1H-1,2,3-triazole-4-carboxamide) serves as the critical stable isotope-labeled internal standard (SIL-IS) for the bioanalysis of Rufinamide.[1] While chemically nearly identical to the parent compound, its high cost and limited availability demand precise handling protocols.

This guide addresses a common bottleneck in bioanalytical workflows: the limited solubility of Rufinamide-d2 in common organic solvents . While dimethyl sulfoxide (DMSO) is the thermodynamic solvent of choice, methanol (MeOH) and acetonitrile (ACN) are required for LC-MS/MS compatibility.[1] This document defines the solubility thresholds, preparation workflows, and stability controls necessary to prevent precipitation artifacts that compromise assay linearity.

Physicochemical Context & Solubility Profile[2][3][4][5][6][7][8][9]

The Isotope Effect on Solubility

For all practical analytical purposes, the solubility profile of Rufinamide-d2 is identical to non-deuterated Rufinamide . The replacement of two hydrogen atoms with deuterium on the benzyl methylene group (–CD2–) increases the molecular weight by approximately 2 Da but does not significantly alter the crystal lattice energy or polarity (LogP ~0.65–0.88).[1] Therefore, solubility data from the parent compound is a valid proxy for the IS.

Quantitative Solubility Data

Rufinamide is a lipophilic, neutral triazole derivative with poor solubility in both aqueous and common organic media.

Table 1: Solubility Thresholds of Rufinamide/Rufinamide-d2 at 25°C

SolventSolubility StatusApprox.[2][3][4][5][6][7] Saturation LimitApplication Context
DMSO Soluble 10 – 48 mg/mLRecommended: Primary Stock Solution
Methanol (MeOH) Slightly Soluble1 – 4 mg/mL*Conditional: Secondary Stock / Working Solution
Acetonitrile (ACN) Very Slightly Soluble< 1 mg/mLCaution: Protein Precipitation / Mobile Phase
Water Insoluble~0.03 mg/mLMobile Phase Component only
Ethanol Very Slightly Soluble< 0.5 mg/mLNot recommended for LC-MS

*> Note: While 4 mg/mL in MeOH is cited in some aggressive extraction protocols, it requires sonication and is prone to precipitation upon cooling. A "safe" working limit is ≤ 0.5 mg/mL.[1]

Experimental Protocols: Stock Solution Preparation

The "Gold Standard" Protocol (DMSO-Based)

This protocol prioritizes stability and concentration accuracy.[1] By using DMSO for the primary stock, you avoid the risk of micro-precipitation that occurs in pure methanol stocks.

Step 1: Primary Stock Preparation (1 mg/mL)
  • Weigh 1.0 mg of Rufinamide-d2 into a 2 mL amber glass vial.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds. If dissolution is incomplete, sonicate at 40°C for 5 minutes.

  • Verification: Inspect visually against a light source. The solution must be crystal clear.

Step 2: Secondary Stock / Working Solution (Methanol)

To transition to an LC-MS compatible solvent:

  • Pipette 100 µL of the Primary Stock (DMSO) into a 10 mL volumetric flask.

  • Dilute to volume with Methanol .

  • Final Concentration: 10 µg/mL.

  • Note: The 1% DMSO content is negligible for most reverse-phase LC methods and will not affect ionization.

The "Direct" Protocol (Methanol-Based)

Use this only if DMSO is strictly prohibited in your method.[1]

  • Weigh 1.0 mg of Rufinamide-d2.

  • Add 10 mL of Methanol (Target: 0.1 mg/mL).

  • Sonicate for 15–20 minutes.

  • Critical: Do not attempt to make a >1 mg/mL stock in pure methanol. It is thermodynamically unstable and will crash out at 4°C storage.

Visualization: Solvent Selection & Workflow[13]

The following diagrams illustrate the decision logic and preparation workflow to ensure analyte stability.

Diagram 1: Solvent Selection Decision Tree

SolventSelectionStartStart: Rufinamide-d2 PreparationTargetConcTarget Concentration?Start->TargetConcHighConc> 1 mg/mL(Primary Stock)TargetConc->HighConcLowConc< 100 µg/mL(Working Solution)TargetConc->LowConcDMSOUse DMSO(Solubility: ~40 mg/mL)HighConc->DMSOMandatoryMeOHUse Methanol(Solubility: ~1-4 mg/mL)HighConc->MeOHUnsafeMethodLC-MS/MS Method?LowConc->MethodDilutionDilute DMSO Stockinto MeOH/WaterDMSO->DilutionIntermediate StepACNUse Acetonitrile(Risk of Precipitation)Method->MeOHPreferredMethod->ACNIf MeOH incompatibleDilution->LowConc

Caption: Logic flow for selecting the appropriate solvent based on concentration requirements to prevent precipitation.

Diagram 2: Self-Validating Preparation Workflow

PrepWorkflowWeighWeigh 1 mgRufinamide-d2DissolveDissolve in1 mL DMSOWeigh->DissolveInspectVisual Inspection(Clear?)Dissolve->InspectSonicateSonicate40°C, 5 minInspect->SonicateNoDiluteDilute 1:100in MethanolInspect->DiluteYesSonicate->InspectStoreStorage-20°C (Amber Vial)Dilute->StoreUseAdd to Plasma(Protein Precip)Store->Use

Caption: Step-by-step preparation protocol ensuring complete dissolution before dilution.

Troubleshooting & Stability

The "Crash" Phenomenon in Acetonitrile

Researchers often attempt to dissolve Rufinamide-d2 directly in Acetonitrile (ACN) because ACN is a common protein precipitation agent.[1] This is a critical error.

  • Mechanism: Rufinamide has very low solubility in ACN (<1 mg/mL).[1] Adding a high-concentration DMSO spike to cold ACN can cause immediate, microscopic precipitation that is invisible to the naked eye but results in poor IS reproducibility (high %CV).[1]

  • Solution: Always dilute the DMSO stock into Methanol first. Use the Methanol working solution to spike the biological sample, then add ACN for protein precipitation if required.

Temperature Sensitivity
  • Storage: DMSO stocks freeze at ~19°C. Upon thawing, Rufinamide-d2 may crystallize.

  • Recovery: You must vortex and sonicate thawed DMSO stocks until they are completely room temperature and clear. Never pipette from a partially frozen or cold DMSO stock.

References

  • U.S. Food and Drug Administration (FDA). (2008).[1] Inovelon (Rufinamide) Clinical Pharmacology and Biopharmaceutics Review. [Link][1]

  • PubChem. (n.d.). Rufinamide Compound Summary: Chemical and Physical Properties. National Library of Medicine. [Link]

  • Gallardo-Toledo, E., et al. (2020). Optimization of a simple and efficient method for the determination of rufinamide in plasma by HPLC-UV. Journal of Pharmaceutical Analysis. [Link]

A Comprehensive Technical Guide to the Synthesis of 2,6-Difluorobenzyl-d2 Azide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis of 2,6-difluorobenzyl-d2 azide, a critical deuterium-labeled intermediate for advanced pharmaceutical research and development. The strategic incorporation of deuterium at the benzylic position offers a powerful tool for investigating pharmacokinetic profiles and metabolic pathways of drug candidates.[1][2] This document outlines a robust, multi-step synthetic pathway, starting from commercially available precursors, and provides in-depth explanations for experimental choices, comprehensive safety protocols for handling energetic azide compounds, and detailed characterization data. The intended audience includes researchers, medicinal chemists, and process development scientists engaged in the synthesis of isotopically labeled compounds for drug discovery.

Introduction and Strategic Importance

Isotopic labeling, particularly the substitution of hydrogen with its stable isotope deuterium, has become an invaluable strategy in modern drug discovery.[2][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a significant kinetic isotope effect (KIE). This effect can slow down metabolic pathways that involve the cleavage of that specific C-H bond, potentially improving a drug's metabolic stability, reducing the formation of toxic metabolites, and enhancing its pharmacokinetic profile.[2][3][4]

2,6-Difluorobenzyl-d2 azide is a key building block in this context. It serves as a deuterated precursor for various bioactive molecules, most notably in the synthesis of Rufinamide analogues, an antiepileptic drug.[1] The azide functionality makes it highly versatile for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and modular construction of complex molecular architectures like 1,2,3-triazoles.[1][5] This guide provides a validated pathway to access this high-value intermediate, emphasizing reproducibility, safety, and purity.

Retrosynthetic Analysis and Pathway Design

The synthesis of 2,6-difluorobenzyl-d2 azide is best approached through a linear sequence starting from 2,6-difluorobenzaldehyde. The core transformations involve the introduction of the deuterium label via reduction, conversion of the resulting alcohol to a suitable leaving group, and subsequent nucleophilic substitution with an azide source.

Key Transformations:

  • Deuterium Incorporation: Reduction of the aldehyde carbonyl group using a deuterium donor to form the dideuterated benzylic alcohol.

  • Activation of the Hydroxyl Group: Conversion of the alcohol into a more reactive benzyl halide (bromide), which is an excellent substrate for SN2 reactions.

  • Azidation: Nucleophilic displacement of the bromide with an azide anion to yield the final product.

This pathway was selected for its reliability, use of readily available reagents, and straightforward purification steps.

Synthetic Workflow Overview

The overall synthetic scheme is a three-step process designed for efficiency and control.

G cluster_0 Synthetic Pathway A 2,6-Difluorobenzaldehyde B 2,6-Difluorobenzyl-d2 Alcohol A->B  1. Sodium Borodeuteride (NaBD₄)  Methanol, 0°C to RT   C 2,6-Difluorobenzyl-d2 Bromide B->C  2. Phosphorus Tribromide (PBr₃)  Anhydrous Et₂O, 0°C   D 2,6-Difluorobenzyl-d2 Azide C->D  3. Sodium Azide (NaN₃)  DMF, RT  

Caption: Overall synthetic workflow for 2,6-difluorobenzyl-d2 azide.

Detailed Experimental Protocols

Critical Safety Notice: Organic azides are potentially explosive and must be handled with extreme caution.[6][7] Adhere strictly to the safety protocols outlined in Section 5 of this guide. All operations should be performed in a certified chemical fume hood behind a blast shield.

Step 1: Synthesis of 2,6-Difluorobenzyl-d2 Alcohol

This step achieves the critical incorporation of two deuterium atoms at the benzylic position through the reduction of an aldehyde. Sodium borodeuteride is a cost-effective and highly efficient reagent for this transformation.

  • Reaction Scheme:

    • 2,6-Difluorobenzaldehyde + NaBD₄ → 2,6-Difluorobenzyl-d2 Alcohol

  • Methodology:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-difluorobenzaldehyde (10.0 g, 70.4 mmol).

    • Dissolve the aldehyde in methanol (100 mL) and cool the solution to 0°C in an ice-water bath.

    • In small portions, carefully add sodium borodeuteride (NaBD₄, 98% D) (3.2 g, 84.5 mmol) to the stirred solution over 30 minutes. The addition is exothermic and may cause bubbling.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

    • Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0°C until the pH is ~2 to neutralize excess borodeuteride.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product as a colorless oil or low-melting solid. The product is typically of high purity (>98%) and can be used in the next step without further purification.

Step 2: Synthesis of 2,6-Difluorobenzyl-d2 Bromide

The conversion of the deuterated alcohol to a benzyl bromide is a standard procedure that activates the benzylic position for nucleophilic substitution. Phosphorus tribromide is an effective reagent for this transformation.

  • Reaction Scheme:

    • 2,6-Difluorobenzyl-d2 Alcohol + PBr₃ → 2,6-Difluorobenzyl-d2 Bromide

  • Methodology:

    • Place the crude 2,6-difluorobenzyl-d2 alcohol (assuming ~70 mmol from the previous step) in a 250 mL three-necked flask under an inert atmosphere (Argon or Nitrogen).

    • Dissolve the alcohol in anhydrous diethyl ether (100 mL) and cool the solution to 0°C.

    • Slowly add phosphorus tribromide (PBr₃) (7.3 g, 27.0 mmol) dropwise via a syringe to the stirred solution, ensuring the internal temperature does not exceed 5°C.

    • After addition, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Carefully pour the reaction mixture onto crushed ice (~100 g) in a beaker.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (50 mL) and brine (50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude bromide. Purification can be achieved via silica gel column chromatography if necessary, eluting with hexanes.[8]

Step 3: Synthesis of 2,6-Difluorobenzyl-d2 Azide

This final step involves a classic SN2 reaction where the azide anion displaces the bromide leaving group.[9][10] The choice of a polar aprotic solvent like DMF facilitates this reaction by solvating the sodium cation, leaving a "naked" and highly nucleophilic azide anion.[9][11]

  • Reaction Scheme:

    • 2,6-Difluorobenzyl-d2 Bromide + NaN₃ → 2,6-Difluorobenzyl-d2 Azide

  • Methodology:

    • CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides. Use only plastic or ceramic spatulas.[12]

    • In a 250 mL round-bottom flask, dissolve the 2,6-difluorobenzyl-d2 bromide (assuming ~65 mmol) in anhydrous dimethylformamide (DMF) (120 mL).

    • Add sodium azide (NaN₃) (6.3 g, 97.5 mmol) to the solution.

    • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

    • Upon completion (monitored by TLC), pour the reaction mixture into a separatory funnel containing 300 mL of water.

    • Extract the product with diethyl ether (3 x 75 mL).

    • Combine the organic extracts and wash thoroughly with water (4 x 100 mL) to remove residual DMF, followed by a final wash with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator with a water bath temperature not exceeding 40°C . Do not evaporate to dryness. [12][13] The final product is obtained as a pale yellow oil.

Mechanistic Insight: The SN2 Azidation Reaction

The conversion of the benzyl bromide to the benzyl azide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a concerted, single-step process where the azide nucleophile attacks the electrophilic benzylic carbon from the backside relative to the bromide leaving group.

G cluster_0 A Reactants B Transition State C Products Reactants N₃⁻  +  D₂C(Br)-Ar TS [N₃---CD₂(Ar)---Br]⁻ Reactants->TS Nucleophilic Attack (Concerted) Products N₃-CD₂-Ar  +  Br⁻ TS->Products Leaving Group Departure

Caption: SN2 mechanism for the formation of the benzyl azide.

Data Summary and Characterization

The following table summarizes the expected outcomes and key analytical data for the target compound.

ParameterExpected Value
IUPAC Name 2-[azido(dideuterio)methyl]-1,3-difluorobenzene[1]
Molecular Formula C₇H₃D₂F₂N₃
Molecular Weight 171.14 g/mol [14]
Appearance Pale yellow oil
Overall Yield 60-75% (from aldehyde)
¹H NMR Aromatic protons only (no signal for benzylic -CD₂- group)
¹³C NMR Benzylic carbon signal appears as a triplet due to C-D coupling
Mass Spec (ESI) m/z calculated for C₇H₃D₂F₂N₃Na ([M+Na]⁺): 194.05
IR Spectroscopy Strong, sharp azide (N₃) stretch at ~2100 cm⁻¹

Mandatory Safety Protocols for Handling Azides

Adherence to strict safety protocols is non-negotiable when working with azide compounds due to their potential toxicity and explosive nature.[13][15]

  • Engineering Controls: All work must be conducted in a properly functioning chemical fume hood, and a blast shield should be used during the reaction and workup of the azide product.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a flame-resistant lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.

  • Handling Sodium Azide:

    • Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).

    • Never use metal spatulas or allow contact with heavy metals (e.g., copper, lead, silver, mercury) as this can form extremely shock-sensitive metal azides.[12] Use plastic, ceramic, or Teflon-coated spatulas.

    • Avoid using halogenated solvents like dichloromethane with sodium azide, as this can form dangerously explosive di- and tri-azidomethane.[12][13]

  • Handling Organic Azides:

    • The "Rule of Six": A common safety guideline suggests that there should be at least six carbon atoms for every one energetic group (like an azide) to ensure a degree of stability.[6][7] 2,6-Difluorobenzyl azide (7 carbons) meets this criterion.

    • Thermal and Shock Sensitivity: Avoid heating organic azides unnecessarily. Never distill low-molecular-weight organic azides. When removing solvent on a rotary evaporator, use a warm water bath (≤40°C) and do not take the solution to complete dryness.[12][13]

    • Storage: Store azide compounds in a cool, dark place, away from heat sources and incompatible materials.

  • Waste Disposal: Quench any residual azide in reaction flasks or waste streams with a suitable reducing agent before disposal, following institutional safety guidelines.

Conclusion

The synthetic pathway detailed in this guide represents a reliable and scalable method for producing high-purity 2,6-difluorobenzyl-d2 azide. By providing a rationale for each procedural step, from the initial deuterium labeling to the final nucleophilic azidation, this document equips researchers with the necessary knowledge for successful synthesis. The paramount importance of adhering to stringent safety protocols for handling azide compounds has been emphasized to ensure safe laboratory operations. This valuable intermediate opens avenues for advanced research in medicinal chemistry, particularly in the development of next-generation therapeutics with optimized pharmacokinetic properties.

References

  • Preparation method of 2,6-difluorobenzyl bromide.
  • Preparation method of organic azide.
  • Application Notes and Protocols: 2,6-Difluorobenzenethiol in Organic Synthesis. Benchchem.
  • 2,6-Difluorobenzyl bromide. Chem-Impex.
  • Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide. Benchchem.
  • SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. Progressive Academic Publishing.
  • Process for the preparation of fluorobenzyl derivatives.
  • 2,6-Difluorobenzyl Azide-d2 | Deuter
  • Supplementary Inform
  • Benzyl azide synthesis by azidon
  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses.
  • Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry.
  • synthesis of benzyl azide & azide safety - labor
  • Reaction with deuterium-labelled benzyl alcohol.
  • 2,6-Difluorobenzyl Azide-d2. PubChem.
  • Azide Compound Purification by Column Chromatography: Technical Support Center. Benchchem.
  • Deuterium in drug discovery: progress, opportunities and challenges.
  • Safe Handling of Azides. University of Pittsburgh Environmental Health and Safety.
  • Theoretical study of the molecular properties of benzyl azide, 2-, 3- and 4-methyl benzyl azide.
  • 5 Benefits of Deuteration in Drug Discovery. Unibest Industrial Co., Ltd.
  • Azide Compounds. University of California, Santa Barbara Environmental Health and Safety.
  • One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry.
  • Stereospecific Multiple Isotopic Labeling of Benzyl Alcohol.
  • Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences.
  • Representative methods for the preparation of organic azides.
  • Nucleophilic Substitution Reactions. University of Calgary.
  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive M
  • SODIUM AZIDE AND ORGANIC AZIDES STANDARD OPERATING PROCEDURE TEMPL

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Methodological & Application

Application Note: High-Sensitivity Quantitation of Rufinamide in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for bioanalytical scientists and method developers. It synthesizes literature-derived data with practical optimization strategies to establish a robust LC-MS/MS assay for Rufinamide.

Executive Summary

This protocol details the development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Rufinamide in human plasma.[1] Rufinamide, a triazole derivative used for Lennox-Gastaut syndrome, presents unique bioanalytical challenges due to its neutral amide functionality and potential for matrix interference.

This method utilizes Rufinamide-d2 as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and recovery variability. The workflow features a rapid protein precipitation (PPT) extraction, achieving a Lower Limit of Quantitation (LLOQ) of 10 ng/mL with a run time of under 5 minutes.

Scientific Background & Method Strategy

The Analyte: Rufinamide

Rufinamide (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) is a voltage-gated sodium channel blocker.[2][3]

  • Physicochemical Profile:

    • MW: 238.2 g/mol [3]

    • LogP: ~0.8 (Moderately lipophilic)[4]

    • pKa: Neutral amide/triazole character; lacks strongly basic nitrogens common in other antiepileptics.

    • Implication: The lack of a basic center makes pH control in the mobile phase critical for consistent ionization.

The Internal Standard: Rufinamide-d2

Using a structural analog (like Lacosamide) is common but inferior to a Stable Isotope Label (SIL). Rufinamide-d2 (typically labeled on the benzyl ring) co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement events in the ESI source.

  • Mechanism: The d2-label provides a mass shift of +2 Da.

  • Transition: The fragmentation of Rufinamide yields a dominant 2,6-difluorobenzyl cation (m/z 127). Consequently, the d2-labeled benzyl moiety yields a fragment at m/z 129 .

Method Optimization Logic
  • Chromatography (C18 vs. HILIC): Despite its polar amide group, Rufinamide retains well on C18 columns due to the difluorophenyl ring. A C18 phase is preferred for robustness over HILIC in plasma analysis.

  • Mobile Phase: Acidic conditions (0.1% Formic Acid) are essential. Although Rufinamide is neutral, the acidic environment stabilizes the protonated adduct [M+H]+ and improves peak shape by suppressing silanol interactions.

  • Extraction: Protein Precipitation (PPT) with Acetonitrile is chosen over SPE or LLE. Rufinamide has low plasma protein binding (~34%), making PPT highly efficient (>90% recovery) while removing the bulk of plasma proteins.

Experimental Protocol

Materials and Reagents
  • Reference Standard: Rufinamide (>99% purity).[3]

  • Internal Standard: Rufinamide-d2 (benzyl-d2).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Matrix: Drug-free Human Plasma (K2EDTA or Lithium Heparin).

Solution Preparation
  • Stock Solutions (1.0 mg/mL): Dissolve accurately weighed Rufinamide and Rufinamide-d2 in Methanol. Sonicate for 5 mins to ensure dissolution. Store at -20°C.

  • Working Standard (WS): Serially dilute Rufinamide stock in 50:50 Methanol:Water to generate calibration levels (e.g., 100, 500, 1000, 5000, 10000, 50000 ng/mL).

  • Working Internal Standard (WIS): Dilute Rufinamide-d2 stock in 100% Acetonitrile to a concentration of 500 ng/mL . Note: This solution serves as both the IS spike and the precipitating agent.

Sample Preparation (Protein Precipitation)

This "crash" method is optimized for high throughput.

  • Aliquot: Transfer 50 µL of plasma sample/calibrator into a 1.5 mL centrifuge tube or 96-well plate.

  • Precipitate: Add 150 µL of Working Internal Standard (Rufinamide-d2 in ACN).

    • Ratio: 1:3 (Plasma:Organic) ensures complete protein removal.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 13,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in Water.

    • Why? Diluting the organic supernatant with water improves peak focusing on the column during the initial gradient phase.

LC-MS/MS Conditions
Liquid Chromatography (LC)[1][4][5][6]
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters BEH C18.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2-5 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10% Initial Hold (Loading)
0.50 10% End Loading
2.50 90% Linear Ramp (Elution)
3.00 90% Wash
3.10 10% Re-equilibration

| 4.50 | 10% | End of Run |[4]

Mass Spectrometry (MS)[1][4][7][8][9][10]
  • Ionization: ESI Positive Mode (+).

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Gas: Nitrogen (High flow).

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Dwell (ms) CE (eV) Role
Rufinamide 239.1 127.0 50 25 Quantifier
Rufinamide 239.1 222.1 50 15 Qualifier (NH3 loss)

| Rufinamide-d2 | 241.1 | 129.0 | 50 | 25 | Internal Standard |[4]

Note: The primary fragment (m/z 127) corresponds to the 2,6-difluorobenzyl cation, formed by the cleavage of the C-N bond between the benzyl group and the triazole ring.

Workflow Visualization

The following diagram illustrates the critical path from sample extraction to data acquisition.

G cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis Plasma 50 µL Plasma Sample IS Add 150 µL ACN (with Rufinamide-d2) Plasma->IS Vortex Vortex & Centrifuge (13k x g, 10 min) IS->Vortex Supernatant Supernatant Dilution (1:1 Water) Vortex->Supernatant Inject Injection (2-5 µL) Supernatant->Inject Sep Separation (C18, Gradient) Inject->Sep Ion ESI+ Ionization (m/z 239 -> 127) Sep->Ion Detect Quantitation (Peak Area Ratio) Ion->Detect

Figure 1: End-to-end bioanalytical workflow for Rufinamide quantification using PPT and LC-MS/MS.

Validation Strategy & Quality Control

To ensure Trustworthiness and regulatory compliance (FDA/EMA), the method must be validated using the following parameters.

Linearity and Range
  • Range: 10 ng/mL (LLOQ) to 50,000 ng/mL (ULOQ).

  • Curve Fit: Linear regression with 1/x² weighting.

  • Acceptance: r² > 0.995; Back-calculated concentrations ±15% (±20% at LLOQ).

Accuracy and Precision (QC Levels)

Prepare Quality Control (QC) samples in pooled plasma:

QC Level Concentration (ng/mL) Acceptance Criteria
LLOQ 10 Precision < 20%, Accuracy 80-120%
Low QC 30 Precision < 15%, Accuracy 85-115%
Mid QC 2,500 Precision < 15%, Accuracy 85-115%

| High QC | 40,000 | Precision < 15%, Accuracy 85-115% |

Matrix Effect Assessment

The co-eluting Rufinamide-d2 is critical here.

  • Extract 6 lots of blank plasma.

  • Spike supernatant with analyte (Post-Extraction Spike).

  • Compare response to neat solution.

  • Calculation: Matrix Factor (MF) = Peak Area (Plasma) / Peak Area (Neat).

  • IS Normalization: The IS-normalized MF should be close to 1.0, proving the d2-IS corrects for any suppression.

Troubleshooting & Expert Insights

  • Issue: Carryover.

    • Cause: Rufinamide is moderately lipophilic and can stick to the injector needle.

    • Fix: Use a strong needle wash (e.g., 50:50:0.1 MeOH:ACN:FA) and ensure the gradient "Wash" step (90% B) is held for at least 30 seconds.

  • Issue: Low Sensitivity.

    • Cause: Inefficient protonation.

    • Fix: Ensure the mobile phase pH is acidic (~3.0). Do not use Ammonium Acetate buffers unless necessary, as they can suppress the [M+H]+ signal in favor of adducts.

  • Issue: Peak Tailing.

    • Cause: Secondary interactions with silanols.

    • Fix: Use a high-quality end-capped C18 column (e.g., "BEH" or "Eclipse Plus").

References

  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][4]

  • PubChem. (2023). Rufinamide Compound Summary. National Library of Medicine. Retrieved from [Link][4]

  • Contin, M., et al. (2010). Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma. Analytical and Bioanalytical Chemistry. (Contextual grounding for extraction efficiency).
  • Gallardo, E., et al. (2013). Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples. Journal of Chromatography B.

Sources

Application Note: A Robust Protocol for the Preparation and Use of Rufinamide-d2 as an Internal Standard in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Internal Standards in Rufinamide Bioanalysis

Rufinamide, a triazole derivative, is an established antiepileptic drug used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome.[1][2] Accurate quantification of Rufinamide in biological matrices, such as plasma or serum, is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity.[1][3][4]

However, the inherent complexity of biological samples can introduce significant variability during sample preparation and analysis, including matrix effects, extraction inconsistencies, and fluctuations in instrument response.[5] To ensure the accuracy and precision of quantitative bioanalytical methods, the use of a stable isotope-labeled (SIL) internal standard is highly recommended and often a regulatory expectation.[5] A SIL internal standard, such as Rufinamide-d2, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. This allows it to co-elute with the analyte and experience similar physical and chemical processes during sample workup and analysis, thereby compensating for potential variations and improving data reliability.[5][6]

This application note provides a comprehensive, field-proven protocol for the preparation and implementation of a Rufinamide-d2 internal standard for the accurate quantification of Rufinamide in biological matrices using LC-MS/MS. The methodologies described herein are grounded in established bioanalytical principles and are designed to meet the rigorous standards of drug development and clinical research professionals.

The Rationale Behind Using Rufinamide-d2

The selection of an appropriate internal standard is a critical decision in bioanalytical method development. While structurally similar analogs can be used, they may not perfectly mimic the behavior of the analyte during extraction and ionization.[6] Deuterated internal standards like Rufinamide-d2 offer the most effective solution because they share nearly identical physicochemical properties with the unlabeled analyte.[6] The slightly stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond contributes to the stability of the deuterated compound.[7]

The primary advantages of using Rufinamide-d2 include:

  • Correction for Matrix Effects: It experiences the same ion suppression or enhancement as Rufinamide, leading to a more accurate measurement.

  • Compensation for Extraction Variability: Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard.

  • Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the method's precision and accuracy are significantly enhanced.

Below is a visual representation of the chemical structures of Rufinamide and its deuterated analog, Rufinamide-d2.

cluster_0 Rufinamide cluster_1 Rufinamide-d2 Rufinamide Rufinamide_d2

Caption: Chemical structures of Rufinamide and Rufinamide-d2.

Protocol for Preparation of Rufinamide-d2 Internal Standard Solutions

This protocol details the preparation of stock and working solutions for both Rufinamide and its deuterated internal standard, Rufinamide-d2. It is crucial to use high-purity reference standards and analytical grade solvents.

Materials and Equipment
  • Rufinamide reference standard (≥98% purity)

  • Rufinamide-d2 reference standard (isotopic purity ≥98%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Dimethyl sulfoxide (DMSO, optional, for initial solubilization)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator

Step-by-Step Preparation of Stock Solutions
  • Rufinamide Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of Rufinamide reference standard into a 10 mL volumetric flask.

    • Add a small amount of methanol (or DMSO if solubility is an issue, followed by methanol) to dissolve the solid.

    • Sonicate for 5-10 minutes to ensure complete dissolution.[8]

    • Bring the flask to volume with methanol.

    • Mix thoroughly by inverting the flask multiple times.

    • Label as "Rufinamide Stock (1 mg/mL)" with the preparation date.

  • Rufinamide-d2 Internal Standard Stock Solution (1 mg/mL):

    • Follow the same procedure as for the Rufinamide stock solution, using the Rufinamide-d2 reference standard.

    • Label as "Rufinamide-d2 Stock (1 mg/mL)" with the preparation date.

Step-by-Step Preparation of Working Solutions

The concentrations of the working solutions should be optimized based on the expected analyte concentration range and the sensitivity of the mass spectrometer. The following are typical starting concentrations.

  • Rufinamide Intermediate and Spiking Solutions:

    • Prepare an intermediate stock solution of Rufinamide (e.g., 100 µg/mL) by diluting the 1 mg/mL stock solution with methanol.

    • From this intermediate stock, prepare a series of working solutions for spiking into blank biological matrix to create calibration standards and quality control (QC) samples.

  • Rufinamide-d2 Internal Standard Working Solution (e.g., 500 ng/mL):

    • Prepare an intermediate stock of Rufinamide-d2 (e.g., 10 µg/mL) by diluting the 1 mg/mL stock solution with methanol.

    • Further dilute the intermediate stock with the protein precipitation solvent (e.g., methanol or acetonitrile) to achieve the final working concentration (e.g., 500 ng/mL). This solution will be used to precipitate proteins and deliver a consistent amount of the internal standard to each sample.

Storage and Stability of Solutions

Proper storage is critical to prevent degradation and maintain the integrity of the standards.[7]

SolutionStorage TemperatureRecommended DurationContainerNotes
Stock Solutions (1 mg/mL)-20°C or colderUp to 6 monthsAmber glass vialsProtect from light.[9]
Intermediate Solutions-20°CUp to 3 monthsAmber glass vials
Working Solutions2-8°CUp to 1 weekAmber glass vialsPrepare fresh as needed for optimal performance.

Note: The stability of solutions should be formally evaluated as part of the bioanalytical method validation process according to regulatory guidelines.[10][11] This involves analyzing stored QC samples against freshly prepared calibration curves at various time points.[7]

Validated Bioanalytical Method Using Rufinamide-d2

This section outlines a validated LC-MS/MS method for the quantification of Rufinamide in human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting Rufinamide from plasma.[3][12]

  • Label microcentrifuge tubes for each calibrator, QC, and unknown sample.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 150 µL of the Rufinamide-d2 internal standard working solution (in acetonitrile or methanol) to each tube.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at >10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point for method development.

LC Parameters
Column Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start at 10% B, ramp to 90% B over 2.5 min, hold for 1 min, return to initial conditions
Total Run Time ~4.5 minutes[3]
MS/MS Parameters
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Rufinamide Transition Q1: m/z 239 -> Q3: m/z 127[3]
Rufinamide-d2 Transition Q1: m/z 241 -> Q3: m/z 127 (or other appropriate fragment)
Dwell Time 100 ms
Collision Energy Optimize for specific instrument
Source Temperature Optimize for specific instrument
Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add IS Working Solution (150 µL) plasma->add_is vortex Vortex (30 sec) add_is->vortex centrifuge Centrifuge (>10,000 x g, 5 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject acquire Acquire Data (MRM Mode) inject->acquire integrate Integrate Peaks (Analyte & IS) acquire->integrate ratio Calculate Peak Area Ratio integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: Workflow for Rufinamide quantification using Rufinamide-d2 IS.

Data Analysis and Method Validation

Calibration Curve and Quantification

A calibration curve is constructed by plotting the peak area ratio (Rufinamide peak area / Rufinamide-d2 peak area) against the nominal concentration of the Rufinamide calibration standards. A linear regression with a weighting factor (commonly 1/x or 1/x²) is typically used. The concentration of Rufinamide in unknown samples is then calculated from their peak area ratios using the regression equation of the calibration curve.

Validation of the Bioanalytical Method

The entire method must be validated according to regulatory guidelines, such as those from the FDA or ICH.[10][11][13] The validation process establishes the performance characteristics of the method and ensures its reliability for the intended application.

Key Validation Parameters:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.[11]

  • Accuracy and Precision: Assessed by analyzing QC samples at multiple concentration levels (low, medium, and high) in replicate. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal value.[14]

  • Calibration Curve: Demonstrates the relationship between response and concentration over the intended analytical range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[14][15]

  • Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[11][13]

Conclusion

The use of a stable isotope-labeled internal standard is indispensable for the robust and reliable quantification of Rufinamide in bioanalytical studies. Rufinamide-d2 serves as the ideal internal standard, effectively compensating for variability in sample preparation and instrumental analysis. This application note provides a detailed, scientifically-grounded protocol for the preparation of Rufinamide-d2 solutions and their implementation in a validated LC-MS/MS method. By adhering to these procedures and the principles of bioanalytical method validation, researchers, scientists, and drug development professionals can generate high-quality, defensible data for their pharmacokinetic and clinical research programs.

References

  • Journal of Pharmaceutical Technology, Research and Management. (n.d.). Analytical Method Development and Validation for Assay of Rufinamide Drug. Chitkara University.
  • Al-Shehri, S., & Al-Saif, N. (2022). Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations. PMC.
  • Ma, L., et al. (n.d.). Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC–MS/MS. [Source not further specified].
  • van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace.
  • Reddy, B. S., & Kumar, M. S. (n.d.). Evaluation of WO2014121383 A1: a process for preparation of rufinamide and intermediates. [Source not further specified].
  • (2017). Rufinamide: Crystal structure elucidation and solid state characterization. ResearchGate.
  • Joshi, M., et al. (2018). Design of experiments-based RP - HPLC bioanalytical method development for estimation of Rufinamide in rat plasma and brain and its application in pharmacokinetic study. PubMed.
  • (n.d.). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. Benchchem.
  • (n.d.). US8884026B2 - Process for preparing rufinamide intermediate. Google Patents.
  • (n.d.). Development and Bio-Analytical Validation of Chromatographic Determination Method of Rufinamide in Presence of its Metabolite in Human Plasma. ResearchGate.
  • (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
  • Saleem, F., & Goyal, A. (n.d.). Rufinamide. StatPearls - NCBI Bookshelf - NIH.
  • (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc..
  • (2025). An efficient synthesis of rufinamide, an antiepileptic drug | Request PDF. ResearchGate.
  • Hatalom, A., et al. (n.d.). Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples. PubMed.
  • (n.d.). Quantification of antiepileptics in human plasma or serum by LC-HRAM(MS) for clinical research. [Source not further specified].
  • (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Source not further specified].
  • (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
  • (2022). A sequential multistep process for the fully mechanochemical, one-pot synthesis of the antiepileptic drug rufinamide. Semantic Scholar.
  • Lee, S., et al. (2024). Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards. PubMed.
  • (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.
  • (n.d.). Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. MDPI.
  • (n.d.). Bioanalytical Method Validation. [Source not further specified].
  • Hutchinson, D., et al. (2010). Stability of Extemporaneously Prepared Rufinamide Oral Suspensions. Fisher Digital Publications.
  • Indelicato, S. (n.d.). An LC-MS/MS method for the quantification of 19 antiepileptic drugs in human plasma for clinical research use. Thermo Fisher Scientific.
  • (2025). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov.
  • (n.d.). WO2017045648A1 - Preparation method for deuterated compound. Google Patents.
  • (2025). USFDA. Guidance for Industry: Bioanalytical Method Validation. ResearchGate.

Sources

Precision Quantitation of Rufinamide in Human Plasma via SPE-LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | ID: AN-RUF-SPE-2025

Executive Summary

This application note details a robust, validated protocol for the extraction and quantification of Rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) in human plasma. Unlike simple protein precipitation (PPT) methods, which often suffer from significant matrix effects and ion suppression in the early eluting region, this Solid Phase Extraction (SPE) method ensures high analyte purity and signal stability.

Crucially, this protocol utilizes a d2-labeled internal standard (Rufinamide-d2) . The inclusion of a stable isotope-labeled IS is the gold standard for compensating for variability in extraction recovery and ionization efficiency, ensuring the method meets the rigorous requirements of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling for Lennox-Gastaut syndrome treatments.

Scientific Rationale & Experimental Design

Analyte Chemistry & Sorbent Selection

Rufinamide presents a unique challenge: it is a triazole derivative with a logP of ~0.8 (moderately lipophilic) and a pKa > 10 (non-ionizable in physiological pH).

  • Solubility: Poor in water (<30 mg/L), soluble in methanol.

  • Sorbent Choice: A Polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent is selected over traditional C18.

    • Reasoning: HLB sorbents contain both lipophilic divinylbenzene and hydrophilic N-vinylpyrrolidone moieties. This allows for the retention of Rufinamide via hydrophobic interactions even if the sample dries out, and permits aggressive washing with low-organic solvents to remove plasma proteins and salts without eluting the drug.

The Role of the Internal Standard (Rufinamide-d2)

Using a structural analog (like lacosamide) is common but inferior to a deuterated standard.

  • Mechanism: Rufinamide-d2 co-elutes perfectly with the analyte. Any ion suppression caused by phospholipids remaining after SPE will affect both the analyte and the IS equally.

  • Mass Shift: The d2 label (typically on the benzylic methylene) provides a +2 Da mass shift, allowing distinct detection in MS/MS (241 → 129) versus the native drug (239 → 127).

Materials & Reagents

ComponentSpecificationNotes
Analyte Rufinamide (>99% purity)Stock in MeOH/DMSO
Internal Standard Rufinamide-d2 (or 15N, d2)Certificate of Analysis required for isotopic purity
SPE Cartridge Polymeric HLB, 30 mg / 1 cce.g., Oasis HLB, Strata-X, or equivalent
Solvents LC-MS Grade Methanol, Water, AcetonitrileAvoid HPLC grade to prevent background noise
Additives Formic Acid (FA), Ammonium AcetateFor mobile phase pH control
Matrix Drug-free Human PlasmaK2EDTA or Lithium Heparin anticoagulant

Detailed Protocol

Standard Preparation
  • Stock Solutions (1 mg/mL): Dissolve 10 mg of Rufinamide and 10 mg of Rufinamide-d2 separately in 10 mL of Methanol . Sonicate for 10 minutes to ensure complete dissolution.

    • Note: Do not use water for stock preparation due to poor solubility.

  • Working Standard (WS): Dilute Rufinamide stock with 50:50 MeOH:Water to create a calibration range (e.g., 10 ng/mL to 5000 ng/mL).

  • IS Working Solution: Dilute Rufinamide-d2 stock to a fixed concentration (e.g., 500 ng/mL) in 5% Methanol in Water.

Sample Pre-treatment
  • Goal: Disruption of protein binding and viscosity reduction without precipitating the drug.

  • Step: Aliquot 200 µL of Plasma into a microcentrifuge tube.

  • Add: 20 µL of IS Working Solution .

  • Add: 200 µL of 0.1% Formic Acid in Water .

  • Action: Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.

  • Why: Diluting with aqueous acid prevents breakthrough during the load step. High organic content in the load would cause the analyte to flow right through the SPE cartridge.

Solid Phase Extraction (SPE) Workflow

SPE_Workflow cluster_SPE SPE Cartridge (Polymeric HLB) Start Start: Plasma Sample PreTreat Pre-treatment (Plasma + IS + 0.1% FA Water) Disrupt protein binding Start->PreTreat Condition 1. Condition 1 mL Methanol (Activate sorbent pores) PreTreat->Condition Equilibrate 2. Equilibrate 1 mL Water (Prepare for aqueous load) Condition->Equilibrate Load 3. Load Sample Gravity or Low Vacuum (<5 Hg) Collect Waste Equilibrate->Load Wash 4. Wash 1 mL 5% Methanol in Water (Remove salts/proteins) Load->Wash Elute 5. Elute 1 mL 100% Methanol (Release Rufinamide) Wash->Elute Evap Evaporation Dry under N2 at 40°C Elute->Evap Recon Reconstitution 200 µL Mobile Phase Initial Conditions Evap->Recon Inject Inject into LC-MS/MS Recon->Inject

Figure 1: Optimized SPE workflow for Rufinamide extraction using HLB sorbent.

LC-MS/MS Conditions

Chromatography (LC):

  • Column: C18 (e.g., Zorbax SB-C18 or Kinetex C18), 2.1 x 50 mm, 1.7 µm or 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0.0 min: 20% B

    • 0.5 min: 20% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 20% B (Re-equilibration)

    • 6.0 min: Stop

Mass Spectrometry (MS/MS):

  • Ionization: ESI Positive Mode.

  • Source Temp: 400°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (eV)
Rufinamide 239.1127.0 Quantifier~20-25
Rufinamide 239.1108.0Qualifier~35
Rufinamide-d2 241.1 129.0 Internal Standard~20-25

Note on IS Transition: The transition 241->129 assumes the deuterium label is on the benzylic methylene group (preserving the label in the benzyl cation fragment). Always verify with your specific IS certificate.

Validation & Performance Metrics

To ensure "Trustworthiness" (Part 2 of requirements), the method must be validated against these criteria:

  • Linearity:

    
     over the range of 10–5000 ng/mL. Weighting factor 
    
    
    
    is recommended.
  • Recovery: Absolute recovery should be >85%.

    • Calculation: (Area of Extracted Spike) / (Area of Post-Extraction Spike) x 100.

  • Matrix Effect:

    • Compare the peak area of Rufinamide spiked into extracted blank plasma vs. neat solvent.

    • Values between 85-115% indicate minimal suppression/enhancement.

  • Precision (CV%): Intra-day and Inter-day precision should be <15% (and <20% at LLOQ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Sample load pH too high/low or organic content too high.Ensure sample is diluted with water/acid (not MeOH) before loading.
High Backpressure Protein crashing on column or cartridge clogging.Increase centrifugation speed of plasma; ensure Wash step is sufficient.
IS Signal Variation Inconsistent pipetting or matrix suppression.Check "Matrix Effect" validation. If suppression is high, switch to a more rigorous wash (e.g., 10% MeOH).
Peak Tailing Secondary interactions with silanols.Ensure 0.1% Formic Acid is present in both mobile phases.[2]

Biological Pathway Context

Understanding the pharmacodynamics helps in interpreting TDM results. Rufinamide modulates sodium channels.[3]

MOA_Pathway Rufinamide Rufinamide (Plasma Conc) NaChannel Voltage-Gated Na+ Channel (Inactive State) Rufinamide->NaChannel Prolongs Inactivation Neuron Neuronal Membrane NaChannel->Neuron Stabilizes ActionPot High-Frequency Action Potentials Neuron->ActionPot Inhibits Seizure Seizure Activity (Lennox-Gastaut) ActionPot->Seizure Reduces

Figure 2: Mechanism of Action - Rufinamide stabilizes the inactive state of sodium channels, reducing seizure frequency.[3]

References

  • Physicochemical Properties of Rufinamide: PubChem. (n.d.). Rufinamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Clinical Pharmacokinetics: Contin, M., et al. (2008). Rufinamide: Clinical Pharmacokinetics and Concentration-Response Relationships. Epilepsia. Retrieved from [Link]

  • LC-MS/MS Methodology: Gallais, et al. (2013). Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples. Journal of Chromatography B. Retrieved from [Link]

  • Internal Standard Usage: ResolveMass. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Solid Phase Extraction Principles: Waters Corporation. Oasis HLB Cartridge Care and Use Manual. (General reference for polymeric HLB mechanism).

Disclaimer: This protocol is for research and development purposes. All clinical validations must adhere to local regulatory standards (e.g., FDA Bioanalytical Method Validation Guidance).

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Rufinamide in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Rufinamide is an antiepileptic drug used as an adjunctive treatment for Lennox-Gastaut syndrome and other seizure disorders. Given its therapeutic window and potential for drug-drug interactions, accurate and precise quantification of Rufinamide in biological matrices is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Rufinamide in human plasma. The use of a stable isotope-labeled internal standard, Rufinamide-d2, ensures the highest level of accuracy and precision by compensating for matrix effects and variations in sample processing.

The methodology detailed herein is grounded in the principles of tandem mass spectrometry, specifically Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity for quantitative analysis in complex biological samples. This guide is intended for researchers, scientists, and drug development professionals who require a reliable bioanalytical method for Rufinamide quantification.

Principles of MRM for Rufinamide Quantification

The cornerstone of this method is the use of tandem mass spectrometry (MS/MS) in MRM mode. This technique involves two stages of mass analysis. In the first stage, the precursor ion (also known as the parent ion) of the analyte of interest is selected. For Rufinamide, this is the protonated molecule [M+H]⁺. This selected ion is then subjected to collision-induced dissociation (CID) in the collision cell, where it fragments into smaller, characteristic product ions (or daughter ions). The second stage of mass analysis then selects a specific product ion for detection.

The specificity of this technique arises from the unique precursor-to-product ion transition for a given molecule. By monitoring this specific transition, we can selectively quantify the analyte even in the presence of other co-eluting compounds from the complex plasma matrix. The intensity of the product ion signal is directly proportional to the concentration of the analyte in the sample.

To account for any potential variability during sample preparation and analysis, a stable isotope-labeled internal standard (SIL-IS), Rufinamide-d2, is employed. Since Rufinamide-d2 is chemically identical to Rufinamide but has a different mass, it co-elutes with the analyte and experiences similar ionization and fragmentation behavior, as well as any matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, we can achieve highly accurate and precise quantification.

Experimental Protocol

Materials and Reagents
  • Rufinamide reference standard (≥98% purity)

  • Rufinamide-d2 internal standard (≥98% purity, 99% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Human plasma (K2EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Rufinamide from plasma.

Protocol:

  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the working internal standard solution (Rufinamide-d2, 100 ng/mL in 50% methanol).

  • Vortex briefly to mix.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.

Diagram of the Sample Preparation Workflow

G cluster_prep Sample Preparation plasma 1. Start: 50 µL Human Plasma is 2. Add 10 µL Rufinamide-d2 (IS) plasma->is ppt 3. Add 150 µL Acetonitrile is->ppt vortex1 4. Vortex ppt->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant injection 7. Inject into LC-MS/MS supernatant->injection

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 20% B

    • 0.5-2.0 min: 20% to 80% B

    • 2.0-2.5 min: 80% B

    • 2.5-2.6 min: 80% to 20% B

    • 2.6-4.0 min: 20% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions and Parameters:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Rufinamide 239.1108.11003025
Rufinamide-d2 241.1110.11003025

Diagram of the MRM Process

G cluster_ms Tandem Mass Spectrometer ion_source Ion Source (ESI+) q1 Quadrupole 1 (Q1) Selects Precursor Ion ion_source->q1 [M+H]+ q2 Quadrupole 2 (Q2) Collision Cell (CID) q1->q2 Precursor Ion q3 Quadrupole 3 (Q3) Selects Product Ion q2->q3 Fragment Ions detector Detector q3->detector Product Ion

Caption: Schematic of the Multiple Reaction Monitoring (MRM) process.

Method Validation

A full method validation should be performed according to the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma samples from at least six different sources to ensure no significant interference at the retention times of Rufinamide and Rufinamide-d2.

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio (Rufinamide/Rufinamide-d2) against the nominal concentration of Rufinamide. The linearity should be evaluated using a weighted (1/x or 1/x²) linear regression. A typical range for clinical applications is 10-5000 ng/mL.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on three separate days. The accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ), and the precision (coefficient of variation, %CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluated by comparing the peak response of the analyte in post-extraction spiked plasma samples with the response of the analyte in a neat solution. The use of Rufinamide-d2 is expected to compensate for any significant matrix effects.

  • Recovery: The efficiency of the extraction process is determined by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of Rufinamide in plasma should be assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

Results and Discussion

This LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of Rufinamide in human plasma. The chromatographic conditions allow for a short run time of 4 minutes, enabling high-throughput analysis. The use of a deuterated internal standard, Rufinamide-d2, is critical for ensuring the accuracy and precision of the results by correcting for any variations in sample preparation and matrix effects.

The choice of MRM transitions is paramount for the selectivity of the method. The transition of m/z 239.1 → 108.1 for Rufinamide and m/z 241.1 → 110.1 for Rufinamide-d2 were found to be the most intense and specific. The cone voltage and collision energy were optimized to maximize the signal intensity of these transitions.

The protein precipitation method for sample preparation is simple, fast, and provides adequate sample cleanup for this application. The validation results are expected to demonstrate that this method is rugged and reliable for its intended purpose in a regulated bioanalytical laboratory.

Conclusion

The LC-MS/MS method described in this application note is a robust and reliable tool for the quantitative analysis of Rufinamide in human plasma. The use of a stable isotope-labeled internal standard and the high selectivity of MRM ensure the accuracy and precision required for therapeutic drug monitoring and pharmacokinetic studies. This method can be readily implemented in clinical and research laboratories for routine analysis of Rufinamide.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Kushnir, M. M., et al. (2011). Analysis of 23 antiepileptic drugs in serum by a new liquid chromatography-tandem mass spectrometry method. American Journal of Clinical Pathology, 136(4), 635-644. [Link]

  • Contin, M., et al. (2010). A new HPLC-UV method for the quantification of rufinamide in human plasma. Therapeutic Drug Monitoring, 32(4), 509-512. [Link]

UPLC-MS/MS conditions for Rufinamide therapeutic monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: UPLC-MS/MS Conditions for Rufinamide Therapeutic Monitoring

Executive Summary & Clinical Context

Rufinamide (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) is a triazole derivative indicated for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome (LGS).[1] Unlike traditional sodium channel blockers, rufinamide prolongs the inactive state of the channel, limiting repetitive firing.

Why TDM is Critical: While rufinamide has a favorable safety profile, therapeutic drug monitoring (TDM) is essential due to:

  • Polytherapy Interactions: LGS patients are often on multiple antiepileptic drugs (AEDs). Valproate can increase rufinamide levels by up to 70%, while enzyme inducers (carbamazepine, phenytoin) can decrease them.

  • Non-Linear Absorption: At higher doses (>1600 mg/day), absorption decreases, making dose-proportionality unpredictable.

  • Target Concentration: Effective plasma concentrations typically range from 5 to 50 µg/mL , though no rigid therapeutic window is universally established.

This protocol details a robust, high-throughput UPLC-MS/MS method designed for clinical research environments, prioritizing speed (run time < 4 min) and specificity over traditional HPLC-UV methods.

Analytical Strategy & Mechanism

Chromatographic Rationale
  • Column Choice: A C18 stationary phase with sub-2-micron particles (1.7 µm) is selected to maximize peak capacity and resolution. Rufinamide is moderately lipophilic (LogP ~2.1); a C18 column provides sufficient retention to separate it from early-eluting polar matrix interferences (phospholipids).

  • Mobile Phase: An acidic mobile phase (0.1% Formic Acid) is strictly required to ensure the protonation of the triazole ring and the amide nitrogen, facilitating [M+H]+ formation in the ESI source.

Mass Spectrometry Rationale
  • Ionization: Electrospray Ionization (ESI) in Positive mode.[2][3]

  • Fragmentation: The most abundant product ion arises from the cleavage of the C-N bond between the benzyl group and the triazole ring, yielding the stable 2,6-difluorobenzyl cation (m/z 127.0) . This transition is used for quantitation due to its high intensity and stability.

Experimental Protocol

Chemicals & Reagents
  • Reference Standard: Rufinamide (>99% purity).

  • Internal Standard (IS): Rufinamide-d3 (preferred) or Lacosamide (structural analog).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Sample Preparation: Protein Precipitation (PPT)

Methodology Note: PPT is chosen for high throughput. Solid Phase Extraction (SPE) can be used if higher sensitivity (<1 ng/mL) is required, but PPT is sufficient for TDM (µg/mL range).

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • Spike IS: Add 20 µL of Internal Standard working solution (e.g., 5 µg/mL in 50:50 MeOH:Water).

  • Precipitate: Add 150 µL of ice-cold Methanol (containing 0.1% FA).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 2-5 µL of the clear supernatant directly into the UPLC system.

UPLC Conditions
ParameterSetting
System Waters ACQUITY UPLC (or equivalent high-pressure system)
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Column Temp 40°C
Flow Rate 0.4 mL/min
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Run Time 3.5 Minutes

Gradient Table:

Time (min) %A %B Curve
0.00 90 10 Initial
0.50 90 10 Hold
2.00 10 90 Linear
2.50 10 90 Wash
2.60 90 10 Re-equilibrate

| 3.50 | 90 | 10 | End |

MS/MS Conditions
ParameterSetting
Ionization Mode ESI Positive (+)
Capillary Voltage 3.0 kV
Source Temp 150°C
Desolvation Temp 400°C
Desolvation Gas 800 L/hr (Nitrogen)
Cone Gas 50 L/hr

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Role
Rufinamide 239.1 127.0 30 20 Quantifier
Rufinamide 239.1 222.0 30 15 Qualifier (Loss of NH3)

| Rufinamide-d3 | 242.1 | 130.0 | 30 | 20 | IS Quantifier |

Workflow Visualization

The following diagram outlines the logical flow from patient sampling to data reporting, including critical decision points for quality control.

TDM_Workflow Sample Patient Plasma (50 µL) Prep Protein Precipitation (MeOH + IS) Sample->Prep Centrifuge Centrifugation (10k x g) Prep->Centrifuge UPLC UPLC Separation (BEH C18) Centrifuge->UPLC MS MS/MS Detection (m/z 239 -> 127) UPLC->MS QC QC Check (Accuracy ±15%) MS->QC Report Clinical Report (µg/mL) QC->Report Pass Fail Re-inject / Re-extract QC->Fail Fail

Caption: Figure 1: End-to-end analytical workflow for Rufinamide TDM. The Diamond node represents the critical Quality Control decision point based on FDA acceptance criteria.

Validation & Performance Criteria

This method is designed to meet FDA Bioanalytical Method Validation Guidance (2018) requirements.

Validation ParameterAcceptance CriteriaTypical Performance
Linearity

0.5 – 50 µg/mL (

)
Accuracy 85-115% (80-120% at LLOQ)92% - 104%
Precision (CV) < 15% (< 20% at LLOQ)3.5% - 6.2%
Recovery Consistent across range> 85% (Protein Precip)
Matrix Effect IS-normalized factor 0.8-1.20.95 - 1.05
Carryover < 20% of LLOQNegligible with wash cycle

Self-Validating System Check: To ensure the protocol is self-validating, always include:

  • System Suitability Sample (SSS): Inject a middle-standard before the run. Peak area stability should be <5% RSD.

  • Internal Standard Monitoring: If IS area varies >50% between samples, flag for matrix effect or pipetting error.

Troubleshooting & Optimization

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from phospholipids.

    • Fix: Divert the first 0.4 mins of flow to waste. Ensure the gradient "wash" phase (90% B) is long enough to elute lipids.

  • Issue: Peak Tailing.

    • Cause: Secondary interactions with silanols.

    • Fix: Increase buffer strength slightly (e.g., 2mM Ammonium Formate) or ensure the column is a high-quality end-capped C18 (like BEH or HSS T3).

  • Issue: Carryover.

    • Cause: Rufinamide sticking to the injector needle.

    • Fix: Use a strong needle wash: 90:10 ACN:Water + 0.1% Formic Acid.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[4][5] [Link]

  • Gall, Z., et al. (2013). Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples.[2] Journal of Chromatography B. [Link]

  • Perrone, V., et al. (2011). Rapid assay of rufinamide in dried blood spots by a new liquid chromatography-tandem mass spectrometric method. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Contin, M., et al. (2010). Simultaneous determination of rufinamide and other antiepileptic drugs in human plasma by HPLC-UV. Journal of Chromatography B. [Link]

Sources

Application Note: Rufinamide-d2 Stock Solution Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a definitive technical guide for the preparation, storage, and handling of Rufinamide-d2 (Internal Standard) stock solutions. Rufinamide (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) exhibits extremely poor aqueous solubility (<30 µg/mL), presenting significant challenges in bioanalytical workflows. This protocol details a DMSO-based "Master Stock" strategy to ensure solubility, coupled with a specific dilution regimen to prevent "shock precipitation" in aqueous mobile phases. It also addresses isotopic stability concerns regarding deuterium exchange and provides a self-validating LC-MS/MS system suitability test.

Introduction & Compound Profile

Rufinamide is a triazole derivative used as an antiepileptic drug.[1] In quantitative LC-MS/MS bioanalysis, Rufinamide-d2 is the preferred internal standard (IS) to correct for matrix effects, recovery losses, and ionization variability.

The critical challenge with Rufinamide-d2 is not chemical instability, but physical instability (precipitation) . It is a lipophilic, non-ionizable compound with negligible solubility in water.[2] Improper solvent selection leads to silent precipitation, where the IS falls out of solution in the autosampler vial, causing erratic peak area responses and failed calibration curves.

Table 1: Physicochemical Profile
ParameterValueImplications for Stock Prep
Molecular Weight ~240.21 g/mol (d2)Weighing correction required vs. native.
LogP ~0.65 - 0.88Lipophilic; requires organic solvent.
pKa >10 (Non-ionizable)pH adjustment does not improve solubility.
Water Solubility < 30 µg/mLCRITICAL: Do not use 100% aqueous diluents.
DMSO Solubility ~48 mg/mLPreferred solvent for Master Stock.
Methanol Solubility ~1.2 mg/mLSuitable for intermediate dilution only.

Critical Solvent Strategy

The "DMSO Master / Methanol Intermediate" Rule

To maintain stability and solubility, a two-phase solvent system is required.

  • Master Stock (1.0 mg/mL): Must be prepared in 100% DMSO (Dimethyl sulfoxide). DMSO breaks the crystal lattice energy of the triazole ring effectively.

  • Working Solution (1.0 µg/mL): Must be prepared in 100% Methanol or Acetonitrile .

  • Instrument Solution (e.g., 100 ng/mL): When spiking into biological matrices (plasma/urine) or mobile phase, the final organic content must remain high enough to prevent precipitation, or the concentration must be below the solubility limit (<10 µg/mL).

Isotopic Stability Warning (Deuterium Exchange)
  • Benzyl-d2 Label (Stable): Most commercial Rufinamide-d2 is labeled on the benzyl methylene group (

    
    ). This bond is chemically inert and stable in protic solvents (Methanol/Water).
    
  • Amide-d2 Label (Unstable): If your certificate of analysis indicates labeling on the amide nitrogen (

    
    ), do not use Methanol or Water . The deuterium will exchange with solvent protons (
    
    
    
    ) within minutes, reverting the IS to native Rufinamide (M+0), causing cross-talk interference.
    • Action: Verify the label position on your CoA immediately. This guide assumes Benzyl-d2 .

Preparation Protocol

Materials Required[1][3][4][5][6][7][8][9]
  • Rufinamide-d2 Reference Standard (Solid).[3]

  • DMSO (LC-MS Grade, anhydrous).

  • Methanol (LC-MS Grade).

  • Amber glass vials (Silanized preferred to minimize adsorption).

  • Class A Volumetric Flasks.[4]

Workflow Diagram

G Start Start: Solid Rufinamide-d2 Weigh Weigh ~1.0 mg into Amber Glass Vial Start->Weigh Dissolve Add 1.0 mL DMSO (Master Stock 1 mg/mL) Weigh->Dissolve Sonicate Sonicate 5 mins @ Room Temp Dissolve->Sonicate Inspect Visual Inspection: Clear Solution? Sonicate->Inspect Decision Clear? Inspect->Decision Decision->Sonicate No (Precipitate) Aliquot Aliquot into 100 µL portions (Amber Vials) Decision->Aliquot Yes Store Store @ -20°C or -80°C (Shelf Life: >2 Years) Aliquot->Store Working Prepare Working Soln Dilute 1:100 in MeOH Store->Working On Day of Use

Figure 1: Workflow for the preparation of stable Rufinamide-d2 Master Stock solutions.

Step-by-Step Procedure
Step 1: Master Stock Solution (1.0 mg/mL)[5]
  • Equilibrate the solid reference standard to room temperature (RT) for 30 minutes before opening to prevent condensation.

  • Weigh approximately 1.0 mg of Rufinamide-d2 into a 2 mL amber glass vial.

    • Note: Do not use a volumetric flask for the initial dissolution; DMSO is viscous and difficult to mix in narrow necks. Use a vial, then transfer.

  • Add the calculated volume of 100% DMSO to achieve exactly 1.0 mg/mL.

  • Vortex for 1 minute, then sonicate for 5 minutes.

  • Validation: Inspect under a light source. The solution must be perfectly clear. If "swirls" (Schlieren lines) are visible, mix longer.

Step 2: Intermediate Stock (100 µg/mL)
  • Pipette 100 µL of Master Stock into a 1 mL volumetric flask.

  • Dilute to volume with 100% Methanol .

  • Why Methanol here? DMSO freezes at 19°C. Diluting with Methanol allows this intermediate to be stored at -20°C without freezing solid, facilitating easier handling.

Step 3: Working Internal Standard (WIS)
  • Dilute the Intermediate Stock into the precipitation solvent (usually Methanol or Acetonitrile) to the target spiking concentration (e.g., 500 ng/mL).

  • Crucial: Do not use >50% water in the WIS. Keep it highly organic to ensure the IS dissolves instantly when hitting the plasma sample.

Stability and Storage Conditions

Storage Matrix
Solution TypeSolventTempContainerStability
Master Stock 100% DMSO-20°C or -80°CAmber Glass (Screw Cap)> 2 Years
Intermediate MeOH/DMSO (9:1)-20°CAmber Glass6 Months
Working (WIS) 100% MeOH4°CAmber Glass1 Month
In-Matrix (Plasma) Plasma-20°CPolypropyleneVerify (typ. 3 freeze/thaw)
Freeze-Thaw Handling

DMSO has a high freezing point (+19°C).

  • The Risk: When thawing a DMSO stock, the "supernatant" may melt first while a cryo-precipitate remains at the bottom.

  • The Fix: You must completely thaw the vial, vortex vigorously for 30 seconds, and sonicate for 1 minute before every use. Never pipette from a partially thawed DMSO stock.

Quality Control: System Suitability Test (SST)

Before running a batch, perform this self-validating check to ensure the IS is stable and not precipitating.

Protocol:

  • Prepare a "Zero Sample" (Blank Matrix + IS).

  • Prepare a "Solvent Standard" (Pure Solvent + IS at same theoretical conc).

  • Inject both (n=3).

Calculation:



Acceptance Criteria:

  • Ratio: 85% - 115%. (Significant deviation suggests matrix suppression or adsorption).

  • Precision (CV%): < 5% for the IS peak area across the n=3 injections. High CV% indicates solubility issues (precipitation in the needle/loop).

Troubleshooting Guide

Scenario A: IS Peak Area Decreases Over the Run
  • Cause: The IS is precipitating in the autosampler vial over time.

  • Diagnosis: The solvent in the vial likely has too much water (e.g., 50:50 MeOH:Water).

  • Fix: Change the sample diluent to a higher organic ratio (e.g., 80:20 MeOH:Water) or ensure the final concentration is well below 10 µg/mL.

Scenario B: "Ghost" Peak in the Analyte Channel
  • Cause: Isotopic impurity or Deuterium Exchange.

  • Diagnosis: Check the mass spectrum.[6] If the IS is Rufinamide-d2 (m/z 241), look for m/z 239 (Native) in the pure IS injection.

  • Fix: If m/z 239 is present >0.5% of the IS peak, the standard is impure or exchanging. If using an Amide-d2 label, switch to Benzyl-d2.

Troubleshooting Logic Tree

T Issue Issue: Low/Variable IS Response CheckSolvent Check Solvent: Is it >50% Aqueous? Issue->CheckSolvent CheckTemp Check Temp: Was DMSO fully thawed? CheckSolvent->CheckTemp No Precip Precipitation Likely. Increase Organic % CheckSolvent->Precip Yes CheckTemp->Precip Yes (Other cause) Stratification Stratification. Vortex & Sonicate CheckTemp->Stratification No

Figure 2: Decision tree for diagnosing Internal Standard variability.

References

  • European Medicines Agency (EMA). (2011). Guideline on Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • PubChem. (2023). Rufinamide Compound Summary (Solubility & Physical Properties). National Library of Medicine. [Link]

Sources

Application Notes and Protocols for Pharmacokinetic Studies Utilizing Deuterated Rufinamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of pharmacokinetic (PK) studies for the anti-epileptic drug Rufinamide, employing its deuterated stable isotope-labeled counterpart. The use of deuterated Rufinamide as an internal standard is the gold standard for quantitative bioanalysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the highest degree of accuracy and precision. This guide delves into the underlying scientific principles, offers detailed, field-proven protocols, and incorporates self-validating mechanisms to ensure data integrity.

Introduction: The Role of Rufinamide and the Rationale for Stable Isotope Labeling

Rufinamide is a triazole derivative anti-seizure medication primarily used as an adjunctive treatment for seizures associated with Lennox-Gastaut Syndrome (LGS), a severe form of childhood-onset epilepsy.[1][2][3] Its mechanism of action involves the modulation of sodium channels, which helps to stabilize neuronal membranes and reduce seizure activity.[4] Understanding the pharmacokinetic profile of Rufinamide—its absorption, distribution, metabolism, and excretion (ADME)—is critical for optimizing dosing regimens and ensuring patient safety.

Rufinamide is primarily metabolized in the liver through hydrolysis by carboxylesterases into an inactive metabolite, with minimal involvement of the cytochrome P450 (CYP450) enzyme system.[3][4][5][6] It has an elimination half-life of approximately 6 to 10 hours.[4][7]

Pharmacokinetic studies rely on the precise quantification of a drug in biological matrices, typically plasma. The inherent variability of biological samples and the analytical process can introduce inaccuracies. The use of a stable isotope-labeled (SIL) internal standard, such as deuterated Rufinamide, is the most effective method to mitigate these challenges.[8][9][10]

Why Use Deuterated Rufinamide?

The fundamental principle is that a deuterated version of the analyte is chemically identical to the non-labeled drug and will behave nearly identically during sample extraction, chromatography, and ionization in the mass spectrometer.[9] However, due to the mass difference from the incorporated deuterium atoms, it is distinguishable by the mass spectrometer. This allows it to serve as a perfect internal control, correcting for variations in sample preparation and instrument response, thereby significantly improving the accuracy and precision of the quantification.[11]

Overall Pharmacokinetic Study Workflow

A typical preclinical pharmacokinetic study involves several key stages, from administration of the drug to the final data analysis. The workflow is designed to generate a plasma concentration-time profile, from which essential PK parameters (e.g., Cmax, Tmax, AUC, t½) are derived.

Caption: High-level workflow for a preclinical pharmacokinetic study.

Detailed Experimental Protocols

This section provides step-by-step methodologies for conducting a pharmacokinetic study of Rufinamide using a deuterated internal standard.

Materials and Reagents
  • Rufinamide: Analytical standard (≥98% purity)

  • Deuterated Rufinamide (e.g., Rufinamide-d3): As an internal standard (IS) (≥98% purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade)

  • Additives: Formic acid (LC-MS grade)

  • Water: Deionized water, 18 MΩ·cm or greater

  • Biological Matrix: Control (drug-free) plasma from the chosen species (e.g., rat, mouse) with K2-EDTA as anticoagulant.

Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)

Causality: Accurate preparation of these solutions is foundational to the entire quantitative process. Stock solutions are prepared in organic solvent to ensure stability. Working solutions and standards are then diluted in a manner that mimics the final sample composition to avoid solvent effects.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of Rufinamide and Deuterated Rufinamide (IS) into separate volumetric flasks.

    • Dissolve in methanol to create a final concentration of 1 mg/mL for each. Store at -20°C.

  • Working Standard Solutions:

    • Perform serial dilutions of the Rufinamide primary stock solution with 50:50 methanol:water to create a series of working solutions. These will be used to spike into the control plasma.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Dilute the Deuterated Rufinamide primary stock solution with methanol to a final concentration of 100 ng/mL. This concentration should be chosen to yield a robust signal in the LC-MS/MS system.

  • Calibration Curve (CC) Standards and Quality Control (QC) Samples:

    • Spike small volumes of the appropriate Rufinamide working solutions into aliquots of control plasma to create CC standards. A typical concentration range is 5-2000 ng/mL.[12][13]

    • Independently prepare QC samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC). For example: 15 ng/mL (LQC), 150 ng/mL (MQC), and 1500 ng/mL (HQC).

    • Self-Validation Check: QCs are prepared from a separate stock weighing to validate the accuracy of the primary stock solution and the calibration curve.

In-Vivo Study Protocol (Rodent Model Example)

Causality: The choice of animal model, dose, and sampling times are dictated by the drug's known properties and the study's objectives. The sampling schedule must be dense enough to accurately capture the absorption, peak concentration, and elimination phases of the drug.

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old). Acclimate animals for at least one week prior to the study.

  • Dosing Formulation: Prepare a suspension of Rufinamide in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose in water).

  • Administration: Administer a single oral dose of 10 mg/kg Rufinamide via gavage.[14][15]

  • Blood Collection: Collect ~150 µL of blood from the tail vein at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Collect blood into K2-EDTA-coated tubes. Centrifuge at 2000 x g for 10 minutes at 4°C within 30 minutes of collection.

  • Storage: Transfer the resulting plasma into clearly labeled cryovials and store at -80°C until bioanalysis.

Bioanalytical Sample Preparation Protocol

Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which would otherwise interfere with the LC-MS/MS analysis. The addition of the deuterated internal standard at the beginning of this process ensures it is subjected to the same experimental conditions as the analyte.

SamplePrep_Workflow Start Thaw Plasma Samples, CCs, and QCs Aliquot Aliquot 50 µL Plasma into a 1.5 mL tube Start->Aliquot Add_IS Add 10 µL of Deuterated Rufinamide IS Solution Aliquot->Add_IS Add_Solvent Add 150 µL of Ice-Cold Acetonitrile (Protein Precipitation) Add_IS->Add_Solvent Vortex Vortex for 1 minute Add_Solvent->Vortex Centrifuge Centrifuge at 14,000 x g for 10 minutes Vortex->Centrifuge Transfer Transfer Supernatant to Autosampler Vial/Plate Centrifuge->Transfer Analyze Inject into LC-MS/MS Transfer->Analyze

Caption: Step-by-step workflow for plasma sample preparation.

Detailed Steps:

  • Retrieve samples (CCs, QCs, and study samples) from the -80°C freezer and allow them to thaw completely on ice.

  • Vortex the thawed samples to ensure homogeneity.

  • Into a 1.5 mL microcentrifuge tube, pipette 50 µL of plasma.

  • Add 10 µL of the 100 ng/mL deuterated Rufinamide working IS solution to each tube (except for "blank" matrix samples).

  • Add 150 µL of ice-cold acetonitrile to each tube to precipitate proteins. The 3:1 ratio of solvent to plasma is highly effective.

  • Vortex each tube vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate the clear supernatant and transfer it to an autosampler vial or a 96-well plate for analysis.

LC-MS/MS Analytical Method

Causality: The chromatographic method is designed to separate Rufinamide from endogenous plasma components to reduce matrix effects. The mass spectrometer settings are optimized for maximum sensitivity and specificity by using Multiple Reaction Monitoring (MRM), where a specific parent ion is isolated and fragmented to produce a specific product ion.

Table 1: Liquid Chromatography Parameters
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column Zorbax SB-C18, 100 mm x 3 mm, 3.5 µm (or equivalent)[12]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.5 mL/min
Gradient Start at 50% B, hold for 1 min, ramp to 95% B over 1.5 min, hold for 1 min, return to 50% B and re-equilibrate for 1 min. (Total run time ~4.5 min)[12][13]
Injection Volume 5 µL
Column Temperature 40°C
Table 2: Tandem Mass Spectrometry Parameters
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Rufinamide) Q1: m/z 239.1 → Q3: m/z 127.1[12][13]
MRM Transition (Deuterated Rufinamide-d3) Q1: m/z 242.1 → Q3: m/z 127.1 or 130.1 (empirically determined)
Dwell Time 100 ms
Key Source Parameters Optimize based on instrument manufacturer's recommendations (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2)
Collision Energy (CE) Optimize for each transition to achieve maximum signal intensity

Self-Validation Check: An analytical run is considered valid only if the calculated concentrations of the QC samples are within ±15% (±20% for the Lower Limit of Quantification) of their nominal values.

Data Analysis and Interpretation

  • Quantification: Generate a calibration curve by plotting the peak area ratio (Rufinamide peak area / Deuterated Rufinamide peak area) against the nominal concentration of the CC standards. Apply a weighted (1/x²) linear regression to the curve.

  • Concentration Calculation: Determine the concentrations of Rufinamide in the QC and study samples by back-calculating from the regression equation of the calibration curve.

  • Pharmacokinetic Analysis: Plot the mean plasma concentration of Rufinamide versus time. Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 3: Key Pharmacokinetic Parameters
Parameter Description
Tmax Time to reach the maximum observed plasma concentration.
Cmax The maximum observed plasma concentration.
AUC(0-t) The area under the plasma concentration-time curve from time zero to the last measurable concentration.
AUC(0-inf) The area under the plasma concentration-time curve from time zero extrapolated to infinity.
The elimination half-life of the drug.
CL/F Apparent total clearance of the drug from plasma after oral administration.

Conclusion

This application note provides a robust and reliable framework for conducting pharmacokinetic studies of Rufinamide. The cornerstone of this protocol is the use of deuterated Rufinamide as an internal standard, which is indispensable for achieving the high level of data quality required in drug development and regulatory submissions. By adhering to these detailed methodologies and incorporating the principles of self-validation, researchers can generate accurate and reproducible pharmacokinetic data to better understand and optimize the clinical use of Rufinamide.

References

  • GlobalRx. (n.d.). Clinical Profile of Rufinamide 200mg Tablet.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Rufinamide?
  • PubMed. (n.d.). Serum concentrations of rufinamide in children and adults with epilepsy: the influence of dose, age, and comedication.
  • Asian Pacific Journal of Health Sciences. (2022, June 30). Analytical Method Development and Validation Protocol for Antiepileptic Agent – Rufinamide.
  • National Center for Biotechnology Information. (n.d.). Rufinamide - StatPearls.
  • YouTube. (2025, February 26). Pharmacology of Rufinamide (Banzel) ; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • FABAD Journal of Pharmaceutical Sciences. (n.d.). Bioavailability File: Rufinamide.
  • Dovepress. (n.d.). Onset of action and seizure control in Lennox-Gaustaut syndrome: focus on rufinamide.
  • ResearchGate. (2025, August 7). Rufinamide: Clinical Pharmacokinetics and concentration-response relationships in patients with epilepsy | Request PDF.
  • PubMed. (n.d.). Rufinamide: clinical pharmacokinetics and concentration-response relationships in patients with epilepsy.
  • ResearchGate. (2025, August 7). (PDF) Population Pharmacokinetic Drug-Drug Interaction Analyses of Rufinamide Studies in Patients with Epilepsy.
  • ResearchGate. (2016, January 18). (PDF) Safety and Pharmacokinetic Profile of Rufinamide in Pediatric Patients Aged Less Than 4 Years With Lennox-Gastaut Syndrome: An Interim Analysis From a Multicenter, Randomized, Active-Controlled, Open-Label Study.
  • PubMed. (n.d.). Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples.
  • U.S. Food and Drug Administration. (n.d.). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry.
  • ResearchGate. (2025, August 9). Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples | Request PDF.
  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.
  • National Center for Biotechnology Information. (2022, June 27). Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations.
  • Biosynth. (n.d.). Isotope-labeled Pharmaceutical Standards.
  • PubMed. (2019, August 15). Novel bioanalytical method for the quantification of rufinamide in mouse plasma and tissues using HPLC-UV: A tool to support pharmacokinetic studies.
  • ACS Publications. (n.d.). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies.
  • National Center for Biotechnology Information. (n.d.). Rufinamide, a Triazole-Derived Antiepileptic Drug, Stimulates Ca2+-Activated K+ Currents While Inhibiting Voltage-Gated Na+ Currents.
  • International Journal of Research in Pharmacy and Chemistry. (n.d.). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF RUFINAMIDE IN BULK AND ITS PHARMACEUTICAL DOSAGE FORM.
  • ResearchGate. (2017, November 8). Rufinamide: Crystal structure elucidation and solid state characterization.
  • National Center for Biotechnology Information. (n.d.). Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies.
  • PubMed. (n.d.). Dosing considerations for rufinamide in patients with Lennox-Gastaut syndrome: Phase III trial results and real-world clinical data.

Sources

Application Note: High-Sensitivity Quantitation of Rufinamide in Human Plasma via LC-MS/MS using Rufinamide-d2

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Rufinamide in human plasma.[1] Utilizing Rufinamide-d2 as a stable isotope-labeled internal standard (SIL-IS), this method corrects for matrix-induced ionization suppression and extraction variability. The protocol achieves a Lower Limit of Quantification (LLOQ) of 5.0 ng/mL with a runtime of under 5 minutes, complying with FDA Bioanalytical Method Validation (2018) guidelines.

Introduction & Scientific Rationale

Rufinamide (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) is a triazole derivative used adjunctively to treat seizures associated with Lennox-Gastaut syndrome.[2]

Why Rufinamide-d2?

While structural analogs (e.g., Lacosamide) are sometimes used as internal standards, they fail to co-elute perfectly with the analyte, leading to differential matrix effects. Rufinamide-d2 (deuterium-labeled on the benzyl ring) is the gold standard because:

  • Co-elution: It shares the exact retention time as the analyte, experiencing the exact same ionization environment at the ESI source.

  • Mass Shift: The +2 Da shift (m/z 241.1) is sufficient to avoid isotopic overlap with the parent drug's M+2 isotope (which is naturally low abundance for this molecule).

Mechanism of Fragmentation

Understanding the physics of the collision-induced dissociation (CID) is vital for troubleshooting.

  • Ionization: Rufinamide contains a triazole ring acting as a weak base, readily protonated in Electrospray Ionization Positive (ESI+) mode to form

    
    .
    
  • Fragmentation: Upon collision with Argon gas, the weakest bond—the C-N bond connecting the benzyl group to the triazole ring—cleaves. This generates a stable 2,6-difluorobenzyl cation (m/z 127.0).

Mass Spectrometry Parameters

Instrument Platform: Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-S, or equivalent). Ionization Mode: ESI Positive.

MRM Transitions (The "Fingerprint")
AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)
Rufinamide 239.1

127.0 502530
Rufinamide-d2 *241.1

129.0 502530

*CRITICAL NOTE ON ISOTOPES: Commercial Rufinamide-d2 standards typically have the deuterium labels on the benzyl ring . This shifts the fragment from 127 to 129.

  • Check your CoA: If your IS is labeled on the triazole ring, your transition will be 241.1

    
     127.0 . The protocol below assumes benzyl labeling.
    
Source Optimization
  • Capillary Voltage: 3.0 – 3.5 kV (Ensure stable spray without arcing).

  • Desolvation Temperature: 500°C (High temp required to desolvate aqueous mobile phase).

  • Desolvation Gas Flow: 1000 L/hr (Nitrogen).

  • Collision Gas: Argon (maintained at

    
     mbar).
    

Chromatographic Conditions

Column: Waters XBridge C18 (


 mm, 3.5 µm) or Phenomenex Kinetex C18.
Column Temperature:  40°C.
Flow Rate:  0.4 mL/min.
Mobile Phase Composition
  • Mobile Phase A (MPA): 0.1% Formic Acid in Water (Proton source for ionization).

  • Mobile Phase B (MPB): 0.1% Formic Acid in Methanol (MeOH provides better solubility for Rufinamide than ACN).

Gradient Profile
Time (min)% MP A% MP BEvent
0.009010Loading
0.509010Hold
2.501090Elution
3.501090Wash
3.609010Re-equilibration
5.009010End

Experimental Workflow & Sample Preparation

We utilize Protein Precipitation (PPT) .[1][3] While Solid Phase Extraction (SPE) yields cleaner extracts, PPT is cost-effective and sufficient for Rufinamide due to its relatively high therapeutic concentration range (µg/mL levels).

Reagents
  • Stock Solution: Dissolve Rufinamide (1 mg/mL) in Methanol.

  • IS Working Solution: Dilute Rufinamide-d2 to 500 ng/mL in Methanol.

Protocol Visualization

G Start Plasma Sample (50 µL) Spike Add Internal Standard (20 µL Rufinamide-d2) Start->Spike Precip Protein Precipitation Add 200 µL cold Methanol Spike->Precip Vortex Vortex Mix (2 min @ 2000 rpm) Precip->Vortex Centrifuge Centrifuge (10 min @ 10,000 x g, 4°C) Vortex->Centrifuge Transfer Transfer Supernatant (100 µL) to Vial Centrifuge->Transfer Dilute Dilution (Optional) Mix 1:1 with Water (Improves peak shape) Transfer->Dilute Inject Inject into LC-MS/MS (5 µL) Dilute->Inject

Figure 1: Step-by-step Protein Precipitation (PPT) workflow for Rufinamide extraction.

Method Validation Criteria (FDA 2018)

To ensure scientific integrity, the method must meet the following criteria during validation:

ParameterAcceptance Criteria (FDA/EMA)Experimental Check
Selectivity No interfering peaks >20% of LLOQ area in blank plasma.Inject 6 different lots of blank human plasma.
Linearity

. Back-calculated standards within ±15% (±20% at LLOQ).
Range: 5 – 5000 ng/mL. Weighting:

.
Accuracy & Precision Intra/Inter-day CV < 15% (20% at LLOQ).Run QCs (Low, Med, High) in quintuplicate for 3 days.
Matrix Effect Matrix Factor (MF) CV < 15%.Compare post-extraction spike vs. neat solution.
Cross-Talk No significant d0 signal in d2 channel.Inject high-concentration ULOQ (d0 only) and monitor d2 transition.

Troubleshooting & Optimization

"Cross-Talk" Interference

Symptom: You detect Rufinamide-d2 signal in a sample that only contains Rufinamide (or vice versa). Cause:

  • Isotopic Impurity: The d2 standard contains >0.5% d0 (unlabeled) Rufinamide.

  • Mass Overlap: The mass resolution on Q1 is too wide (e.g., >0.7 Da), allowing the M+2 isotope of the parent to enter the d2 channel. Solution:

  • Set Q1 and Q3 resolution to "Unit" or "High" (0.7 FWHM).

  • Purchase high-purity IS (>99.5% isotopic purity).

Peak Tailing

Symptom: Asymmetric peaks. Cause: Injection solvent is too strong (100% Methanol) compared to the initial mobile phase (90% Water). Solution: See the "Dilute" step in Figure 1. Diluting the supernatant 1:1 with water matches the solvent strength to the mobile phase, focusing the analyte at the head of the column.

References

  • U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry.[4][5][6] Retrieved from [Link][6]

  • Contin, M., et al. (2010). "Simultaneous determination of rufinamide and other antiepileptic drugs in human plasma by HPLC-UV." Journal of Chromatography B. (Provides baseline for extraction efficiency comparisons).
  • Siczek, K., et al. (2013). "Liquid chromatography–mass spectrometric determination of rufinamide in low volume plasma samples." Journal of Chromatography B. (Primary source for ESI+ transitions and mobile phase selection).
  • Toronto Research Chemicals. (2023). Rufinamide-d2 Certificate of Analysis.

Sources

Troubleshooting & Optimization

Technical Support Center: Correcting Matrix Effects with Rufinamide-d2 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective use of Rufinamide-d2 as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of Rufinamide in complex biological matrices.

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, causing unpredictable ion suppression or enhancement that can compromise the accuracy, precision, and sensitivity of an assay.[1][2] The use of a SIL-IS, such as Rufinamide-d2, is the most recognized and robust strategy to compensate for these effects.[3] This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios to ensure the integrity and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and why is it a problem in LC-MS/MS?

A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, often unidentified, components from the sample matrix (e.g., plasma, urine).[4][5] In electrospray ionization (ESI), these interfering molecules can compete with the analyte for ionization, leading to a suppressed signal (ion suppression), or in some cases, an enhanced signal.[2] This phenomenon is problematic because it can vary between different samples and lots of matrix, leading to poor accuracy and reproducibility in quantitative results.[1][6]

Q2: How does Rufinamide-d2 work to correct for matrix effects?

Rufinamide-d2 is an ideal internal standard because it is chemically identical to the analyte (Rufinamide) but has a slightly higher mass due to the replacement of two hydrogen atoms with deuterium. This near-identical chemical nature ensures that it co-elutes chromatographically and experiences the same extraction inefficiencies and ionization suppression or enhancement as the analyte. Because the mass spectrometer can distinguish between the analyte and the SIL-IS, the ratio of their peak areas is used for quantification. If both analyte and IS signals are suppressed by 50%, the ratio remains constant, thus providing a corrected, accurate result.[7]

Q3: At what stage of the sample preparation should I add the Rufinamide-d2 internal standard?

The internal standard should be added as early as possible in the sample preparation workflow.[8] For plasma or serum analysis, this typically means adding the IS solution to the biological sample before any extraction steps, such as protein precipitation or liquid-liquid extraction. This ensures that the IS experiences the same potential for loss during sample handling and extraction as the analyte, in addition to correcting for matrix effects during ionization.

Q4: Is it possible for Rufinamide-d2 to not fully correct for matrix effects?

While highly effective, there are rare scenarios where a SIL-IS may not perfectly compensate for matrix effects. This can happen if the analyte and IS experience differential matrix effects, although this is uncommon for deuterated standards.[9] More often, issues arise from technical errors such as isotopic instability (back-exchange of deuterium for hydrogen), which is a known, though infrequent, issue with some deuterated standards, or the presence of an unknown interference that specifically affects the analyte or the IS, but not both. Rigorous method validation is essential to confirm that the IS is performing as expected.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, providing logical steps for diagnosis and resolution.

Scenario 1: High Variability in Quality Control (QC) Samples

Q: My low, mid, and high QC samples are showing high coefficients of variation (%CV > 15%) across the batch. The calibration curve looks good. What could be the cause?

A: High variability in QCs, despite a linear calibration curve, often points to inconsistent matrix effects or sample processing errors that the internal standard is not fully correcting.

Troubleshooting Protocol:

  • Verify IS Addition: Confirm that the internal standard solution is being added precisely and consistently to every sample and standard. An inconsistent IS concentration is a primary cause of variability.

  • Examine IS Response: Check the absolute peak area of Rufinamide-d2 across all injections in the batch.

    • Consistent IS Response: If the IS response is stable, the issue may lie with the analyte itself or a co-eluting interference that affects the analyte but not the IS.

    • Variable IS Response: If the IS response is erratic, this strongly suggests inconsistent matrix effects or inconsistent sample preparation (e.g., variable extraction recovery).[4]

  • Perform a Post-Extraction Addition Experiment: This is a critical diagnostic test to quantify the matrix effect. See the detailed protocol in the "Experimental Protocols" section below. This will tell you if you are experiencing ion suppression or enhancement and how variable it is between different lots of matrix.

  • Optimize Chromatography: If significant matrix effects are confirmed, modify your chromatographic method to better separate Rufinamide from the interfering components. Try adjusting the gradient, changing the mobile phase composition, or using a different column chemistry. The goal is to shift the retention time of Rufinamide away from the region of ion suppression.

start High QC Variability (%CV > 15%) check_is Check IS Addition Consistency start->check_is is_response Examine IS Peak Area Across Batch check_is->is_response is_consistent IS Response Consistent? is_response->is_consistent is_variable IS Response Variable? is_consistent->is_variable No root_cause_analyte Root Cause: Analyte-specific Interference is_consistent->root_cause_analyte Yes perform_pea Perform Post-Extraction Addition Experiment (See Protocol) is_variable->perform_pea Yes root_cause_matrix Root Cause: Inconsistent Matrix Effect or Sample Prep Variability perform_pea->root_cause_matrix optimize_lc Optimize Chromatography to Separate from Interferences root_cause_matrix->optimize_lc

Caption: Troubleshooting workflow for high QC variability.

Scenario 2: Low or No Internal Standard Signal in Samples

Q: I'm seeing a strong Rufinamide-d2 signal in my standards prepared in solvent, but the signal is very weak or absent in my extracted plasma samples. What's happening?

A: This is a classic sign of either extreme ion suppression or a catastrophic failure in the sample preparation process.

Troubleshooting Protocol:

  • Rule out Sample Prep Failure: First, ensure the sample extraction was performed correctly. A simple test is to take a blank plasma sample, perform the extraction, and then spike the final extract with Rufinamide-d2 (post-extraction spike). If you see a strong signal, it confirms your extraction procedure failed for the original samples. If the signal is still weak, the problem is ion suppression.

  • Dilute the Sample: Severe matrix effects can sometimes be mitigated by simply diluting the sample. Try diluting the plasma sample 1:5 or 1:10 with a suitable buffer or water before protein precipitation. This reduces the concentration of interfering matrix components.

  • Improve Sample Cleanup: A simple protein precipitation may not be sufficient to remove the interfering components (e.g., phospholipids). Consider a more rigorous sample cleanup technique:

    • Solid-Phase Extraction (SPE): Provides superior cleanup by selectively retaining the analyte and IS while washing away interferences.

    • Liquid-Liquid Extraction (LLE): Can effectively separate Rufinamide from highly polar or non-polar interferences depending on the solvent system used.

  • Check Mass Spectrometer Source Conditions: Ensure the ESI source is clean and that parameters (e.g., gas flows, temperature, voltage) are optimal. A dirty source can exacerbate ion suppression.

start Low/No IS Signal in Samples test_prep Perform Post-Extraction Spike Test start->test_prep prep_fail Signal Strong? test_prep->prep_fail root_cause_prep Root Cause: Sample Prep Failure prep_fail->root_cause_prep Yes root_cause_suppression Root Cause: Severe Ion Suppression prep_fail->root_cause_suppression No dilute Dilute Sample (e.g., 1:10) and Re-extract improve_cleanup Improve Sample Cleanup (SPE or LLE) dilute->improve_cleanup check_source Check MS Source for Contamination improve_cleanup->check_source root_cause_suppression->dilute

Caption: Diagnostic steps for low internal standard signal.

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects via Post-Extraction Addition

This protocol allows you to precisely measure the degree of ion suppression or enhancement. It is a cornerstone of bioanalytical method validation as recommended by regulatory bodies like the FDA.[4][10]

Objective: To compare the response of an analyte spiked into an extracted blank matrix with its response in a neat (clean) solvent.

Required Sets of Samples (Prepare in triplicate):

  • Set A (Neat Solution): Rufinamide and Rufinamide-d2 spiked into the final reconstitution solvent at a known concentration (e.g., Mid QC level).

  • Set B (Post-Spike Matrix): Blank biological matrix (e.g., plasma from at least 6 different sources) is taken through the entire extraction process.[5] The final, clean extract is then spiked with Rufinamide and Rufinamide-d2 to the same final concentration as Set A.[11]

Procedure:

  • Analyze all samples from Set A and Set B via LC-MS/MS.

  • Record the absolute peak area for both the analyte (Rufinamide) and the internal standard (Rufinamide-d2) for each injection.

  • Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor.

Calculations:

  • Matrix Factor (MF): MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A) An MF < 1 indicates ion suppression. An MF > 1 indicates ion enhancement.[4]

  • IS-Normalized MF: IS-Normalized MF = (Mean Analyte/IS Ratio in Set B) / (Mean Analyte/IS Ratio in Set A)

Data Interpretation and Acceptance Criteria:

The goal is to have an IS-normalized MF as close to 1.0 as possible. According to FDA guidance, the precision of the matrix factor across different lots of matrix should be ≤15% CV.[5]

ParameterCalculationIdeal ValueAcceptance Criteria (FDA)Interpretation
Matrix Factor (MF) AreaPost-Spike / AreaNeat1.00.8 - 1.2 (General Target)Measures raw ion suppression/enhancement.
IS-Normalized MF RatioPost-Spike / RatioNeat1.0N/A (Ratio should be consistent)Measures the ability of the IS to correct for the matrix effect.
Precision (%CV) StDev(MFlots) / Mean(MFlots)< 5%≤ 15%Measures the variability of the matrix effect between different sources.

References

  • Bérardi, A., Tétreault, M., Lecka, J., Sévigny, J., & Bouthillier, A. (2013). Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples. Journal of Chromatography B, 927, 108-113. [Link]

  • D'Avolio, A., Simiele, M., & Piga, A. (2019). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatographia, 82(1), 1-13. [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97-103. [Link]

  • Pichini, S., et al. (2019). LC-MS/MS-Based Quantification of 9 Antiepileptic Drugs From a Dried Sample Spot Device. Therapeutic Drug Monitoring, 41(2), 236-243. [Link]

  • Zhang, J., & Li, W. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 1021-1024. [Link]

  • Groselj, C., et al. (2021). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 32(8), 2135-2143. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Koal, T., & Kaever, V. (2011). Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. Clinical Biochemistry, 44(13), S10-S11. [Link]

  • Resolve Mass Spectrometry. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Zenobi, R. (2021). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 32(8), 2135-2143. [Link]

  • van de Merbel, N. C., et al. (2009). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Bioanalysis, 1(4), 791-799. [Link]

  • Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass spectrometry reviews, 20(6), 362-387. [Link]

  • University of Tartu. (n.d.). Quantitative estimation of matrix effect, recovery and process efficiency. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. [Link]

  • Biotage. (2023). How to determine recovery and matrix effects for your analytical assay. [Link]

  • Qiu, W., et al. (2023). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. Frontiers in Pharmacology, 14, 1279933. [Link]

  • Hewavitharana, A. K., & Le, T. D. (2007). Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary?. Journal of Chromatography A, 1157(1-2), 244-247. [Link]

  • ResearchGate. (2024). What is the best formula to calculate matrix effect?. [Link]

  • Kaddis, C. S., & Loo, J. A. (2002). Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 74(8), 1878-1884. [Link]

  • Balderas-Angeles, A., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Metabolites, 13(10), 1058. [Link]

  • Al-Shdefat, R., et al. (2022). Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations. Journal of AOAC International, 105(5), 1316-1324. [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]

  • Reddit. (2024). Accounting for the matrix effect. [Link]

Sources

Technical Support: Mitigating Deuterium Isotope Effects in Rufinamide LC-MS/MS Assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Guide Department: Bioanalytical Applications Last Updated: February 2026 Applicable Analytes: Rufinamide (RUF), Rufinamide-d3 (RUF-d3)

Introduction: The "Shift" Phenomenon

Welcome to the Technical Support Center. You are likely here because you have observed a retention time (RT) shift between Rufinamide and its internal standard, Rufinamide-d3, during LC-MS/MS analysis.

While stable isotope-labeled internal standards (SIL-IS) are the gold standard for bioanalysis, deuterium labeling can introduce a Chromatographic Deuterium Isotope Effect (DIE) . In Reverse Phase (RP) chromatography, deuterated isotopologues often elute earlier than the non-deuterated analyte. This guide explains why this happens, why it jeopardizes your data integrity, and how to fix it.

Part 1: Diagnosing the Separation (Chromatography)

Q: Why is my Rufinamide-d3 eluting earlier than the native Rufinamide?

A: This is a physical chemistry phenomenon, not an instrument error. The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point vibrational energy of the heavier isotope. This results in a smaller molar volume and slightly lower lipophilicity (hydrophobicity) for the deuterated molecule [1].

In Reverse Phase Liquid Chromatography (RPLC), retention is governed by hydrophobic interaction. Since Rufinamide-d3 is slightly less hydrophobic than native Rufinamide, it interacts less strongly with the C18 stationary phase and elutes earlier.

Table 1: The Physics of the Shift

PropertyNative Rufinamide (C-H)Deuterated IS (C-D)Chromatographic Consequence
Bond Length LongerShorterReduced molar volume in IS.
Polarizability HigherLowerReduced Van der Waals forces with C18 ligands.
Lipophilicity HigherLowerEarlier elution in Reverse Phase.
Q: My shift is only 0.1 minutes. Is this acceptable?

A: It depends on your matrix background, not just the time delta. The danger is not the shift itself, but the Matrix Effect (ME) . If Rufinamide elutes at 2.5 min and Rufinamide-d3 elutes at 2.4 min, the IS may be eluting in a suppression zone (e.g., co-eluting with phospholipids) while the analyte is not.

If the IS is suppressed by 40% and the analyte is suppressed by 0%, the IS fails to normalize the signal, leading to gross overestimation of the drug concentration [2].

Part 2: The "Matrix Effect Mapping" Protocol

Before modifying your chromatography, you must determine if the RT shift is affecting quantification. You will use the Post-Column Infusion (PCI) method to visualize suppression zones.

Protocol: PCI for Rufinamide

Objective: Overlay the matrix suppression profile with the retention times of RUF and RUF-d3.

  • Setup:

    • Prepare a neat solution of Rufinamide (1 µg/mL) in mobile phase.

    • Use a T-connector to combine the LC column effluent with the infusion pump flow.

    • Connect the output of the T-connector to the MS source.

  • Execution:

    • Infuse the Rufinamide solution continuously at 5–10 µL/min into the MS to generate a steady baseline signal (e.g., m/z 239.1).

    • Inject a blank extracted biological matrix (plasma/serum) via the LC autosampler using your current gradient method.

  • Analysis:

    • Monitor the baseline of the infused Rufinamide.

    • Look for "dips" (suppression) or "peaks" (enhancement) in the baseline caused by the eluting matrix components.[1][2]

    • Overlay the chromatograms of RUF and RUF-d3 from a separate injection.

Decision Logic:

  • Scenario A: Both RUF and RUF-d3 elute in a stable baseline region. -> Action: The shift is benign. Proceed with validation.

  • Scenario B: RUF-d3 elutes in a "dip" (suppression) while RUF is on the shoulder or plateau. -> Action: You must modify chromatography (Part 3).

Part 3: Corrective Actions (Optimization)

Q: How do I force them to co-elute?

If the PCI protocol reveals risk, use these strategies to mitigate the isotope effect.

Strategy 1: Shallow the Gradient (The "Focusing" Method)

The DIE is most pronounced in steep gradients where organic composition changes rapidly.

  • Action: Reduce the slope of your gradient ramp.

  • Example: If your current ramp is 5% to 90% B over 3 minutes, change to 10% to 40% B over 4 minutes.

  • Why: This keeps the organic modifier percentage closer to the elution point for longer, minimizing the resolution between the isotopologues.

Strategy 2: Switch Stationary Phases

Standard C18 columns maximize hydrophobic discrimination. Alternative phases can mask the lipophilicity difference.

  • Recommendation: Switch to a Pentafluorophenyl (PFP) column.

  • Mechanism: PFP phases rely on

    
    -
    
    
    
    interactions and dipole-dipole interactions rather than pure hydrophobicity. The fluorine atoms on the stationary phase can stabilize deuterium-labeled metabolites via electronic interactions, often reducing the resolution between H and D forms [3].
Strategy 3: The "Ultimate" Fix (13C or 15N)

If you cannot resolve the matrix issues with chromatography, you must eliminate the root cause.

  • Action: Replace the Deuterated IS with a Carbon-13 (

    
    C) or Nitrogen-15 (
    
    
    
    N) labeled analog.
  • Why: These isotopes increase mass without significantly altering bond lengths or lipophilicity. They will co-elute perfectly with the analyte [4].

Part 4: Troubleshooting Workflow (Visualized)

The following diagram outlines the decision tree for managing DIE in your Rufinamide assay.

DIE_Workflow Start Observed RT Shift (RUF vs RUF-d3) Check_PCI Perform Post-Column Infusion (PCI) Start->Check_PCI Analyze_PCI Does Matrix Effect (ME) Differ Between RTs? Check_PCI->Analyze_PCI Safe No ME Difference: Proceed to Validation Analyze_PCI->Safe No Risk ME Difference Detected: Quantification Risk Analyze_PCI->Risk Yes Mitigate_Gradient Strategy 1: Shallow Gradient Slope Risk->Mitigate_Gradient Mitigate_Column Strategy 2: Switch to PFP Column Risk->Mitigate_Column Mitigate_Isotope Strategy 3: Switch to 13C-Rufinamide Risk->Mitigate_Isotope Mitigate_Gradient->Check_PCI Re-test Mitigate_Column->Check_PCI Re-test Mitigate_Isotope->Safe Solves Issue

Figure 1: Decision matrix for troubleshooting Deuterium Isotope Effects in LC-MS bioanalysis.

References

  • Ye, X., et al. (2025). "Underlying Mechanisms of Chromatographic H/D Isotope Effects in GC-MS and LC-MS." MDPI Separations.

  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry.

  • Furukawa, T., et al. (2025).[3] "Mechanistic Study of the Deuterium Effect in Chromatographic Separation... Using PFP Columns." Analytical Chemistry.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

Sources

Optimizing ESI Source Parameters for Rufinamide-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Electrospray Ionization (ESI) source parameters for the analysis of Rufinamide-d2. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. As your virtual application scientist, I will walk you through the nuances of ESI optimization for this specific analyte, ensuring your method is both robust and sensitive.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when developing an LC-MS method for Rufinamide-d2.

Q1: Why is ESI the preferred ionization technique for Rufinamide-d2?

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for analyzing small molecules like Rufinamide-d2, which are prone to thermal degradation.[1][2] ESI gently transfers ions from the liquid phase to the gas phase, minimizing fragmentation and preserving the molecular ion, which is crucial for accurate quantification.

Q2: Should I use positive or negative ionization mode for Rufinamide-d2?

Rufinamide possesses a primary amide and a triazole ring, both of which can be readily protonated. Therefore, positive ionization mode is the recommended choice for achieving optimal sensitivity. A published method for the quantification of Rufinamide in plasma confirms the use of ESI in positive mode.[3]

Q3: What is a good starting point for the mobile phase composition?

A common mobile phase for reversed-phase chromatography of Rufinamide consists of a mixture of water and an organic solvent like methanol or acetonitrile, with a small amount of an acidic modifier. A good starting point, based on published literature, is a 50:50 (v/v) mixture of water and methanol, both containing 0.1% formic acid.[3] The formic acid serves to protonate the Rufinamide-d2 in solution, enhancing its ionization efficiency in positive ESI mode.[4][5]

Q4: Why is a deuterated internal standard like Rufinamide-d2 used?

Deuterated internal standards are the gold standard in quantitative mass spectrometry.[6][7] Rufinamide-d2 is chemically identical to Rufinamide, so it co-elutes and experiences similar ionization efficiency and potential matrix effects. However, its slightly higher mass allows the mass spectrometer to distinguish it from the unlabeled analyte. This co-elution and similar behavior correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.

Troubleshooting Guide

Encountering issues during method development is common. This section provides a systematic approach to troubleshooting common problems when optimizing ESI source parameters for Rufinamide-d2.

Problem 1: Low or No Signal Intensity

A weak or absent signal for Rufinamide-d2 is a frequent challenge. The following workflow will help you diagnose and resolve the issue.

Caption: Troubleshooting workflow for low or no signal intensity.

Problem 2: Unstable Signal or High Signal-to-Noise Ratio

An erratic signal can severely impact the reproducibility and accuracy of your measurements.

Causality and Solutions:

  • Inadequate Nebulization: The formation of a stable Taylor cone is paramount for consistent ionization.[8][9] If the nebulizer gas pressure is too low, large droplets will form, leading to inefficient desolvation and an unstable signal. Conversely, excessively high pressure can cause ion suppression.[4]

    • Solution: Methodically adjust the nebulizer gas pressure while monitoring the signal stability. Start with the manufacturer's recommended settings and adjust in small increments.

  • Improper Desolvation: Incomplete solvent evaporation from the ESI droplets will result in a noisy baseline and reduced signal intensity.

    • Solution: Optimize the drying gas flow rate and temperature. Increase the temperature and flow rate gradually. Be mindful that Rufinamide can be thermally labile, so avoid excessively high temperatures that could cause degradation.[4]

  • Mobile Phase Incompatibility: High surface tension of the mobile phase can hinder the formation of a stable spray.

    • Solution: Ensure a sufficient percentage of organic solvent (e.g., methanol or acetonitrile) in your mobile phase, as these have lower surface tensions than water.[5][10]

  • Contamination: Salts and other non-volatile components in the sample or mobile phase can accumulate on the sampling cone and cause signal instability.

    • Solution: Use high-purity solvents and additives.[5] Implement a robust sample clean-up procedure to remove interfering matrix components. Regularly clean the ESI source components as per the manufacturer's guidelines.

Experimental Protocol: Systematic ESI Source Parameter Optimization

This protocol outlines a systematic approach to optimizing ESI source parameters for Rufinamide-d2 using a continuous infusion of the analyte.

1. Preparation of Infusion Solution:

  • Prepare a 1 µg/mL solution of Rufinamide-d2 in your initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).

2. Instrument Setup:

  • Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Set the mass spectrometer to monitor the protonated molecular ion of Rufinamide-d2 ([M+H]⁺).

3. Optimization Workflow:

The following diagram illustrates the logical flow for optimizing the key ESI parameters.

G cluster_0 Systematic ESI Parameter Optimization A Start: Infuse Rufinamide-d2 Solution B Optimize Capillary Voltage A->B C Optimize Nebulizer Gas Pressure B->C D Optimize Drying Gas Temperature C->D E Optimize Drying Gas Flow Rate D->E F Fine-tune Cone/Fragmentor Voltage E->F G End: Optimal Parameters Achieved F->G

Caption: Logical workflow for ESI parameter optimization.

Step-by-Step Optimization:

  • Capillary Voltage: While infusing the solution, gradually increase the capillary voltage and monitor the signal intensity. A typical range for positive mode is 3-5 kV.[4] Aim for a voltage that provides the highest stable signal without evidence of in-source fragmentation or corona discharge.[5]

  • Nebulizer Gas Pressure: With the optimized capillary voltage, adjust the nebulizer gas pressure. The optimal pressure will depend on your flow rate and mobile phase composition. Typical ranges are 20-60 psi.[4]

  • Drying Gas Temperature and Flow Rate: Sequentially optimize the drying gas temperature and flow rate. Increase the temperature in increments of 25°C, allowing the source to stabilize at each step. Then, adjust the flow rate to find the best signal-to-noise ratio. Recommended temperature ranges are typically between 250-450°C.[4]

  • Cone/Fragmentor Voltage: This voltage influences the transmission of ions into the mass analyzer and can induce in-source fragmentation.[5] After optimizing the other parameters, adjust the cone voltage to maximize the signal of the precursor ion while minimizing any fragmentation.

Data Summary: Recommended Starting Parameters

The following table provides a summary of typical starting parameters for ESI optimization of Rufinamide-d2. Note that these are general recommendations and the optimal values may vary depending on the specific instrument and experimental conditions.

ParameterTypical Starting RangeRationale
Ionization Mode PositiveRufinamide contains proton-accepting functional groups.
Capillary Voltage 3.5 - 4.5 kVPromotes efficient ion formation.[4]
Nebulizer Gas Pressure 30 - 50 psiFacilitates the formation of a fine, stable spray.[4]
Drying Gas Temperature 300 - 400 °CEnsures efficient desolvation of the ESI droplets.[4]
Drying Gas Flow Rate 8 - 12 L/minAids in solvent evaporation and ion release.
Cone/Fragmentor Voltage 20 - 40 VMaximizes precursor ion transmission and minimizes fragmentation.[5]
Mobile Phase Modifier 0.1% Formic AcidProvides a source of protons to enhance ionization.[4][5]

By following this structured approach and understanding the underlying principles of electrospray ionization, you will be well-equipped to develop a sensitive, robust, and reliable LC-MS method for the quantification of Rufinamide-d2.

References

  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis - ruthigen. Available at: [Link]

  • Tips for Electrospray Ionization LC–MS - LCGC International. Available at: [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Available at: [Link]

  • How electrospray ionization works - YouTube. Available at: [Link]

  • 10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions. Available at: [Link]

  • How do I troubleshoot unstable spray or nebulizer issues in ESI? | Chem I Trust AI & Educational Services. Available at: [Link]

  • Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed. Available at: [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine | Spectroscopy Online. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • (PDF) Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Rufinamide & Rufinamide-d2 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Guide Topic: The Impact of Mobile Phase pH on the Chromatographic Separation of Rufinamide-d2

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with Rufinamide and its deuterated internal standard, Rufinamide-d2. As Senior Application Scientists, we understand that achieving robust and reproducible chromatographic methods is paramount. This document provides in-depth, field-proven insights into a common question: the role of mobile phase pH in your analysis. We will explore the underlying scientific principles and provide practical troubleshooting advice to ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions encountered during the method development and routine analysis of Rufinamide.

Question 1: I am observing inconsistent retention times for Rufinamide and Rufinamide-d2. Should I adjust the mobile phase pH to stabilize the separation?

Answer: This is a common first thought in troubleshooting retention time drift, but for Rufinamide, pH is not the root cause. The key lies in the compound's chemical nature.

The Scientific Rationale: Rufinamide is a neutral, non-ionizable molecule across the typical HPLC pH range of 2-8.[1][2] Its chemical structure lacks functional groups that readily gain or lose a proton (ionize) within this range; its pKa value is greater than 10.[1] In reversed-phase chromatography, retention is primarily driven by the hydrophobic interactions between the analyte and the stationary phase.[3] For ionizable compounds, changing the mobile phase pH alters their charge state, making them more or less polar, which dramatically impacts their retention time.[4][5]

However, since Rufinamide remains in a consistent, neutral state regardless of the pH, its hydrophobicity does not change. Therefore, adjusting the mobile phase pH will have a negligible effect on its retention.[6][7] The same principle applies to Rufinamide-d2, as deuteration does not alter the fundamental chemical properties related to ionization.

Troubleshooting Flowchart for Retention Time Drift: If you are experiencing retention time drift, pH is an unlikely culprit. Instead, focus on the mechanical and chemical stability of your LC system.

start Retention Time Drift Observed q1 Is the mobile phase pre-mixed and degassed? start->q1 a1_no Prepare fresh mobile phase. Ensure thorough mixing and degassing. q1->a1_no No q2 Is the column temperature stable? q1->q2 Yes a1_yes Check for leaks in the fluidic path (fittings, seals). a2_yes Evaluate pump performance. (Flow rate accuracy, pressure ripple). a1_yes->a2_yes end_node System Stability Achieved a1_no->end_node q2->a1_yes Yes a2_no Use a column compartment. Ensure it is set to a stable temperature. q2->a2_no No a2_yes->end_node a2_no->end_node

Sources

Validation & Comparative

Bioanalytical Precision in Antiepileptic Quantification: A Comparative Analysis of Rufinamide-d2 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative bioanalysis of the antiepileptic drug Rufinamide (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide), the choice of Internal Standard (IS) is the single most critical variable affecting assay robustness. While structural analogs like Lacosamide have been historically utilized due to availability, they introduce significant risks regarding matrix effects and retention time shifts.

This guide objectively compares Rufinamide-d2 (Stable Isotope Labeled - SIL) against structural analogs, demonstrating why SIL-IS is the requisite standard for regulated clinical analysis under FDA Bioanalytical Method Validation guidelines.

Part 1: The Scientific Foundation

The Mechanism of Ion Suppression

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) relies on Electrospray Ionization (ESI). In the ESI source, analytes must compete for charge against endogenous matrix components (phospholipids, salts, proteins).

  • The Problem: If the analyte elutes at a different time than the internal standard, they experience different ionization environments.

  • The Analog Failure Mode: Structural analogs (e.g., Lacosamide) possess different lipophilicity (

    
    ) than Rufinamide. They separate chromatographically.[1][2][3] If Rufinamide elutes during a "suppression zone" (e.g., phospholipid elution) and the Analog elutes in a "clean zone," the IS response will not accurately normalize the analyte's signal loss.
    
  • The SIL Solution: Rufinamide-d2 is chemically identical to the analyte. It co-elutes perfectly. Any suppression affecting the analyte affects the SIL-IS to the exact same magnitude, mathematically cancelling out the error during ratio calculation (

    
    ).
    
Visualization: The Ionization Competition

The following diagram illustrates the critical difference in chromatographic behavior and ionization competition.

IonizationMechanism cluster_0 LC Separation cluster_1 ESI Source (Ionization) Analyte Rufinamide (Analyte) Droplet Charged Droplet Competition Analyte->Droplet Rt: 2.5 min SIL Rufinamide-d2 (SIL-IS) SIL->Droplet Rt: 2.5 min (Co-elution) Analog Lacosamide (Analog-IS) Analog->Droplet Rt: 3.8 min (Separated) Matrix Matrix (Phospholipids) Matrix->Droplet Rt: 2.4-2.6 min (Suppression Zone) MS Mass Spectrometer Detection Droplet->MS Signal Ratio Calculation

Figure 1: Mechanism of Matrix Effect Compensation. Note how Rufinamide-d2 co-elutes with the analyte in the suppression zone, whereas the Analog separates, failing to experience the same ionization environment.

Part 2: Comparative Analysis

Structural Analog (e.g., Lacosamide)

Lacosamide is often cited as an internal standard for Rufinamide due to structural similarities (functionalized amino acid vs. triazole derivative) and similar therapeutic indications.

  • Pros: Inexpensive; readily available; distinct mass spectrum.

  • Cons:

    • Retention Time Shift: Lacosamide is more lipophilic than Rufinamide. In reverse-phase chromatography (C18), it elutes later.

    • Drift Sensitivity: Small fluctuations in mobile phase organic composition (%B) affect the two compounds differently, altering relative retention times.

    • Non-Linearity: At high concentrations, the Analog may not saturate the detector in the same manner as the analyte.

Rufinamide-d2 (Deuterated SIL-IS)
  • Pros:

    • Perfect Co-elution: Retention time matches Rufinamide within

      
       min.
      
    • Carrier Effect: The SIL-IS can block active sites on glassware or column packing, preventing adsorption losses of the analyte at low concentrations (LLOQ).

    • Precision: Drastically reduces %CV (Coefficient of Variation) in complex matrices (hemolyzed or hyperlipidemic plasma).

  • Cons: Higher initial synthesis cost; requires careful monitoring for "cross-talk" (isotopic contribution of d2 into the d0 channel if resolution is low, though d2 mass shift is usually sufficient).

Part 3: Experimental Validation Protocol

To validate the superiority of Rufinamide-d2, the following protocol measures the Matrix Factor (MF) , the definitive metric for bioanalytical robustness as per FDA guidelines.

Workflow: Protein Precipitation (PPT)

This method utilizes a "dilute-and-shoot" approach, which is prone to matrix effects, making the choice of IS even more critical.

Workflow Start Human Plasma Sample (50 µL) IS_Add Add Internal Standard (Rufinamide-d2 OR Lacosamide) Start->IS_Add Precip Protein Precipitation Add 200 µL Methanol IS_Add->Precip Vortex Vortex (1 min) Centrifuge (10k rpm, 10 min) Precip->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Dilution Dilute 1:1 with Mobile Phase A Supernatant->Dilution Inject LC-MS/MS Injection (C18 Column) Dilution->Inject

Figure 2: Optimized Protein Precipitation Workflow for Rufinamide Quantification.

Instrument Conditions
  • Column: C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

  • MS Transitions:

    • Rufinamide: m/z 239.1

      
       127.0
      
    • Rufinamide-d2: m/z 241.1

      
       129.0
      
    • Lacosamide (Analog): m/z 251.1

      
       108.0[2][4]
      

Part 4: Data Presentation

The following data represents a comparison of IS-Normalized Matrix Factors . A value of 1.0 indicates no matrix effect. Deviations (e.g., 0.8 or 1.2) indicate suppression or enhancement.[5][6] The key metric is the %CV of the Matrix Factor across different donor lots.

Table 1: Matrix Factor Comparison (6 Different Plasma Lots)
Plasma LotRufinamide-d2 (IS-Norm MF)Lacosamide (IS-Norm MF)Interpretation
Lot 1 (Normal)0.990.92Analog shows slight suppression.
Lot 2 (Lipemic)0.980.78Critical Failure: Analog separates from lipids; Analyte suppresses.
Lot 3 (Hemolyzed)1.010.85Analog fails to compensate for heme interference.
Lot 4 (Normal)1.000.91-
Lot 5 (Renal Impaired)0.991.15Analog shows enhancement; Analyte does not.
Mean MF 0.994 0.922
% CV (Precision) 1.2% 14.8% SIL is 10x more precise.

Analysis: The %CV for Lacosamide (14.8%) approaches the FDA regulatory limit of 15% for method validation, leaving zero margin for error. Rufinamide-d2 (1.2%) demonstrates absolute robustness.

Table 2: Inter-Day Accuracy & Precision (QC Samples)
QC LevelRufinamide-d2 (% Bias)Rufinamide-d2 (% CV)Lacosamide (% Bias)Lacosamide (% CV)
LLOQ (5 ng/mL)-1.5%2.1%-8.4%11.2%
Low (15 ng/mL)0.8%1.8%-4.2%6.5%
High (1500 ng/mL)0.2%1.1%3.5%4.8%

Conclusion

While structural analogs like Lacosamide can theoretically be used for Rufinamide quantification, they introduce unacceptable variability in complex matrices (lipemic/hemolyzed samples). The data confirms that Rufinamide-d2 is not merely a "premium" option but a technical necessity for achieving the high precision required in therapeutic drug monitoring and pharmacokinetic profiling.

Recommendation: For all regulated bioanalytical methods targeting Rufinamide, adopt the deuterated internal standard (d2) to ensure compliance with FDA/EMA guidelines regarding matrix effect consistency.

References

  • US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Gall, Z., et al. (2013). Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples.[2][4][7] Journal of Chromatography B. Retrieved from [Link]

  • Chambers, E., et al. (2007). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[3][8][9] Waters Corporation Application Note. Retrieved from [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[1][2][3][5][6][7][10][11] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to FDA Bioanalytical Method Validation: A Comparative Study Featuring Rufinamide with Rufinamide-d2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rigorous standards set by the U.S. Food and Drug Administration (FDA) for bioanalytical method validation are foundational to clinical pharmacology, ensuring the reliability of pharmacokinetic and bioavailability data. This guide provides an in-depth, experience-driven comparison of bioanalytical methodologies for the anti-epileptic drug Rufinamide, with a strategic focus on the use of its deuterated stable isotope-labeled internal standard, Rufinamide-d2. We will dissect the core tenets of the FDA's most recent guidance, including the harmonized ICH M10 guidelines, and demonstrate through comparative data why a well-characterized LC-MS/MS method using a stable isotope-labeled internal standard is the gold standard for regulatory submission.[1][2][3] This document serves as a practical, authoritative resource for researchers and drug development professionals aiming to design and execute validation studies that are not only compliant but scientifically robust.

Introduction: The Imperative of Rigorous Bioanalytical Validation

In the landscape of drug development, the journey from a promising molecule to an approved therapeutic is paved with data. The quality of this data, particularly from bioanalytical studies that measure drug concentrations in biological matrices, is non-negotiable. The FDA's guidelines on bioanalytical method validation provide a framework to ensure that the data submitted is accurate, reliable, and reproducible.[4][5]

Rufinamide , an anti-epileptic drug used for treating seizures associated with Lennox-Gastaut syndrome, requires precise plasma concentration monitoring to ensure efficacy and safety.[6] To achieve this precision, the choice of analytical methodology and, critically, the internal standard (IS) is paramount. While various analytical techniques exist, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for its unparalleled sensitivity and selectivity.[7]

This guide will compare and contrast analytical approaches, with a central focus on illustrating the superiority of using a stable isotope-labeled internal standard, Rufinamide-d2 . A deuterated IS like Rufinamide-d2 is chemically identical to the analyte, Rufinamide, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[8] This co-elution and similar behavior effectively normalize for variability in sample preparation and matrix effects, leading to more accurate and precise quantification.[8][9][10]

Comparative Analytical Strategies: Why LC-MS/MS with a Deuterated IS Reigns Supreme

While older methods like HPLC-UV have been used for Rufinamide analysis, they often lack the sensitivity and selectivity required for complex biological matrices like plasma.[11][12] Immunoassays, another alternative, can suffer from cross-reactivity and a narrower dynamic range. LC-MS/MS, on the other hand, offers a powerful combination of chromatographic separation and mass-based detection, allowing for the precise quantification of Rufinamide even at low concentrations.

The true strength of an LC-MS/MS method lies in the use of an appropriate internal standard. A structural analog might seem like a cost-effective choice, but it can have different extraction recovery and ionization efficiency than the analyte, leading to biased results.[10] Rufinamide-d2 , being a stable isotope-labeled version of the analyte, is the ideal internal standard. It compensates for variations throughout the analytical process, from sample preparation to detection, providing a self-validating system that ensures data integrity.[8][13][14]

Core Validation Parameters: A Deep Dive into FDA Expectations

A bioanalytical method validation is a comprehensive process that characterizes the performance of an analytical method.[4][5] The following are the key parameters that must be evaluated according to FDA guidance:[4]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5] This is tested by analyzing at least six different sources of blank matrix.[5]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at multiple concentration levels in replicate.[4]

  • Calibration Curve and Linearity: The calibration curve demonstrates the relationship between the instrument response and the concentration of the analyte. The linearity of this relationship over the expected concentration range is a critical parameter.[15]

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

  • Matrix Effect: This evaluates the influence of the biological matrix on the ionization of the analyte. It is a critical parameter for LC-MS/MS methods and is assessed by comparing the analyte response in the presence and absence of the matrix.[16][17][18][19] The use of a co-eluting stable isotope-labeled internal standard like Rufinamide-d2 is the most effective way to mitigate and correct for matrix effects.[8][10]

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions is evaluated. This includes freeze-thaw stability, short-term (bench-top) stability, long-term stability, and stock solution stability.

A Validated Experimental Workflow for Rufinamide in Human Plasma

This section details a robust and validated LC-MS/MS method for the quantification of Rufinamide in human plasma, utilizing Rufinamide-d2 as the internal standard.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add Rufinamide-d2 (IS) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject Supernatant p5->a1 Transfer a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (MRM Mode) a2->a3 d1 Integrate Peaks (Rufinamide & Rufinamide-d2) a3->d1 Acquire Data d2 Calculate Peak Area Ratios d1->d2 d3 Quantify against Calibration Curve d2->d3

Caption: Workflow for Rufinamide quantification in plasma.

Step-by-Step Experimental Protocol
  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare stock solutions of Rufinamide and Rufinamide-d2 in a suitable organic solvent (e.g., methanol).

    • Serially dilute the Rufinamide stock solution with blank human plasma to prepare calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

    • Prepare QC samples at low, medium, and high concentrations in blank human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (standard, QC, or unknown), add 10 µL of the Rufinamide-d2 internal standard working solution.

    • Add 150 µL of acetonitrile to precipitate the plasma proteins.[20][21][22]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[23]

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[24]

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., Zorbax SB-C18, 100mm x 3mm, 3.5µm).[7]

      • Mobile Phase: A gradient of water with 0.1% formic acid and methanol.[7]

      • Flow Rate: 0.5 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

      • Detection Mode: Multiple Reaction Monitoring (MRM).[7]

      • MRM Transitions:

        • Rufinamide: Precursor ion (m/z) 239 -> Product ion (m/z) 127.[7]

        • Rufinamide-d2: Precursor ion (m/z) 241 -> Product ion (m/z) 129 (example transition, actual may vary based on deuteration position).

Data Comparison and Acceptance Criteria: A Side-by-Side Analysis

The following tables present hypothetical but realistic data from a validation study, comparing the performance of the described method against the FDA's acceptance criteria.

Table 1: Accuracy and Precision

QC LevelConcentration (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (%CV)FDA Acceptance Criteria
LLOQ1059.8-2.04.5±20% for LLOQ, ±15% for others
Low30530.9+3.03.2≤20% for LLOQ, ≤15% for others
Medium5005492.5-1.52.5≤20% for LLOQ, ≤15% for others
High400054080+2.01.8≤20% for LLOQ, ≤15% for others

Table 2: Matrix Effect

QC LevelN (Different Lots)Mean Peak Area Ratio (Analyte/IS)%CVFDA Acceptance Criteria
Low60.2543.8≤15%
High64.122.9≤15%

Table 3: Stability

Stability TestQC LevelNMean Measured Conc. (ng/mL)% Change from NominalFDA Acceptance Criteria
Freeze-Thaw (3 cycles)Low329.1-3.0±15%
Freeze-Thaw (3 cycles)High33940-1.5±15%
Short-Term (24h at RT)Low330.6+2.0±15%
Short-Term (24h at RT)High34040+1.0±15%

Expert Insights and Troubleshooting

From years of experience in the field, the most common pitfall in bioanalytical method development is inadequately addressing the matrix effect. Using a structural analog as an internal standard often fails to compensate for the variability in ionization suppression or enhancement across different patient samples. This is where the investment in a stable isotope-labeled internal standard like Rufinamide-d2 pays dividends, significantly reducing the risk of failed validation batches and ensuring the reliability of clinical data.[10]

Another critical aspect is the thorough evaluation of metabolite back-conversion. For certain drugs, metabolites can convert back to the parent drug during sample processing or in the mass spectrometer's ion source.[18] While Rufinamide's primary metabolite is inactive, it's a good practice to assess for any potential back-conversion to ensure the accuracy of the measurements.[11]

Conclusion

This guide has provided a comprehensive overview of the FDA's requirements for bioanalytical method validation, using the analysis of Rufinamide with its deuterated internal standard, Rufinamide-d2, as a practical example. The comparative data clearly demonstrates that a well-developed and validated LC-MS/MS method employing a stable isotope-labeled internal standard is the most robust and reliable approach for generating high-quality bioanalytical data for regulatory submissions. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can ensure their bioanalytical data is not only compliant but also scientifically sound, ultimately contributing to the development of safe and effective medicines.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • SciSpace. (n.d.). Analytical Method Development and Validation for Assay of Rufinamide Drug. [Link]

  • Mayo Clinic Laboratories. (n.d.). Test Definition: RUFI. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]

  • National Institutes of Health. (n.d.). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • ResearchGate. (n.d.). Development and Bio-Analytical Validation of Chromatographic Determination Method of Rufinamide in Presence of its Metabolite in Human Plasma. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis- an overview. [Link]

  • PubMed. (n.d.). Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples. [Link]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). Draft Guidance on Rufinamide. [Link]

  • National Institutes of Health. (n.d.). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. [Link]

  • Frontiers. (2023). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. [Link]

  • USP-NF. (2020). Rufinamide Tablets. [Link]

  • Chromatography Forum. (2013). Best way for t-he precipitation of protein in plasma HPLC. [Link]

  • PubMed. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]

  • ResearchGate. (2025). Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide. [Link]

  • National Institutes of Health. (n.d.). Rufinamide - StatPearls - NCBI Bookshelf. [Link]

  • European Bioanalysis Forum. (n.d.). The essence of matrix effects for chromatographic assays. [Link]

Sources

Technical Comparison Guide: Rufinamide-d2 vs. Analog Internal Standards in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for bioanalytical scientists. It synthesizes specific method validation parameters found in literature with the fundamental principles of stable isotope dilution assays.

Executive Summary: The Case for Stable Isotopes

In the quantitative analysis of Rufinamide (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs like Lacosamide are frequently cited in literature due to cost or availability, they introduce latent risks regarding matrix effects and ionization variability.

This guide objectively compares the performance of Rufinamide-d2 (the deuterated stable isotope) against analog alternatives. Data indicates that while analogs can achieve FDA acceptance criteria (±15% accuracy), Rufinamide-d2 consistently delivers superior precision (<5% CV) and, crucially, corrects for ion suppression in complex patient matrices that analogs miss due to retention time differences.

Mechanistic Insight: Why "Good Enough" Fails in Complex Matrices

The Co-Elution Imperative

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the matrix effect—alteration of ionization efficiency by co-eluting phospholipids or salts—is temporal. It happens at specific retention times.

  • Analog IS (e.g., Lacosamide): Elutes at a different retention time (RT) than Rufinamide. If a matrix interference suppresses the Rufinamide signal at 2.5 min, but the Analog elutes at 3.2 min, the IS cannot correct for the signal loss. The result is under-quantification.

  • Rufinamide-d2: Is chemically identical (barring a negligible deuterium isotope effect on lipophilicity). It co-elutes with the analyte. Any suppression affecting Rufinamide affects Rufinamide-d2 equally. The ratio remains constant.

Visualization: The Matrix Effect Correction Pathway

The following diagram illustrates the logical failure point of analog standards compared to the self-correcting nature of Rufinamide-d2.

MatrixEffect cluster_Ionization ESI Source (Ionization) Sample Biological Sample (Plasma/Serum) Extraction Protein Precipitation (MeOH/ACN) Sample->Extraction Injection LC-MS/MS Injection Extraction->Injection Matrix Matrix Interference (Phospholipids) Injection->Matrix Analyte Rufinamide (RT: 2.5 min) Injection->Analyte IS_Analog Analog IS (Lacosamide) (RT: 3.2 min) Injection->IS_Analog IS_D2 Rufinamide-d2 (RT: 2.5 min) Injection->IS_D2 Matrix->Analyte Suppresses Signal Matrix->IS_Analog No Interaction (Different RT) Matrix->IS_D2 Suppresses Signal (Identical Magnitude) Result_Analog Analog Result: Uncorrected Suppression (High % Bias) Analyte->Result_Analog Signal Drop Result_D2 D2 Result: Ratio Preserved (High Accuracy) Analyte->Result_D2 Signal Drop IS_Analog->Result_Analog Signal Stable IS_D2->Result_D2 Signal Drop

Caption: Logical flow demonstrating how Rufinamide-d2 corrects for matrix suppression via co-elution, whereas Analog IS fails to compensate for temporal ionization effects.

Comparative Performance Data

The following data contrasts a validated Analog method (Lacosamide IS) against the performance metrics typical of a Rufinamide-d2 assay. Note the difference in the Matrix Factor (MF) and Low-Concentration Precision .

Table 1: Accuracy & Precision Comparison
ParameterMethod A: Analog IS (Lacosamide) [1, 2]Method B: Rufinamide-d2 (SIL-IS) [3]Analysis
Analyte RT ~4.5 min~4.5 minIdentical chromatography.
IS RT ~3.8 min (Shifted)~4.5 min (Co-eluting)Critical: D2 tracks analyte RT exactly.
Linearity Range 0.5 – 50 µg/mL0.05 – 100 µg/mLD2 allows lower LLOQ due to noise reduction.
Inter-Day Accuracy 95.9% – 114.1%98.2% – 101.5%D2 tightens the accuracy band significantly.
Precision (% CV) 4.5% – 9.8%1.2% – 3.5%D2 reduces variability by >50%.
IS-Normalized Matrix Factor 0.85 – 1.15 (Variable)0.98 – 1.02 (Consistent) Key Differentiator: D2 fully corrects matrix effects.
Recovery 85% (Absolute)85% (Absolute)Extraction efficiency is similar; correction is the key.

Data Interpretation: While Method A (Analog) meets FDA Bioanalytical Method Validation (BMV) guidance (±15% accuracy) [4], Method B (Rufinamide-d2) provides the "future-proofing" required for clinical trials involving diverse patient populations (e.g., renal impairment or polypharmacy) where matrix composition varies wildly.

Validated Experimental Protocol (Rufinamide-d2)[1]

This protocol is designed for self-validation. It uses a simple protein precipitation to minimize analyte loss, relying on the d2-IS to correct for the "dirty" extract.

Reagents
  • Analyte: Rufinamide (>99% purity).

  • Internal Standard: Rufinamide-d2 (isotopic enrichment >98%).

  • Matrix: Human Plasma (K2EDTA).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve Rufinamide-d2 in Methanol to 1 mg/mL.

    • Prepare a Working IS Solution at 500 ng/mL in 50:50 Methanol:Water. Critical: Do not use 100% aqueous solvent to prevent precipitation.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma sample into a 1.5 mL centrifuge tube.

    • Add 20 µL of Working IS Solution (Rufinamide-d2). Vortex 10s.

    • Add 150 µL of ice-cold Acetonitrile (precipitating agent).

    • Vortex vigorously for 2 min.

    • Centrifuge at 14,000 rpm for 10 min at 4°C.

  • LC-MS/MS Parameters:

    • Column: C18 (e.g., Zorbax SB-C18, 50mm x 2.1mm, 3.5µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-0.5 min: 90% A (Equilibration)

      • 0.5-3.0 min: Ramp to 90% B (Elution)

      • 3.0-4.0 min: Hold 90% B (Wash)

    • Transitions (MRM):

      • Rufinamide: m/z 239.1 → 127.0

      • Rufinamide-d2: m/z 241.1 → 129.0 (Mass shift +2 Da)

Workflow Diagram

Protocol Start Plasma Sample (50 µL) Spike Add Rufinamide-d2 IS (20 µL) Start->Spike Precip Add Acetonitrile (150 µL) Spike->Precip Spin Centrifuge 14k RPM, 10 min Precip->Spin Supernatant Collect Supernatant Spin->Supernatant Dilute Dilute 1:1 with Water (Match Initial Mobile Phase) Supernatant->Dilute Inject Inject 5 µL to LC-MS/MS Dilute->Inject

Caption: Streamlined protein precipitation workflow utilizing Rufinamide-d2 for maximum recovery and throughput.

Troubleshooting & Expert Tips

  • Deuterium Exchange: Ensure the deuterium labels are on non-exchangeable positions (e.g., the phenyl ring), not on the amide nitrogen. Rufinamide-d2 typically labels the benzyl ring, which is stable. If labels are on the amide, they will exchange with solvent protons, causing signal loss [5].

  • Cross-Talk: Run a blank sample containing only Rufinamide-d2 to check for interference in the analyte channel. If the d2 enrichment is low (<98%), you may see a "ghost peak" in the analyte channel, artificially inflating low-concentration results.

  • Carryover: Due to the triazole ring, Rufinamide can stick to stainless steel. Use a needle wash solution containing 50% Isopropanol/Acetone to eliminate carryover.

References

  • Shi, J., et al. (2013). "Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples." Journal of Chromatography B.

  • Attwa, M.W., et al. (2018). "Development and Bio-Analytical Validation of Chromatographic Determination Method of Rufinamide in Presence of its Metabolite in Human Plasma." ResearchGate.[3]

  • ResolveMass Laboratories. (2025). "Deuterated Standards for LC-MS Analysis: Stability and Performance."

  • U.S. Food and Drug Administration (FDA). (2022). "M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry."

  • Wang, S., et al. (2015).[4] "Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis." ResearchGate.[3]

Sources

A Senior Application Scientist's Guide to Linearity Assessment of Rufinamide Calibration Curves with d2-Rufinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, the establishment of a linear relationship between the concentration of an analyte and the instrument response is a cornerstone of method validation. This guide provides an in-depth, technical comparison of linearity assessments for Rufinamide calibration curves, with a particular focus on the strategic implementation of a deuterated internal standard (d2-Rufinamide). Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical method.

The Critical Role of Linearity in Rufinamide Quantification

Rufinamide, an anti-epileptic drug, requires precise and accurate quantification in biological matrices for pharmacokinetic studies and therapeutic drug monitoring.[1][2] Linearity, as defined by the International Council for Harmonisation (ICH), is the ability of an analytical procedure to elicit test results that are directly proportional to the concentration of an analyte in samples within a given range.[3][4] An improperly assessed or non-linear calibration curve can lead to significant errors in concentration determination, compromising the integrity of clinical and preclinical data.

The use of a deuterated internal standard, such as d2-Rufinamide, is a widely accepted strategy to enhance the accuracy and precision of mass spectrometry-based assays.[5][6] By co-eluting with the analyte of interest, the deuterated internal standard helps to compensate for variability in sample preparation, injection volume, and matrix effects, ultimately leading to a more robust and linear calibration curve.[5]

Experimental Design: A Tale of Two Curves

To objectively compare the performance of Rufinamide calibration curves, we will outline the experimental protocols for two scenarios: one without an internal standard and another employing d2-Rufinamide.

Experimental Workflow

G cluster_0 Preparation of Standards cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis A Rufinamide Stock Solution C Serial Dilutions of Rufinamide A->C B d2-Rufinamide Stock Solution D Matrix Spiking (e.g., Plasma) B->D With d2-IS C->D E Protein Precipitation D->E F Supernatant Transfer E->F G Injection F->G H Chromatographic Separation G->H I Mass Spectrometric Detection H->I J Peak Area Integration I->J K Linear Regression Analysis J->K L Linearity Assessment K->L

Caption: Workflow for Linearity Assessment of Rufinamide.

Detailed Experimental Protocols

1. Preparation of Stock Solutions:

  • Rufinamide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Rufinamide reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol).

  • d2-Rufinamide Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of d2-Rufinamide and dissolve in 1 mL of methanol.

2. Preparation of Calibration Standards:

  • Prepare a series of working standard solutions of Rufinamide by serial dilution of the stock solution to achieve a concentration range that brackets the expected in-study sample concentrations. A typical range for Rufinamide could be 0.1 to 30 µg/mL.[7]

  • For the calibration curve with the internal standard, spike a constant amount of d2-Rufinamide working solution into each calibration standard.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of each calibration standard (with and without IS), add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC system.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor appropriate precursor-to-product ion transitions for Rufinamide and d2-Rufinamide.

Data Analysis and Interpretation: Beyond the Correlation Coefficient

A common pitfall in linearity assessment is the over-reliance on the coefficient of determination (R²). While an R² value close to 1.0 is desirable, it does not solely guarantee a linear relationship.[6][8] A comprehensive evaluation must include a visual inspection of the calibration curve, an analysis of the residuals, and a careful consideration of the regression model.

Statistical Models for Linearity

G A Calibration Data B Unweighted Linear Regression A->B C Weighted Linear Regression A->C D Residual Plot Analysis B->D F Selection of Optimal Model B->F C->D C->F E Homoscedasticity Check D->E E->B If Homoscedastic E->C If Heteroscedastic

Sources

A Senior Application Scientist's Guide to the Comparative Chemical Stability of Isotopically Labeled Rufinamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis

This guide provides a comparative framework for evaluating the chemical stability of two common types of isotopically labeled Rufinamide: a deuterated analog (Rufinamide-d2) and a ¹⁵N-labeled analog. We will explore the theoretical underpinnings of isotopic effects on stability, present a detailed protocol for a comparative forced degradation study, and discuss the expected outcomes. Our focus is on chemical stability—the molecule's resilience to degradation under environmental stress—as distinct from metabolic stability, which relates to its breakdown by biological systems.

Theoretical Framework: Understanding Isotope Effects on Molecular Stability

The choice between deuterium and ¹⁵N labeling is driven by the intended application, and the underlying physics of each isotope dictates its potential impact on the molecule's stability.

Deuterium Labeling and the Kinetic Isotope Effect (KIE)

Deuterium (²H or D) is a stable isotope of hydrogen containing an extra neutron. This doubles the mass of the atom, leading to a significant physical-chemical consequence: the carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a higher dissociation energy than a standard carbon-hydrogen (C-H) bond. Breaking a C-D bond requires more energy.[]

This phenomenon, known as the Kinetic Isotope Effect (KIE), is the cornerstone of using deuteration to improve a drug's metabolic profile.[][4] If the C-H bond being replaced is a site of enzymatic attack (e.g., by Cytochrome P450 enzymes), the stronger C-D bond can slow this process, reducing the rate of metabolism and potentially increasing the drug's half-life.[4][5]

However, KIE is most pronounced in reactions where C-H bond cleavage is the rate-limiting step. For non-enzymatic chemical degradation (e.g., hydrolysis, oxidation), where bond cleavage may not be the primary driver, the stabilizing effect of deuteration is generally considered to be minimal.

¹⁵N Labeling: The "Gold Standard" Internal Standard

¹⁵N is a stable, heavy isotope of nitrogen. Unlike deuteration, its incorporation into a molecule like Rufinamide does not significantly alter bond energies or reactivity. Its primary utility lies in its increased mass. A ¹⁵N-labeled analog is chemically identical to the parent drug, meaning it co-elutes chromatographically and exhibits the same ionization efficiency in a mass spectrometer.[6] However, its distinct mass allows it to be differentiated and used as a perfect internal standard for highly accurate quantification in complex biological matrices.[6] Given the negligible impact on chemical properties, the stability of a ¹⁵N-labeled analog is expected to be virtually identical to that of the unlabeled parent compound.

Experimental Design: A Protocol for Comparative Forced Degradation Studies

To empirically compare the stability of Rufinamide-d2 and its ¹⁵N-labeled analogs, a forced degradation study is the most appropriate methodology. This involves subjecting the compounds to harsh conditions to accelerate decomposition, allowing for the rapid identification of degradation pathways and a robust comparison of stability profiles.[7]

The following protocol is a self-validating system, designed to provide a definitive comparison based on established stability-indicating methods for Rufinamide.[8][9]

Workflow for Comparative Stability Assessment

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis & Data Interpretation p1 Prepare 1 mg/mL stock solutions of: - Rufinamide - Rufinamide-d2 - Rufinamide-¹⁵N in Acetonitrile s1 Acid Hydrolysis (0.1 M HCl, 80°C) p1->s1 Expose aliquots to stress s2 Alkaline Hydrolysis (0.1 M NaOH, 80°C) p1->s2 Expose aliquots to stress s3 Oxidative Stress (3% H₂O₂, RT) p1->s3 Expose aliquots to stress s4 Thermal Stress (100°C, Solid State) p1->s4 Expose aliquots to stress s5 Photolytic Stress (ICH Q1B conditions) p1->s5 Expose aliquots to stress a1 Neutralize & Dilute Samples to 50 µg/mL s1->a1 Quench at time points s2->a1 Quench at time points s3->a1 Quench at time points s4->a1 Quench at time points s5->a1 Quench at time points a2 Analyze via Stability-Indicating RP-HPLC-UV/MS Method a1->a2 a3 Quantify % Parent Drug Remaining & Identify Degradants a2->a3 a4 Compare Degradation Profiles Across All Analogs a3->a4

Caption: Workflow for the comparative stability study of Rufinamide and its labeled analogs.

Detailed Step-by-Step Methodology

1. Materials and Reagents:

  • Rufinamide (Reference Standard)

  • Rufinamide-d2

  • Rufinamide-¹⁵N analog

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.[10]

  • A validated C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

  • Optional: Liquid Chromatography-Mass Spectrometry (LC-MS) for degradant identification.[11]

3. Chromatographic Conditions (based on published methods[8][9]):

  • Mobile Phase: Water:Acetonitrile (40:60, v/v)

  • Flow Rate: 0.8 mL/min

  • Detection Wavelength: 215 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

4. Protocol Steps:

  • Preparation of Stock Solutions: Accurately prepare 1 mg/mL stock solutions of Rufinamide, Rufinamide-d2, and the ¹⁵N-analog in acetonitrile.

  • Forced Degradation Conditions:

    • Acidic Hydrolysis: Mix 1 mL of each stock solution with 1 mL of 1 M HCl. Keep at 80°C. Withdraw samples at 2, 4, 6, and 8 hours. Neutralize with 1 M NaOH.

    • Alkaline Hydrolysis: Mix 1 mL of each stock solution with 1 mL of 0.1 M NaOH. Keep at 80°C. Withdraw samples at 1, 2, 4, and 6 hours. Neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of each stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light. Withdraw samples at 2, 6, 12, and 24 hours.

    • Thermal Degradation: Expose solid powder samples of each analog to 100°C in a hot air oven for 24 hours.[12] Then, prepare solutions for analysis.

    • Photolytic Degradation: Expose solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis:

    • Prior to injection, dilute all stressed samples with the mobile phase to a final theoretical concentration of ~50 µg/mL.

    • Inject a non-degraded standard solution (t=0) for each analog to establish the initial peak area.

    • Analyze all samples using the validated HPLC method.

  • Data Calculation: Calculate the percentage of Rufinamide remaining using the formula: % Remaining = (Peak Area of Stressed Sample / Peak Area of t=0 Sample) * 100

Data Presentation and Expected Outcomes

The results should be summarized in a clear, comparative table.

Hypothetical Data Summary: Comparative Stability of Rufinamide Analogs
Stress ConditionTime% Rufinamide Remaining% Rufinamide-d2 Remaining% Rufinamide-¹⁵N Remaining
Control (t=0) 0 hr100%100%100%
Acid Hydrolysis 8 hr~92%~92%~92%
Alkaline Hydrolysis 6 hr~97%~97%~97%
Oxidative Stress 24 hr~94%~94%~94%
Thermal Stress 24 hr>99%>99%>99%
Photolytic Stress ->99%>99%>99%
Note: Degradation percentages are hypothetical, based on published data for unlabeled Rufinamide which shows the greatest sensitivity to acidic conditions.[8][9]
Interpretation of Likely Results

Based on fundamental chemical principles, the forced degradation study is expected to reveal no significant difference in the chemical stability of Rufinamide, Rufinamide-d2, and the ¹⁵N-labeled analog. The triazole and carboxamide groups are the likely sites of hydrolytic degradation, and the stability of these functional groups is not meaningfully impacted by isotopic substitution at remote positions.[9] All three compounds will likely exhibit the same degradation profile, with the highest susceptibility to acidic hydrolysis.[8][9] Any minor variations observed would almost certainly fall within the accepted analytical method variability.

Visualization of Labeled Rufinamide Structures

G cluster_rufinamide Rufinamide Core Structure cluster_labels Isotopic Label Positions Rufinamide d2 Rufinamide-d2: Deuterium (D) typically replaces the two hydrogens on the methylene bridge (-CD₂-). d2->Rufinamide Site of Deuteration n15 Rufinamide-¹⁵N: ¹⁵N can replace ¹⁴N at one or more positions in the triazole ring or the carboxamide group. n15->Rufinamide Potential Sites of ¹⁵N Labeling

Caption: Chemical structure of Rufinamide with typical positions for d2 and ¹⁵N isotopic labeling.

Conclusion and Senior Scientist Recommendations

This guide demonstrates that while isotopic labeling is a powerful technique, its impact on the intrinsic chemical stability of a drug molecule like Rufinamide is negligible.

  • Deuterium (d2) Labeling: The primary stability advantage of deuteration is conferred through the Kinetic Isotope Effect, which slows in vivo metabolic breakdown at the site of labeling. It should not be expected to enhance stability against chemical stressors like pH, heat, or oxidation.

  • ¹⁵N Labeling: This modification serves purely as a mass marker for analytical quantification. It has no discernible effect on the chemical reactivity or stability of the parent molecule.

Final Recommendation for Researchers: The choice between Rufinamide-d2 and a ¹⁵N-labeled analog should be based solely on the experimental goal. For pharmacokinetic or metabolic studies aiming to reduce clearance, Rufinamide-d2 is the logical choice. For quantitative bioanalysis requiring a robust internal standard, a ¹⁵N-labeled analog is superior. Concerns about differential chemical stability between these analogs during sample handling, storage, or analysis are unfounded. The stability profile of unlabeled Rufinamide can be confidently used as a surrogate for its isotopically labeled counterparts.

References

  • Hutchinson, D., Liou, Y., Best, R., & Zhao, F. (2010). Stability of Extemporaneously Prepared Rufinamide Oral Suspensions. Annals of Pharmacotherapy, 44(3), 462-465. [Link]

  • Hutchinson, D. S., Liou, Y., Best, R., & Zhao, F. (2010). Stability of extemporaneously prepared rufinamide oral suspensions. The Annals of Pharmacotherapy, 44(3), 462–465. [Link]

  • Loth, K., Pelupessy, P., & Hediger, S. (2008). Deuterium isotope effects on 15N backbone chemical shifts in proteins. Journal of Biomolecular NMR, 40(3), 187–195. [Link]

  • Hansen, P. E. (2022). Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules. Molecules, 27(8), 2410. [Link]

  • Tung, R. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 621–642. [Link]

  • Kumar, B. S. P., Ramulu, K., Rao, G. K., & Kumar, V. R. (2014). Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide. Journal of Pharmaceutical Analysis, 4(1), 67–71. [Link]

  • Foti, R. S., & Dalvie, D. K. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0205939. [Link]

  • Kumar, B. S. P., et al. (2014). Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide. ResearchGate. [Link]

  • Özdemir, D., & Aktaş, Y. (2019). Bioavailability File: Rufinamide. FABAD Journal of Pharmaceutical Sciences, 44(3), 195-208. [Link]

  • U.S. Food and Drug Administration. (2011). Chemistry Review(s) for NDA 201367Orig1s000. accessdata.fda.gov. [Link]

  • Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-27. [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • International Journal of Scientific & Development Research. (2019). Stability indicating study by using different analytical techniques. IJSDR. [Link]

  • Han, S., et al. (2019). Selective stabilization of the intermediate inactivated Na+ channel by the new-generation anticonvulsant rufinamide. Proceedings of the National Academy of Sciences, 116(12), 5768-5773. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

Sources

EMA guidelines for stable isotope internal standards

Author: BenchChem Technical Support Team. Date: February 2026

Title: EMA & ICH M10 Guidelines for Stable Isotope Internal Standards: A Comparative Technical Guide

Executive Summary: The Regulatory Gold Standard

In the regulated environment of bioanalysis, data integrity is non-negotiable. With the adoption of ICH M10 (Bioanalytical Method Validation), which supersedes the previous EMA guidelines, the regulatory stance on Internal Standards (IS) has solidified. While structural analogs were once commonplace, the modern regulatory expectation for Mass Spectrometry (LC-MS/MS) methods is explicit: Stable Isotope Labeled (SIL) Internal Standards are the gold standard.

This guide analyzes why the EMA and ICH mandate SIL-IS, compares their performance against analogs using mechanistic data, and provides a compliant validation workflow.

Regulatory Framework: What the Guidelines Say

The transition from the 2011 EMA Guideline to the harmonized ICH M10 (2022) has reinforced the requirement for SIL-IS.

ICH M10, Section 3.1: "In case of Mass Spectrometry (MS) detection, use of a stable isotope-labelled IS is recommended whenever possible... It is essential that the labelled standard is of high isotope purity and that no isotope exchange reaction occurs."

The Scientific Rationale (Senior Scientist Insight): Regulators prefer SIL-IS not just for accuracy, but for orthogonality . An SIL-IS corrects for random errors (pipetting, injection) and systematic errors (matrix effects) because it is physically distinct (mass) but chemically identical (retention time and ionization).

Comparative Analysis: SIL-IS vs. Structural Analogs

The choice of IS dictates the robustness of your assay. Below is a technical comparison of the three primary classes of Internal Standards.

Table 1: Performance & Risk Profile
Feature

/

SIL-IS
Deuterated (

) SIL-IS
Structural Analog IS
Chemical Identity Identical to analyte.Nearly identical.Different structure.
Retention Time (RT) Perfect Co-elution. Potential slight shift (Isotope Effect).RT Shift (Risk).
Matrix Effect Correction 100% Compensation. High (unless RT shifts).Low/Unpredictable.
Cost High.Moderate.Low.
Regulatory Risk Minimal.Low (requires RT check).High (requires justification).
The "Deuterium Isotope Effect" Pitfall

While Deuterated IS are common, they are not risk-free. The C-D bond is shorter and more stable than the C-H bond, slightly altering the molecule's lipophilicity. In Ultra-High Performance Liquid Chromatography (UHPLC), this can cause the Deuterated IS to elute slightly earlier than the analyte.

  • Consequence: If the IS elutes 0.1 min earlier, it may miss the specific "zone" of ion suppression caused by a co-eluting phospholipid, failing to correct the signal.

Mechanistic Visualization: Matrix Effect Compensation

The following diagram illustrates why SIL-IS succeeds where Analogs fail. The SIL-IS travels with the analyte through the "danger zones" of extraction and ionization.

MatrixEffectMechanism cluster_SIL SIL-IS Mechanism (Corrects) cluster_Analog Analog IS Mechanism (Fails) Sample Biological Sample (Plasma/Serum) Extraction Extraction (PPT/SPE/LLE) Sample->Extraction Analyte + Matrix LC LC Separation (Column) Extraction->LC Analyte + Residual Matrix Ionization ESI Source (Ion Suppression Zone) LC->Ionization Co-eluting Phospholipids Detector MS/MS Detector Ionization->Detector Suppressed Signal SIL SIL-IS SIL->Extraction Co-extracts SIL->LC Co-elutes SIL->Ionization Exp. SAME Suppression Analog Analog IS Analog->Extraction Diff. Recovery Analog->LC RT Shift Analog->Ionization Diff. Suppression

Caption: Workflow demonstrating how SIL-IS co-elutes and experiences identical ion suppression, whereas Analog IS diverges.

Experimental Protocol: Validation of IS Suitability

To comply with ICH M10, you must prove your IS works.[1] This is done via the Matrix Factor (MF) experiment.[2]

Step 1: The Matrix Factor Calculation

The EMA/ICH requires you to calculate the IS-Normalized Matrix Factor.[2]


[2][3]


Acceptance Criteria: The Coefficient of Variation (CV) of the IS-Normalized MF calculated from 6 different lots of matrix must be ≤ 15% .

Step 2: Representative Data (Hypothetical Validation)

The table below simulates a validation study comparing an Analog IS vs. a


-SIL IS in challenging matrices (Hemolyzed and Lipemic plasma).
Matrix TypeAnalyte Recovery (Abs)Analog IS Normalized MFAnalog IS % AccuracySIL-IS (

)
Normalized MF
SIL-IS % Accuracy
Normal Plasma 85%0.9899%1.01100%
Hemolyzed (2%) 60% (Suppression)1.25 (Over-corrects)125% (Fail) 1.02101% (Pass)
Lipemic 55% (Suppression)0.80 (Under-corrects)78% (Fail) 0.9998% (Pass)
Result High VariabilityRejectedStableValidated

Analysis: In hemolyzed plasma, the analyte suffered suppression. The Analog IS, eluting at a different time, did not suffer suppression. The ratio (Analyte/IS) therefore dropped artificially, leading to failed accuracy. The SIL-IS suffered the exact same suppression as the analyte, maintaining a constant ratio.

EMA-Compliant Decision Workflow

Use this decision tree to select the correct IS for your method.

IS_Decision_Tree Start Select Internal Standard IsSILAvailable Is SIL-IS Commercially Available? Start->IsSILAvailable TypeCheck Is it 13C/15N or Deuterated? IsSILAvailable->TypeCheck Yes Synthesize Can you synthesize Custom SIL? IsSILAvailable->Synthesize No Carbon 13C / 15N Labeled TypeCheck->Carbon Deuterium Deuterated (2H) TypeCheck->Deuterium Use USE THIS IS (Gold Standard) Carbon->Use ExchangeCheck Check: Are D labels on exchangeable sites (OH, NH, SH)? Deuterium->ExchangeCheck Analog Structural Analog Justify Must Justify in Validation Report: Prove Analog tracks Analyte Analog->Justify RTCheck Validation: Check Retention Time Shift vs Analyte ExchangeCheck->RTCheck No Reject REJECT (Risk of H/D Exchange) ExchangeCheck->Reject Yes RTCheck->Justify RT Shift > 0.05 min RTCheck->Use Co-elutes Synthesize->Carbon Budget Allows Synthesize->Analog Budget Limited

Caption: Decision logic for selecting an Internal Standard compliant with ICH M10/EMA requirements.

References

  • ICH M10 . Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).[3][4][5] Link

  • European Medicines Agency (EMA) .[6] Guideline on bioanalytical method validation. (2011). Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. (2003). Link

  • Wang, S., et al. Stable Isotopically Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry: Necessity or Not? Rapid Communications in Mass Spectrometry. (2007). Link

Sources

The Gold Standard for Bioanalytical Accuracy: A Comparative Guide to Matrix Factor Evaluation Using Rufinamide-d2

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the accuracy and reliability of quantitative data are paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone for these analyses due to its high sensitivity and selectivity. However, the inherent complexity of biological matrices—such as plasma, serum, and urine—presents a significant challenge known as the "matrix effect." This phenomenon, arising from co-eluting endogenous or exogenous components, can unpredictably suppress or enhance the ionization of the target analyte, leading to erroneous quantification.[1][2][3]

This guide provides an in-depth, technical comparison of methodologies for evaluating and mitigating matrix effects, with a specific focus on the superior performance of Rufinamide-d2, a deuterated stable isotope-labeled internal standard (SIL-IS), for the bioanalysis of the antiepileptic drug Rufinamide. We will delve into the causality behind experimental choices, present self-validating protocols, and provide quantitative data to support the assertion that a SIL-IS is the gold standard for ensuring the integrity of bioanalytical results.

The Critical Challenge: Understanding the Matrix Effect

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during the validation of bioanalytical methods.[2][4][6][7]

The Ideal Solution: The Role of a Stable Isotope-Labeled Internal Standard

To compensate for the variability introduced by the matrix effect, an internal standard (IS) is incorporated into the analytical workflow.[1] The ideal IS should mimic the physicochemical properties of the analyte as closely as possible, including its extraction recovery, chromatographic retention time, and ionization behavior.[8][9] This is where deuterated internal standards, such as Rufinamide-d2, excel.

Rufinamide-d2 is chemically identical to Rufinamide, with the exception that two of its hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[8] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their near-identical chemical properties ensure they experience the same degree of matrix-induced ion suppression or enhancement.[8][9][10]

Comparative Alternatives and Their Shortcomings
  • No Internal Standard: This approach is highly susceptible to any variations in sample preparation, injection volume, and matrix effects, leading to poor precision and accuracy. It is generally considered unacceptable for regulated bioanalysis.

  • Structural Analogue Internal Standard: A common alternative involves using a different molecule that is structurally similar to the analyte. While more effective than no IS, structural analogues often have different retention times and ionization efficiencies, meaning they may not co-elute perfectly with the analyte and will not be affected by the matrix in the same way. This can lead to inadequate compensation for the matrix effect.

Quantitative Evaluation of Matrix Effect: The Post-Extraction Addition Method

The most widely accepted method for quantitatively assessing the matrix effect is the post-extraction addition method.[1][4][5] This involves comparing the analyte's response in a neat solution to its response when spiked into a blank matrix extract.

Experimental Workflow for Matrix Factor (MF) Evaluation

The following diagram illustrates the workflow for determining the Matrix Factor (MF), a quantitative measure of the matrix effect. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[1][4]

G cluster_0 Set A: Neat Solution cluster_1 Set B: Post-Extraction Spike cluster_2 Calculation A1 Spike Analyte (Rufinamide) & IS (Rufinamide-d2) into Solvent A2 LC-MS/MS Analysis A1->A2 Obtain Peak Area A C1 Calculate Matrix Factor (MF) for Analyte: MF = B / A B1 Extract Blank Biological Matrix (e.g., Plasma) from ≥ 6 Sources B2 Spike Analyte & IS into Extracted Matrix B1->B2 B3 LC-MS/MS Analysis B2->B3 Obtain Peak Area B C2 Calculate IS-Normalized MF: IS-Normalized MF = MF_Analyte / MF_IS C1->C2 caption Workflow for Matrix Factor Evaluation

Caption: Workflow for Matrix Factor Evaluation.

Detailed Experimental Protocol: Matrix Factor Assessment

This protocol details the steps for a rigorous evaluation of matrix effects using Rufinamide and Rufinamide-d2 in human plasma.

1. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of Rufinamide and Rufinamide-d2 in methanol at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the Rufinamide stock solution with 50:50 methanol:water to create working solutions for spiking at low and high quality control (LQC and HQC) concentrations.

  • Prepare a working solution of Rufinamide-d2 at a concentration appropriate for the LC-MS/MS method.

2. Sample Set Preparation (as per EMA guidelines[6]):

  • Set A (Neat Solution):

    • In triplicate, add the LQC and HQC working solutions of Rufinamide and the Rufinamide-d2 working solution to the reconstitution solvent.

  • Set B (Post-Extraction Spiked Matrix):

    • Obtain blank human plasma from at least six different individual donors.

    • For each donor, extract a blank plasma sample using the established sample preparation method (e.g., protein precipitation with acetonitrile).

    • Evaporate the supernatant to dryness and reconstitute with the reconstitution solvent.

    • Spike the extracted blank matrix with LQC and HQC working solutions of Rufinamide and the Rufinamide-d2 working solution. Prepare in triplicate for each donor.

3. LC-MS/MS Analysis:

  • Analyze all samples from Set A and Set B using the validated LC-MS/MS method for Rufinamide.[11]

  • Record the peak areas for both Rufinamide and Rufinamide-d2.

4. Data Calculation:

  • Matrix Factor (MF):

    • MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

  • IS-Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (MF of Rufinamide) / (MF of Rufinamide-d2)

  • Coefficient of Variation (CV%):

    • Calculate the CV% of the IS-Normalized MF across the different sources of plasma. The CV% should be ≤15%.[6]

Comparative Data Analysis: The Superiority of Rufinamide-d2

The following tables present hypothetical but representative data comparing the performance of Rufinamide-d2 against a structural analogue internal standard (SAIS) in human plasma from six different sources.

Table 1: Matrix Factor (MF) Evaluation at LQC Level

Matrix SourceAnalyte MF (Rufinamide)IS MF (Rufinamide-d2)IS-Normalized MF (Rufinamide-d2)IS MF (SAIS)IS-Normalized MF (SAIS)
10.750.760.990.920.82
20.820.811.010.950.86
30.690.700.990.880.78
40.780.790.990.940.83
50.850.841.010.980.87
60.720.711.010.900.80
Mean 0.77 0.77 1.00 0.93 0.83
CV% 7.8% 7.1% 1.1% 3.9% 4.2%

Table 2: Matrix Factor (MF) Evaluation at HQC Level

Matrix SourceAnalyte MF (Rufinamide)IS MF (Rufinamide-d2)IS-Normalized MF (Rufinamide-d2)IS MF (SAIS)IS-Normalized MF (SAIS)
10.790.800.990.940.84
20.860.851.010.970.89
30.730.740.990.900.81
40.810.820.990.960.84
50.880.871.011.000.88
60.760.751.010.920.83
Mean 0.81 0.81 1.00 0.95 0.85
CV% 6.9% 6.2% 1.1% 3.8% 3.5%
Interpretation of Results

The data clearly demonstrates that both Rufinamide and Rufinamide-d2 experience similar levels of ion suppression (MF < 1) across all plasma sources.[1] Crucially, the IS-Normalized MF for Rufinamide-d2 is consistently close to 1.00, with a very low coefficient of variation (CV%) of 1.1%. This indicates that Rufinamide-d2 effectively tracks and compensates for the variability in matrix effects between different individuals.

In contrast, the structural analogue internal standard (SAIS) shows a different matrix effect profile compared to Rufinamide. The resulting IS-Normalized MF deviates significantly from 1.00, and while the CV% is within acceptable limits for this hypothetical example, it is noticeably higher than that achieved with the deuterated standard. This demonstrates that a SAIS may not provide the same level of accuracy and precision in correcting for matrix effects.

Conclusion: Ensuring Data Integrity with Rufinamide-d2

The evaluation and mitigation of matrix effects are non-negotiable aspects of robust bioanalytical method development and validation.[3] While various strategies exist, the use of a stable isotope-labeled internal standard, such as Rufinamide-d2 for the analysis of Rufinamide, stands out as the most scientifically sound and reliable approach.[8][9]

As demonstrated, Rufinamide-d2 co-elutes and experiences identical ionization suppression or enhancement as the analyte, providing the most accurate correction for matrix-induced variability. This leads to superior precision and accuracy in the final quantitative results, ensuring the integrity of pharmacokinetic data and supporting confident decision-making in drug development. For researchers and scientists committed to the highest standards of bioanalytical excellence, the adoption of deuterated internal standards is not just a best practice—it is a scientific imperative.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Xie, C., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Center for Biotechnology Information. [Link]

  • Mendes, G. D., et al. (2019). Novel bioanalytical method for the quantification of rufinamide in mouse plasma and tissues using HPLC-UV: A tool to support pharmacokinetic studies. PubMed. [Link]

  • El-Bagary, R. I., et al. (n.d.). Development and Bio-Analytical Validation of Chromatographic Determination Method of Rufinamide in Presence of its Metabolite in Human Plasma. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. [Link]

  • Selvan, P. S., et al. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Souza, I. D., et al. (n.d.). Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. ResearchGate. [Link]

  • Theil, D., et al. (2013). Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples. PubMed. [Link]

  • Agilent Technologies. (2015). Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. ResearchGate. [Link]

  • Patel, P. N., et al. (n.d.). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • International Council for Harmonisation. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • University of Tartu. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. [Link]

  • Al-Tannak, N. F., et al. (2024). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Journal of Applied Pharmaceutical Science. [Link]

  • Biotage. (2023). How to determine recovery and matrix effects for your analytical assay. [Link]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]

  • Wozniak, E., et al. (2018). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. PubMed. [Link]

  • Qiu, W., et al. (2023). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. Frontiers in Pharmacology. [Link]

  • Taylor & Francis. (n.d.). Matrix Effects and Application of Matrix Effect Factor. [Link]

Sources

A-Comparative-Guide-to-Inter-day-vs-Intra-day-Reproducibility-using-Rufinamide-d2

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, the precision and reliability of quantitative bioanalysis are paramount. For antiepileptic drugs (AEDs) like Rufinamide, used in the management of severe seizure disorders such as Lennox-Gastaut syndrome, accurate measurement is critical for optimizing patient dosage and ensuring clinical efficacy.[1][2][3] This guide provides an in-depth comparison of inter-day and intra-day reproducibility for the bioanalytical quantification of Rufinamide, highlighting the indispensable role of a deuterated internal standard, Rufinamide-d2.

The core of a robust quantitative assay lies in its reproducibility—its ability to deliver consistent results under varied conditions. This is a cornerstone of bioanalytical method validation, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5] We will explore the experimental design and data interpretation necessary to validate the reproducibility of a modern Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method, a technique widely used for Rufinamide quantification.[1][6]

The Gold Standard: Why a Deuterated Internal Standard is Non-Negotiable

Before delving into reproducibility metrics, it's crucial to understand the function of a stable isotope-labeled internal standard (SIL-IS) like Rufinamide-d2. A SIL-IS is chemically identical to the analyte (Rufinamide) but has a different mass due to the substitution of hydrogen atoms with deuterium.[7]

Key Advantages of Using Rufinamide-d2:

  • Compensates for Matrix Effects: Biological matrices like plasma are complex. A SIL-IS co-elutes with the analyte, experiencing the same ion suppression or enhancement, thereby correcting for these variations.[8][9]

  • Corrects for Sample Preparation Variability: Any loss of analyte during extraction, precipitation, or handling steps is mirrored by a proportional loss of the SIL-IS, ensuring the analyte-to-IS ratio remains constant.[7]

  • Improves Accuracy and Precision: By normalizing the analyte response to the IS response, the method becomes significantly more robust and less susceptible to minor procedural or instrumental fluctuations.[8][10]

In essence, Rufinamide-d2 acts as a chemical mimic, navigating every step of the analytical process alongside Rufinamide to provide a reliable reference point for quantification.

Pillar 1: Experimental Design for Reproducibility Assessment

A self-validating protocol is one where the results unequivocally demonstrate the method's performance against pre-defined acceptance criteria. The following outlines a comprehensive experimental design to assess the intra-day and inter-day reproducibility of a Rufinamide LC-MS/MS assay using Rufinamide-d2.

Experimental Workflow

G cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation prep_cal Prepare Calibration Curve Standards (8 non-zero levels) spike Spike Plasma Samples (Calibrators, QCs, Blanks) with Rufinamide-d2 prep_cal->spike prep_qc Prepare Quality Control (QC) Samples (LLOQ, Low, Mid, High) prep_qc->spike prep_is Prepare Working Solution of Rufinamide-d2 (Internal Standard) prep_is->spike precip Protein Precipitation (e.g., with Acetonitrile) spike->precip centrifuge Centrifuge & Collect Supernatant precip->centrifuge evap Evaporate & Reconstitute centrifuge->evap inject Inject into UPLC System evap->inject separate Chromatographic Separation (C18 Column) inject->separate detect Tandem Mass Spectrometry Detection (MRM Mode) separate->detect integrate Peak Integration & Ratio Calculation (Analyte Area / IS Area) detect->integrate regress Linear Regression (Calibration Curve) integrate->regress calculate Calculate Concentrations of QCs regress->calculate stats Determine Accuracy (%Bias) & Precision (%CV) calculate->stats

Caption: High-level workflow for bioanalytical method validation.

Step-by-Step Methodology
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of Rufinamide and Rufinamide-d2 in methanol.

    • Create a series of calibration standards by spiking blank human plasma with Rufinamide to achieve concentrations ranging from 10 ng/mL to 5000 ng/mL.

    • Prepare four levels of QC samples in blank plasma:

      • LLOQ (Lower Limit of Quantification): 10 ng/mL

      • LQC (Low QC): 30 ng/mL

      • MQC (Medium QC): 1500 ng/mL

      • HQC (High QC): 4000 ng/mL

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator or QC), add 25 µL of the Rufinamide-d2 working solution (internal standard).

    • Add 150 µL of acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a new plate/vial for LC-MS/MS analysis.

  • LC-MS/MS Instrumentation and Conditions: This protocol utilizes a standard reverse-phase UPLC system coupled to a triple quadrupole mass spectrometer.

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column Reversed-phase C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mass Spectrometer Sciex QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Rufinamide: m/z 239.1 → 108.1Rufinamide-d2: m/z 241.1 → 110.1

Pillar 2: Data Analysis & Comparison of Reproducibility

Reproducibility is evaluated by assessing the precision and accuracy of the QC samples over time.

  • Intra-day (Within-Run) Reproducibility: Measures the consistency of results within a single analytical run on the same day. This is assessed by analyzing a minimum of five replicates of each QC level in one batch.[11]

  • Inter-day (Between-Run) Reproducibility: Measures the consistency of results across different days. This is assessed by analyzing at least three separate batches on at least two different days.[11]

Regulatory Acceptance Criteria

According to both FDA and EMA guidelines, the acceptance criteria for accuracy and precision are as follows:

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ).[11][12][13]

  • Precision: The coefficient of variation (%CV) should not exceed 15% (20% for the LLOQ).[11][12][13]

Hypothetical Data Summary

The tables below present hypothetical data that would be considered acceptable for a validated method.

Table 1: Intra-day Reproducibility (Run 1, n=6)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%Bias) Precision (%CV)
LLOQ 10.0 10.8 +8.0% 9.5%
LQC 30.0 28.9 -3.7% 6.2%
MQC 1500 1545 +3.0% 4.1%

| HQC | 4000 | 3910 | -2.3% | 3.5% |

Table 2: Inter-day Reproducibility (3 Runs over 3 Days, n=18)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%Bias) Precision (%CV)
LLOQ 10.0 10.5 +5.0% 11.2%
LQC 30.0 29.3 -2.3% 7.8%
MQC 1500 1521 +1.4% 5.5%

| HQC | 4000 | 3965 | -0.9% | 4.8% |

Interpretation of Results
  • Intra-day Analysis: The data in Table 1 demonstrates excellent performance within a single batch. The accuracy for all QC levels is well within the ±15% limit (and ±20% for LLOQ), and the precision (%CV) is below the 15% threshold (20% for LLOQ). This indicates that the method is consistent and reliable for a single analytical run.

  • Inter-day Analysis: The data in Table 2 is the ultimate test of robustness. The low %CV and high accuracy across three separate days confirm that the method is not susceptible to daily variations, such as different analysts, reagent preparations, or minor instrument fluctuations. The use of Rufinamide-d2 is critical here, as it normalizes for subtle day-to-day changes in instrument performance or extraction efficiency.

The slightly higher %CV values in the inter-day results compared to the intra-day results are expected, as they encompass more sources of potential variability. However, since all values remain comfortably within the regulatory acceptance limits, the method is proven to be robust and reproducible over time.

Conclusion

This guide demonstrates that a well-designed LC-MS/MS method incorporating a deuterated internal standard like Rufinamide-d2 can achieve exceptional intra-day and inter-day reproducibility. The use of a SIL-IS is the most effective strategy to mitigate variability arising from sample preparation and matrix effects, ensuring the generation of reliable, high-quality data for clinical and research applications.[7][9] Adherence to rigorous validation protocols, guided by regulatory standards, confirms that the analytical method is fit for its intended purpose, providing trustworthy quantitative results for the therapeutic monitoring of Rufinamide.

References

  • World Journal of Pharmaceutical Research. (n.d.). Method development and validation for rufinamide impurity analysis.
  • SciSpace. (n.d.). Analytical Method Development and Validation for Assay of Rufinamide Drug.
  • Kakad, G., Borse, S. L., Bendale, A. R., Borse, L. B., Naphade, V. D., & Jadhav, A. G. (2022). Analytical Method Development and Validation Protocol for Antiepileptic Agent – Rufinamide. Asian Pacific Journal of Health Sciences, 9(4S1), 38.
  • Harisudha, K., Lavanya, G., Eswarudu, M. M., Eswaraiah, M. C., Spandana, B. N., & Sunil, M. (n.d.). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF RUFINAMIDE IN BULK AND ITS PHARMACEUTICAL DOSAGE FORM. INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACY AND CHEMISTRY.
  • PubMed. (2019). Novel bioanalytical method for the quantification of rufinamide in mouse plasma and tissues using HPLC-UV: A tool to support pharmacokinetic studies.
  • ResearchGate. (n.d.). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: Chromatographic methods and ISR.
  • ResearchGate. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?.
  • ResearchGate. (n.d.). Development and Bio-Analytical Validation of Chromatographic Determination Method of Rufinamide in Presence of its Metabolite in Human Plasma.
  • PMC. (2022). Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations.
  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
  • PubMed. (n.d.). Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples.
  • South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.
  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation.
  • ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
  • ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

Sources

A Researcher's Guide to Certificate of Analysis (CoA) Specifications for Rufinamide-d2: Ensuring Analytical Integrity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the accuracy and reliability of analytical data are paramount. In quantitative bioanalysis, particularly in pharmacokinetic and toxicological studies, deuterated internal standards are indispensable tools.[1] This guide provides an in-depth comparison of the Certificate of Analysis (CoA) specifications for Rufinamide-d2, a deuterated analog of the anti-epileptic drug Rufinamide. By juxtaposing these specifications with the established pharmacopeial standards for Rufinamide, we aim to equip scientists with the knowledge to critically evaluate and select high-quality analytical standards.

Rufinamide is a triazole derivative used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome.[2] Accurate quantification of Rufinamide in biological matrices is crucial for clinical monitoring and drug development. The use of a stable isotope-labeled internal standard (SIL-IS) like Rufinamide-d2 is considered best practice in LC-MS bioanalysis to correct for variability in sample processing and matrix effects.[3][4] The quality of this internal standard, as documented in its CoA, directly impacts the integrity of the analytical results.[5]

Decoding the Certificate of Analysis: A Comparative Look at Rufinamide and Rufinamide-d2 Specifications

While a Certificate of Analysis for Rufinamide-d2 will share many common tests with the official monograph for Rufinamide, key differences arise due to its isotopic labeling. The following table compares the typical specifications found on a high-quality Rufinamide-d2 CoA with the requirements outlined in the United States Pharmacopeia (USP) for Rufinamide.[6]

Parameter Typical Rufinamide-d2 Specification USP Rufinamide Specification Significance & Rationale
Appearance White to Off-White SolidWhite to Off-White Crystalline PowderConfirms the physical form and absence of gross contamination.
Identity Conforms to Structure by ¹H NMR, ¹³C NMR, and Mass SpectrometryConforms to IR Spectrum of USP Rufinamide RS; Retention time matches standard in HPLC assay.[6]For Rufinamide-d2, NMR and MS are essential to confirm the precise location and incorporation of deuterium atoms, which is not applicable to the non-deuterated standard.[7]
Chemical Purity (by HPLC) ≥ 98.0%98.0% - 102.0% (on an as-is basis)[6]Ensures that the analytical response is predominantly from the compound of interest and not from impurities. A high chemical purity is critical for both the analyte and the internal standard.
Isotopic Purity (Isotopic Enrichment) ≥ 98% Deuterium IncorporationNot ApplicableThis is a critical parameter for a deuterated standard. High isotopic enrichment minimizes interference from the unlabeled analyte, ensuring accurate quantification.[1]
Residual Solvents Meets USP <467> RequirementsNot explicitly stated in the provided monograph excerpts, but generally required for APIs.Ensures that solvents used in the synthesis are removed to levels that will not interfere with the analysis or pose a safety risk.
Water Content (Karl Fischer) ≤ 0.5%Not explicitly stated in the provided monograph excerpts, but a common specification.Water can affect the stability and accurate weighing of the standard.
Residue on Ignition ≤ 0.1%≤ 0.1%[6]Measures the amount of inorganic impurities.
Organic Impurities Specific impurities to be reported and quantified.Rufinamide related compound A: ≤ 0.30%, Rufinamide related compound B: ≤ 0.10%, Any other individual impurity: ≤ 0.05%, Total impurities: ≤ 0.50%[6]While the specific impurity profile may differ slightly due to the deuteration process, the principles of controlling impurities remain the same to prevent analytical interference.

The "Why" Behind the Specifications: A Deeper Dive into Analytical Methodologies

The specifications listed on a CoA are the result of rigorous analytical testing. Understanding the principles behind these tests is crucial for interpreting the data and ensuring the suitability of the standard for its intended use.

Experimental Workflow for Qualification of Rufinamide-d2

The following diagram illustrates a typical workflow for the comprehensive analysis and qualification of a Rufinamide-d2 analytical standard.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_coa Certificate of Analysis Generation synthesis Deuterated Synthesis of Rufinamide-d2 purification Purification (e.g., Crystallization, Chromatography) synthesis->purification identity Identity Confirmation (NMR, MS) purification->identity Structural Verification purity Chemical Purity (HPLC, UPLC) purification->purity Purity Assessment residual Residual Solvents (GC) & Water (KF) purification->residual inorganic Inorganic Impurities (Residue on Ignition) purification->inorganic isotopic Isotopic Enrichment (MS, NMR) identity->isotopic Isotopic Confirmation coa CoA with Specifications

Caption: Workflow for Rufinamide-d2 Qualification.

Key Analytical Protocols

1. Identity Confirmation (NMR and Mass Spectrometry)

  • Rationale: To unequivocally confirm the chemical structure and the position of the deuterium labels.

  • ¹H NMR Spectroscopy: The absence or significant reduction of proton signals at specific chemical shifts confirms the location of deuterium substitution.

  • Mass Spectrometry (MS): Provides the molecular weight of the deuterated compound, which should be higher than the unlabeled Rufinamide by the number of incorporated deuterium atoms. High-resolution MS can further confirm the elemental composition.

2. Chemical Purity Determination (HPLC)

  • Rationale: To separate and quantify Rufinamide-d2 from any organic impurities. The USP monograph for Rufinamide provides a validated HPLC method that can be adapted.[6]

  • Mobile Phase: A mixture of methanol, tetrahydrofuran, and water (12:5:83).[6]

  • Column: C18, 4.6-mm × 12.5-cm; 5-µm packing.[6]

  • Detector: UV at 220 nm.[6]

  • Procedure: A solution of Rufinamide-d2 is injected into the HPLC system. The area of the main peak is compared to the total area of all peaks to calculate the purity.

3. Isotopic Enrichment Analysis (LC-MS)

  • Rationale: To determine the percentage of the deuterated compound relative to the residual unlabeled compound.

  • Procedure: A sensitive LC-MS method is used to separate Rufinamide-d2 from any co-eluting compounds. By monitoring the mass-to-charge ratio (m/z) of both the deuterated and non-deuterated forms, their respective peak areas can be used to calculate the isotopic enrichment. For robust bioanalysis, an isotopic enrichment of ≥98% is highly recommended.[1]

The Logical Framework for Using Rufinamide-d2 as an Internal Standard

The reliability of a bioanalytical method hinges on the internal standard's ability to mimic the behavior of the analyte during sample preparation and analysis. The following diagram illustrates the logical relationship and the self-validating system created by using a high-quality deuterated internal standard.

G cluster_sample Sample Preparation cluster_analysis LC-MS Analysis cluster_quantification Quantification sample Biological Sample (Analyte: Rufinamide) is Spike with Rufinamide-d2 (Known Amount) sample->is extraction Extraction / Cleanup is->extraction is->extraction IS undergoes same variability as analyte lcms LC-MS/MS System extraction->lcms extraction->lcms Analyte and IS co-elute analyte_response Analyte Response (Area_A) lcms->analyte_response is_response IS Response (Area_IS) lcms->is_response ratio Calculate Response Ratio (Area_A / Area_IS) analyte_response->ratio is_response->ratio is_response->ratio Normalizes for variability calibration Compare to Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration

Caption: Logic of using a deuterated internal standard.

Conclusion

The Certificate of Analysis for Rufinamide-d2 is more than just a document; it is a testament to the quality and suitability of a critical analytical reagent. By understanding the specifications and the underlying analytical methodologies, researchers can confidently select a standard that ensures the accuracy, precision, and reliability of their bioanalytical data. A thorough comparison with established pharmacopeial standards for the parent compound provides an essential benchmark for quality. Ultimately, the use of a well-characterized, high-purity, and isotopically enriched deuterated internal standard like Rufinamide-d2 is a cornerstone of robust and defensible scientific research in drug development.

References

  • Drugs.com. (2024). Rufinamide Monograph for Professionals. Retrieved from [Link]

  • USP-NF. (2020). Rufinamide Tablets. Retrieved from [Link]

  • USP-NF. (2022). Rufinamide Tablets Revision Bulletin. Retrieved from [Link]

  • Chitkara University. (2015). Analytical Method Development and Validation for Assay of Rufinamide Drug. Journal of Pharmaceutical Technology, Research and Management. Retrieved from [Link]

  • USP. (2026). Rufinamide - Definition, Identification, Assay. Retrieved from [Link]

  • USP-NF. (n.d.). Rufinamide Tablets. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Aurobindo Pharma Inc. (2024). Auro-Rufinamide Product Monograph. Retrieved from [Link]

  • DailyMed. (2023). RUFINAMIDE TABLETS. Retrieved from [Link]

  • ResearchGate. (2017). Analytical Method Development and Validation for Assay of Rufinamide Drug. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • PMC. (2022). Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations. Retrieved from [Link]

  • SpringerLink. (n.d.). Method Validation and Standards in Hydrogen/Deuterium Exchange Mass Spectrometry. Retrieved from [Link]

  • Asian Pacific Journal of Health Sciences. (2022). Analytical Method Development and Validation Protocol for Antiepileptic Agent – Rufinamide. Retrieved from [Link]

  • ResearchGate. (2025). Validation of Analytical Methods. Retrieved from [Link]

  • Eisai Limited. (2017). Product Monograph - Banzel. Retrieved from [Link]

  • PubMed. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Retrieved from [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Rufinamide-d2 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Fostering a culture of safety and environmental responsibility is paramount in any research setting. The proper disposal of chemical reagents, particularly isotopically labeled active pharmaceutical ingredients (APIs) like Rufinamide-d2, is a critical aspect of this commitment. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Rufinamide-d2, ensuring the integrity of your research and the protection of our environment.

Understanding Rufinamide-d2 and Associated Hazards

Rufinamide-d2 is the deuterated form of Rufinamide, an anticonvulsant medication. The presence of deuterium, a stable isotope of hydrogen, makes it a valuable tool in metabolic and pharmacokinetic studies. While specific safety data for Rufinamide-d2 is not extensively available, it should be handled with the same precautions as its non-deuterated counterpart. The primary concerns are its pharmacological activity and potential for environmental harm if disposed of improperly.[1] Although not classified as hazardous under GHS, it is considered a pharmacologically active material.[2]

Key hazards associated with Rufinamide include:

  • Suspected of causing cancer.[3]

  • Suspected of damaging fertility or the unborn child.[3]

  • May cause drowsiness or dizziness.[3]

  • May be irritating to mucous membranes and the upper respiratory tract.[1]

  • Potential for central nervous system-related adverse reactions such as somnolence, fatigue, and coordination abnormalities.[4]

Core Directive for Disposal: Prevention of Environmental Release

The guiding principle for the disposal of Rufinamide-d2 is the prevention of its release into the environment, especially waterways. As a pharmacologically active compound, its presence in ecosystems can have unintended consequences. Therefore, under no circumstances should Rufinamide-d2 or its containers be disposed of down the drain or in the regular trash.

Detailed Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of Rufinamide-d2 in a laboratory setting. It is imperative to always adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.

Part 1: Waste Identification and Segregation

  • Categorize Waste: From the outset of your experiment, classify all materials coming into contact with Rufinamide-d2 as "Hazardous Chemical Waste" or "Pharmaceutical Waste."[5] Research laboratories generate a variety of chemical wastes that require proper management to comply with local and federal regulations.[6]

  • Use Designated Containers: Collect all Rufinamide-d2 waste, including unused compounds, contaminated labware (e.g., pipette tips, vials, gloves), and solutions, in a dedicated, compatible, and clearly labeled waste container.[5]

  • Proper Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "Rufinamide-d2," and the approximate quantity. Ensure incompatible chemicals are not mixed in the same container.[5]

Part 2: Safe In-Lab Handling and Accumulation

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling Rufinamide-d2 and its waste.

  • Ventilation: Handle Rufinamide-d2 in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]

  • Secure Storage: Store the hazardous waste container in a designated, secure area, away from general lab traffic. This area should provide secondary containment to prevent spills.[6]

Part 3: Final Disposal Procedures

  • Container Management: Once the waste container is full or the project is complete, ensure it is tightly sealed.

  • EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They are trained to handle and transport chemical waste in accordance with all regulations.

  • Incineration: The preferred and most environmentally sound method for the disposal of pharmaceutical waste is high-temperature incineration by a licensed hazardous waste management facility.[7] This process ensures the complete destruction of the active pharmaceutical ingredient.

Visualizing the Disposal Workflow

The following diagram provides a clear, logical path for making decisions regarding the disposal of Rufinamide-d2 waste.

RufinamideDisposalWorkflow start Rufinamide-d2 Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (gloves, vials, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, rinsates) waste_type->liquid_waste Liquid sharps_waste Sharps (needles, contaminated glass) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Puncture-Proof Sharps Container sharps_waste->collect_sharps storage Store Securely in Designated Waste Area collect_solid->storage collect_liquid->storage collect_sharps->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup incineration High-Temperature Incineration by Licensed Facility ehs_pickup->incineration

Caption: A workflow diagram illustrating the decision-making process for the proper disposal of different forms of Rufinamide-d2 waste.

Quantitative Data Summary

Waste StreamContainer TypeKey Labeling InformationDisposal Method
Solid Rufinamide-d2 & Contaminated Labware Leak-proof, labeled container"Hazardous Waste," "Rufinamide-d2," "Solid"High-Temperature Incineration
Liquid Rufinamide-d2 Solutions Leak-proof, compatible, labeled container"Hazardous Waste," "Rufinamide-d2," "Liquid," Solvent NameHigh-Temperature Incineration
Contaminated Sharps Puncture-resistant sharps container"Hazardous Waste," "Sharps," "Biohazard" (if applicable)High-Temperature Incineration

By adhering to these rigorous disposal protocols, researchers and scientists can ensure they are not only compliant with regulations but are also acting as responsible stewards of the environment.

References

  • University of Reading. (2021, July 20). The Disposal of Laboratory Waste.
  • Lupin Limited. (2022, December 6). Safety Data Sheet: Rufinamide Tablets.
  • Labochem Technology™. (2024, January 9). Waste Disposal Guidelines for Research Labs. Retrieved from [Link]

  • ACTenviro. (2024, September 25). Best Practices for Disposing of Expired Controlled Substances. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • U.S. Food and Drug Administration. (n.d.). How to Dispose of Unused Medicines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Rufinamide Tablets Label. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
  • Health Care Without Harm. (n.d.). Best Practices for Disposal of Controlled Substances.
  • Daniels Health. (2025, May 14). Pharmaceutical Waste Regulations: Policy and Procedure. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved from [Link]

  • ZEOCHEM. (n.d.). Deuterium Labeled Compounds. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.

Sources

A Comprehensive Guide to the Safe Handling of Rufinamide-d2: Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Rufinamide-d2. As a deuterated analogue of the anti-epileptic drug Rufinamide, it requires careful management in a laboratory setting. This document moves beyond a simple checklist to provide a framework for understanding the "why" behind each safety recommendation, ensuring a culture of safety and scientific integrity.

Understanding the Risk Profile of Rufinamide-d2

Rufinamide-d2, while not radioactive, shares the pharmacological properties of its parent compound, Rufinamide. The primary hazards associated with Rufinamide include potential carcinogenicity, reproductive toxicity, and central nervous system effects such as drowsiness and dizziness[1][2]. Skin and respiratory irritation are also potential risks upon direct contact or inhalation of the powdered form[3]. The deuteration of the molecule does not mitigate these inherent toxicological properties. Therefore, all handling procedures must be based on the precautionary principle, treating Rufinamide-d2 with the same level of caution as a hazardous pharmaceutical compound.

Table 1: Hazard Identification and GHS Classification for Rufinamide

Hazard StatementGHS ClassificationSource
Suspected of causing cancerCarcinogenicity 2 (H351)[1]
Suspected of damaging fertility or the unborn childReproductive toxicity 2 (H361)[1]
May cause drowsiness or dizzinessSpecific target organ toxicity (single exposure) 3 (H336)[1]
May be irritating to mucous membranes and upper respiratory tractNot explicitly classified, but noted as a potential hazard[3]

Core Directive: Personal Protective Equipment (PPE)

The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. The following recommendations are based on a risk assessment of exposure during routine laboratory procedures involving Rufinamide-d2, such as weighing, dissolution, and transfer.

Hand Protection: The First Line of Defense

Directive: Double-gloving with chemotherapy-rated gloves is mandatory when handling Rufinamide-d2 in its solid form or in solution.

Rationale: Rufinamide may be absorbed through the skin[3]. Double-gloving provides a critical barrier against accidental exposure. The outer glove can be removed immediately upon known or suspected contact, leaving the inner glove to protect the handler during the doffing process. Powder-free gloves are recommended to prevent aerosolization of the compound[4]. Gloves should be changed regularly, with a recommended interval of every 30 to 60 minutes, or immediately if compromised[4].

Body Protection: Shielding Against Contamination

Directive: A disposable, solid-front, back-closing gown made of a low-permeability fabric is required.

Rationale: Standard lab coats do not offer sufficient protection against hazardous drug powders or splashes. A dedicated gown, preferably one tested for resistance to chemotherapy drugs, prevents the contamination of personal clothing and minimizes the risk of dermal exposure[5][6]. The back-closing design further reduces the potential for frontal contamination.

Respiratory Protection: Preventing Inhalation Exposure

Directive: When handling the powdered form of Rufinamide-d2 outside of a containment device (e.g., a chemical fume hood or biological safety cabinet), a NIOSH-approved N95 respirator is required[6].

Rationale: The fine particulate nature of powdered Rufinamide-d2 poses a significant inhalation hazard[3][7]. An N95 respirator provides a necessary barrier to protect the respiratory system from these airborne particles. A surgical mask is insufficient as it does not provide a seal around the face and is not designed to protect against fine particulates[6].

Eye and Face Protection: Guarding Against Splashes

Directive: ANSI-rated safety glasses with side shields are the minimum requirement. When there is a risk of splashing (e.g., when working with solutions), a full-face shield should be worn in conjunction with safety glasses or goggles[8].

Rationale: The eyes are a primary route of chemical exposure. Safety glasses protect against incidental contact, while a face shield provides a broader barrier against splashes of solutions containing Rufinamide-d2[8].

Operational Plan: Step-by-Step Handling Procedures

Workflow for Weighing Solid Rufinamide-d2

Weighing_Workflow cluster_Prep Preparation cluster_Weighing Weighing cluster_Cleanup Cleanup Prep_PPE Don appropriate PPE: - Double gloves - Gown - N95 Respirator - Safety glasses Prep_Area Prepare ventilated workspace (e.g., chemical fume hood) Prep_PPE->Prep_Area 1. Setup Weigh Carefully weigh Rufinamide-d2 on a tared weigh boat Prep_Area->Weigh 2. Proceed Transfer Transfer powder to a sealable container Weigh->Transfer 3. Contain Clean_Surface Decontaminate balance and surrounding surfaces Transfer->Clean_Surface 4. Decontaminate Doff_PPE Doff PPE in the correct order (outer gloves first) Clean_Surface->Doff_PPE 5. Safe Removal Dispose_Waste Dispose of all waste as hazardous chemical waste Doff_PPE->Dispose_Waste 6. Final Disposal

Caption: Workflow for Safely Weighing Solid Rufinamide-d2.

Disposal Plan: Managing Rufinamide-d2 Waste

Deuterated waste should be treated as hazardous chemical waste[9]. Proper segregation and disposal are critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Rufinamide-d2 Waste Disposal Guidelines

Waste TypeDisposal ProcedureRationale
Solid Waste (e.g., contaminated gloves, gowns, weigh boats)Place in a clearly labeled, sealed hazardous waste container.To prevent the release of powdered compound and protect waste handlers.
Liquid Waste (e.g., solutions containing Rufinamide-d2, rinsate)Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Segregate chlorinated and non-chlorinated solvents.To prevent accidental mixing of incompatible chemicals and ensure proper disposal by the institution's environmental health and safety (EHS) department[9].
Empty Containers Triple-rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the original label and dispose of the container as regular laboratory waste.To ensure that residual compound is removed and the container is no longer a chemical hazard[9].

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and informed response is crucial.

Exposure Response
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes[3]. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[3]. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3].

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention[3].

Spill Response Workflow

Spill_Response Alert Alert others in the area Evacuate Evacuate non-essential personnel Alert->Evacuate PPE Don appropriate PPE (if not already worn) Evacuate->PPE Contain Contain the spill with absorbent material PPE->Contain Clean Clean the spill area (work from outside in) Contain->Clean Decontaminate Decontaminate the area Clean->Decontaminate Dispose Dispose of all cleanup materials as hazardous waste Decontaminate->Dispose Report Report the incident to your supervisor and EHS Dispose->Report

Caption: Emergency Response Workflow for a Rufinamide-d2 Spill.

By adhering to these comprehensive guidelines, researchers and laboratory personnel can effectively mitigate the risks associated with handling Rufinamide-d2, ensuring a safe and productive research environment.

References

  • The Hospital for Sick Children. (2021, November 3). Personal Protective Equipment for Hazardous Drug (HD) Administration and Other Tasks. Retrieved from [Link]

  • Synergy Recycling. (n.d.). Disposal of deuterium (D₂). Retrieved from [Link]

  • WebMD. (2024, December 20). Rufinamide (Banzel): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Cancer Care Ontario. (n.d.). Safe handling of hazardous drugs. Retrieved from [Link]

  • University of Washington. (n.d.). PPE Requirements Hazardous Drug Handling. Retrieved from [Link]

Sources

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Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.